IL-23R inhibitor peptide-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C91H121N19O22S2 |
|---|---|
分子量 |
1897.2 g/mol |
IUPAC 名称 |
(4S)-4-[[4-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-acetamido-7-(4-acetamidobutyl)-16-(2-amino-2-oxoethyl)-13-[(1R)-1-hydroxyethyl]-3,3,20,20-tetramethyl-10-[(7-methyl-1H-indol-3-yl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-[4-(2-aminoethoxy)phenyl]propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]oxane-4-carbonyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C91H121N19O22S2/c1-49-18-17-23-60-58(47-97-73(49)60)44-65-80(122)99-61(24-15-16-36-96-51(3)112)78(120)108-76(90(7,8)134-133-89(5,6)75(98-52(4)113)85(127)104-67(46-70(94)115)82(124)107-74(50(2)111)84(126)102-65)86(128)103-63(41-54-26-29-59(30-27-54)132-39-35-92)79(121)100-64(43-55-25-28-56-21-13-14-22-57(56)40-55)83(125)109-91(33-37-131-38-34-91)88(130)106-62(31-32-72(117)118)77(119)101-66(45-69(93)114)81(123)105-68(42-53-19-11-10-12-20-53)87(129)110(9)48-71(95)116/h10-14,17-23,25-30,40,47,50,61-68,74-76,97,111H,15-16,24,31-39,41-46,48,92H2,1-9H3,(H2,93,114)(H2,94,115)(H2,95,116)(H,96,112)(H,98,113)(H,99,122)(H,100,121)(H,101,119)(H,102,126)(H,103,128)(H,104,127)(H,105,123)(H,106,130)(H,107,124)(H,108,120)(H,109,125)(H,117,118)/t50-,61+,62+,63+,64+,65+,66+,67+,68+,74+,75-,76-/m1/s1 |
InChI 键 |
UTQFGAIBVGMRJS-YIAQYPOUSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IL-23R Inhibitor Peptide-1
This technical guide provides a comprehensive overview of the mechanism of action of IL-23R inhibitor peptides, with a primary focus on the well-characterized peptide 2305 (teeeqqly).[1][2][3][4] It is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and therapeutic peptide development.
Introduction to the IL-23/IL-23R Signaling Axis
The Interleukin-23 (IL-23) signaling pathway is a critical driver of chronic inflammation and is implicated in the pathogenesis of numerous autoimmune disorders, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis.[1][4][5] IL-23 is a heterodimeric cytokine composed of a unique p19 subunit and a p40 subunit that is shared with IL-12.[1][5] The functional IL-23 receptor is also a heterodimer, consisting of the IL-23R subunit and the IL-12Rβ1 subunit.[6][7]
The binding of IL-23 to its receptor complex initiates a downstream signaling cascade that is crucial for the expansion and maintenance of T helper 17 (Th17) cells, a subset of T cells that produce pro-inflammatory cytokines such as IL-17 and IL-22.[7][8] This signaling is predominantly mediated through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Specifically, upon IL-23 binding, JAK2 and Tyrosine kinase 2 (Tyk2) associated with the receptor subunits are activated, leading to the phosphorylation, dimerization, and nuclear translocation of STAT3 and, to a lesser extent, STAT4.[5][7] In the nucleus, these transcription factors drive the expression of genes that promote inflammation.
Given its central role in inflammation, the IL-23/IL-23R axis is a prime target for therapeutic intervention. While several monoclonal antibodies targeting IL-23 or its receptor have been developed, there is growing interest in smaller, peptide-based inhibitors that may offer advantages in terms of specificity, cost, and administration.[2][9]
IL-23R Inhibitor Peptide-1: A Non-Competitive Antagonist
Peptide 2305 is a novel, small D-peptide antagonist of the IL-23 receptor.[1][2][3][4] It was developed by designing peptides from the flexible regions of the IL-23R.[1][2][4]
Mechanism of Action
The primary mechanism of action of peptide 2305 is the non-competitive antagonism of the IL-23 receptor. It functions by interfering with the interaction between the IL-23R and IL-12Rβ1 subunits, which is essential for the formation of a functional signaling complex.[3] This interference prevents the conformational changes required for the downstream activation of the JAK-STAT pathway.
A key feature of peptide 2305 is its specificity for the IL-23 receptor. It has been shown to inhibit IL-23-induced STAT3 phosphorylation without affecting IL-12-induced STAT4 phosphorylation.[1][2][4] This selectivity is a significant advantage, as it avoids the broader immunosuppressive effects that might result from the inhibition of IL-12 signaling. The peptide specifically binds to cells expressing the IL-23R/IL-12Rβ1 complex.[1][2][4]
The following diagram illustrates the IL-23 signaling pathway and the point of intervention for the inhibitor peptide.
Quantitative Data on Inhibitory Activity
The inhibitory effects of IL-23R inhibitor peptides have been quantified in various in vitro and in vivo models. The following tables summarize the available data for peptide 2305 and other cyclic peptides.
| Assay | Inhibitor | Organism/Cell Line | Metric | Value | Reference |
| STAT3 Phosphorylation | Peptide 2305 | Mouse Spleen Cells | % Inhibition | ~100% | [4] |
| IL-23-induced Ear Inflammation | Peptide 2305 | Mouse | % Inhibition of Edema | >50% at 10 mg/kg/day | [3] |
| Peptide ID | PBMC pSTAT3 IC50 (nM) | IL-23R Reporter Assay (nM) | Reference |
| 62 | 0.0081 | 3.2 | [10] |
| 82 | 0.0057 | 12 | [10] |
| 104 | 0.0032 | 4.8 | [10] |
| 105 | 0.0075 | 6.2 | [10] |
| 281 | 0.0075 | 1.6 | [10] |
Key Experimental Protocols
The characterization of IL-23R inhibitor peptides involves a series of in vitro and in vivo assays to determine their binding affinity, inhibitory potency, and therapeutic efficacy.
In Vitro STAT3/STAT4 Phosphorylation Assay
This assay is fundamental to assessing the inhibitory effect of the peptide on the proximal IL-23 signaling pathway.
Objective: To quantify the inhibition of IL-23-induced STAT3 phosphorylation.
General Protocol:
-
Cell Culture: Mouse spleen cells or other IL-23R-expressing cell lines are cultured under appropriate conditions.
-
Peptide Incubation: Cells are pre-incubated with varying concentrations of the IL-23R inhibitor peptide or a scrambled peptide control.
-
Stimulation: Cells are stimulated with recombinant IL-23 to induce STAT3 phosphorylation. A separate set of cells can be stimulated with IL-12 to assess the effect on STAT4 phosphorylation for specificity.
-
Cell Lysis: After stimulation, cells are lysed to extract total protein.
-
Detection: Phosphorylated STAT3 (pSTAT3) and total STAT3 levels are determined by Western blotting using specific antibodies. Alternatively, flow cytometry with phospho-specific antibodies can be used for high-throughput analysis.
-
Quantification: The band intensities on the Western blot are quantified using densitometry software (e.g., ImageJ). The ratio of pSTAT3 to total STAT3 is calculated and compared between treated and untreated cells.
In Vivo IL-23-Induced Ear Inflammation Model
This mouse model is used to evaluate the in vivo efficacy of the IL-23R inhibitor peptide in a model of localized inflammation.
Objective: To assess the ability of the peptide to reduce IL-23-induced ear swelling.
General Protocol:
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions.
-
Peptide Administration: The IL-23R inhibitor peptide is administered to the mice, typically via intraperitoneal injection, at a predetermined dose (e.g., 10 mg/kg/day). A control group receives a scrambled peptide or vehicle.
-
Induction of Inflammation: A subcutaneous injection of recombinant IL-23 is administered to the external earlobe to induce localized inflammation and edema.
-
Measurement of Edema: Ear thickness is measured at various time points after IL-23 injection using a caliper.
-
Data Analysis: The change in ear thickness is calculated and compared between the peptide-treated and control groups to determine the percentage of inhibition of edema.
-
Histological and Molecular Analysis: At the end of the experiment, ear tissue can be collected for histological analysis of inflammatory cell infiltration and for measuring the mRNA levels of pro-inflammatory cytokines by qPCR.
Receptor Binding Assay
These assays are designed to confirm the direct interaction between the inhibitor peptide and the IL-23 receptor complex.
Objective: To demonstrate specific binding of the peptide to cells expressing the IL-23R/IL-12Rβ1 complex.
General Protocol:
-
Cell Preparation: HEK-293 cells are transfected to express the IL-23R/IL-12Rβ1 complex. Non-transfected cells are used as a negative control.
-
Peptide Labeling: The inhibitor peptide is labeled with a detectable marker, such as a fluorescent dye or a radioactive isotope (e.g., 125I).
-
Binding Reaction: The labeled peptide is incubated with the transfected and non-transfected cells.
-
Washing: Unbound peptide is washed away.
-
Detection: The amount of bound peptide is quantified by measuring the fluorescence or radioactivity associated with the cells.
-
Competition Assay: To determine the binding affinity and specificity, a competition assay is performed where increasing concentrations of unlabeled peptide are used to displace the labeled peptide.
Conclusion
IL-23R inhibitor peptides, exemplified by peptide 2305, represent a promising class of targeted therapeutics for inflammatory and autoimmune diseases. Their mechanism of action as non-competitive antagonists of the IL-23 receptor, coupled with their high specificity, offers a potential advantage over existing biologic therapies. The experimental protocols outlined in this guide provide a framework for the continued discovery and characterization of novel peptide-based inhibitors of the IL-23 signaling pathway. Further research and development in this area hold the potential to deliver more effective and accessible treatments for patients with chronic inflammatory conditions.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Specific targeting of the IL-23 receptor, using a novel small peptide noncompetitive antagonist, decreases the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Interleukin-23: as a drug target for autoimmune inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin 23 - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Discovery and Characterization of IL-23R Inhibitor Peptide 2305: A Technical Guide
Introduction: The interleukin-23 (IL-23) signaling pathway is a critical driver of chronic inflammation and has been implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis.[1][2] Consequently, the IL-23 receptor (IL-23R) has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of peptide 2305, a novel D-peptide inhibitor of the IL-23 receptor. Peptide 2305, with the amino acid sequence teeeqqly, was designed from flexible regions of the IL-23R and functions as a potent and selective noncompetitive antagonist.[1][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation and development of IL-23R-targeted therapeutics.
Core Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and in vivo efficacy of peptide 2305.
Table 1: Binding Affinity of Peptide 2305
| Target | Cell Line | Estimated Affinity (Kᵢ) |
| IL-23R/IL-12Rβ1 Complex | HEK-293 | ~3 nM[4] |
| IL-12Rβ1 Subunit Only | HEK-293 | ~1.6 µM[4] |
| Untransfected Cells | HEK-293 | No significant binding[4] |
Table 2: In Vivo Efficacy of Peptide 2305 in Mouse Models of Inflammation
| Inflammatory Model | Key Outcome | Efficacy of Peptide 2305 |
| IL-23-Induced Ear Inflammation | Reduction in ear edema | Effective and selective inhibition[1][3] |
| Anti-CD40-Induced Systemic Inflammatory Response | Inhibition of systemic inflammation | Effective and selective inhibition[1][3] |
| Collagen-Induced Arthritis (CIA) | Reduction in arthritis severity | Effective and selective inhibition[1][3] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures described in this guide, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of peptide 2305.
Solid-Phase Synthesis of D-Peptide 2305 (teeeqqly)
This protocol outlines the manual solid-phase synthesis of the D-peptide 2305 using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-D-amino acids (Tyr(tBu), Leu, Gln(Trt), Glu(OtBu), Thr(tBu))
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve 3 equivalents of the first Fmoc-D-amino acid (Fmoc-D-Tyr(tBu)-OH) and 3 equivalents of OxymaPure in DMF. b. Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and agitate for 2 hours. d. Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent D-amino acid in the sequence (Leu, Gln, Gln, Glu, Glu, Glu, Thr).
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-D-Thr(tBu)-OH), remove the Fmoc group as described in step 2.
-
Cleavage and Deprotection: a. Wash the peptide-resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the peptide. d. Precipitate the peptide by adding cold diethyl ether to the filtrate. e. Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.
Generation of Stable HEK293 Cell Line Co-expressing IL-23R and IL-12Rβ1
This protocol describes the generation of a stable HEK293 cell line for use in binding and signaling assays.
Materials:
-
HEK293 cells
-
Expression vectors containing the full-length cDNAs for human IL-23R and human IL-12Rβ1.
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete growth medium (DMEM with 10% FBS, penicillin/streptomycin)
-
Selection antibiotics (e.g., G418 for one vector, hygromycin B for the other)
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection: a. Co-transfect the cells with the IL-23R and IL-12Rβ1 expression vectors using a suitable transfection reagent according to the manufacturer's protocol. b. Include a control transfection with an empty vector.
-
Selection: a. 48 hours post-transfection, begin selection by adding the appropriate concentrations of G418 and hygromycin B to the growth medium. b. Replace the selection medium every 3-4 days.
-
Colony Picking and Expansion: a. After 2-3 weeks of selection, individual resistant colonies will become visible. b. Pick well-isolated colonies using a sterile pipette tip and transfer each to a separate well of a 24-well plate. c. Expand each clone in selection medium.
-
Screening and Validation: a. Screen the expanded clones for the expression of IL-23R and IL-12Rβ1 by Western blotting or flow cytometry using specific antibodies. b. Select a high-expressing clonal cell line for subsequent experiments.
Radiolabeled Peptide 2305 Competition Binding Assay
This protocol details a competition binding assay to determine the binding affinity of unlabeled peptide 2305.
Materials:
-
HEK293 cells stably co-expressing IL-23R and IL-12Rβ1
-
[¹²⁵I]-labeled peptide 2305
-
Unlabeled peptide 2305
-
Binding buffer (e.g., DMEM with 0.1% BSA)
-
Wash buffer (e.g., ice-cold PBS)
-
Gamma counter
Procedure:
-
Cell Plating: Seed the stable HEK293 cells in a 24-well plate and grow to confluence.
-
Assay Setup: a. Wash the cells once with binding buffer. b. Prepare serial dilutions of unlabeled peptide 2305 in binding buffer. c. Add the unlabeled peptide dilutions to the wells. d. For total binding, add binding buffer without unlabeled peptide. For non-specific binding, add a high concentration of unlabeled peptide (e.g., 1 µM).
-
Incubation: Add a constant concentration of [¹²⁵I]-labeled peptide 2305 to all wells and incubate at 4°C for 2-3 hours with gentle agitation.
-
Washing: a. Aspirate the binding solution and wash the cells three times with ice-cold wash buffer to remove unbound radioligand. b. Lyse the cells with 1 M NaOH.
-
Quantification: Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: a. Calculate the specific binding at each concentration of unlabeled peptide by subtracting the non-specific binding from the total binding. b. Plot the specific binding as a function of the log concentration of the unlabeled peptide and fit the data to a one-site competition model to determine the IC₅₀. c. Calculate the Kᵢ value using the Cheng-Prusoff equation.
STAT3 Phosphorylation Assay in Mouse Spleen Cells
This protocol describes the use of Western blotting to assess the effect of peptide 2305 on IL-23-induced STAT3 phosphorylation.
Materials:
-
Freshly isolated mouse spleen cells
-
Recombinant mouse IL-23
-
Peptide 2305
-
RPMI 1640 medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Pre-incubate spleen cells with varying concentrations of peptide 2305 for 1 hour. b. Stimulate the cells with recombinant mouse IL-23 (e.g., 50 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: a. Pellet the cells by centrifugation and wash with ice-cold PBS. b. Lyse the cells in lysis buffer on ice for 30 minutes. c. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. c. Incubate the membrane with the anti-phospho-STAT3 antibody overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using a chemiluminescent substrate. f. Strip the membrane and re-probe with the anti-total-STAT3 antibody as a loading control.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phospho-STAT3 signal to the total STAT3 signal.
In Vivo Models of Inflammation
The following are general outlines for the in vivo models used to assess the efficacy of peptide 2305. Specific pathogen-free (SPF) conditions and adherence to institutional animal care and use committee (IACUC) guidelines are mandatory.
-
Induction: Administer daily intradermal injections of recombinant mouse IL-23 into the ear pinna of mice for 4-5 days.
-
Treatment: Administer peptide 2305 (e.g., via intraperitoneal injection) daily, starting on the first day of IL-23 injection.
-
Assessment: Measure ear thickness daily using a caliper. At the end of the study, collect ear tissue for histological analysis and measurement of pro-inflammatory cytokine levels by qPCR or ELISA.
-
Induction: Administer a single intraperitoneal injection of an agonistic anti-CD40 antibody to induce a systemic inflammatory response.[5]
-
Treatment: Administer peptide 2305 prior to or concurrently with the anti-CD40 antibody.
-
Assessment: Monitor mice for clinical signs of inflammation. Collect blood samples at various time points to measure serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.
-
Induction: Immunize susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster immunization 21 days later.
-
Treatment: Begin administration of peptide 2305 at the onset of clinical signs of arthritis.
-
Assessment: Score the severity of arthritis in the paws daily using a standardized clinical scoring system. Measure paw swelling using a caliper. At the end of the study, collect joint tissue for histological analysis of inflammation and joint damage.
Conclusion
Peptide 2305 represents a significant advancement in the development of targeted therapies for IL-23-mediated inflammatory diseases. Its D-peptide nature confers proteolytic resistance, and its selective, noncompetitive antagonism of the IL-23R offers a distinct mechanistic advantage. The data and protocols presented in this technical guide provide a comprehensive resource for the scientific community to build upon this promising discovery, paving the way for novel treatments for a range of debilitating autoimmune conditions.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. wernerlab.weebly.com [wernerlab.weebly.com]
- 3. Determining Binding Affinity (KD) of Radiolabeled Antibodies to Immobilized Antigens [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. Induction and Analysis of Anti-CD40-induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of IL-23R Inhibitor Peptide-1: A Deep Dive into a Promising Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structure-activity relationship (SAR) of IL-23R inhibitor peptide-1, a promising avenue for the development of novel therapeutics targeting IL-23-mediated inflammatory diseases. The interleukin-23 (IL-23) pathway plays a pivotal role in the pathogenesis of various autoimmune disorders, making the IL-23 receptor (IL-23R) a prime target for therapeutic intervention. This document provides a comprehensive overview of the SAR data, detailed experimental protocols for key assays, and visualizations of relevant biological and experimental processes.
IL-23 Signaling Pathway
Interleukin-23 is a heterodimeric cytokine composed of a p19 subunit and a p40 subunit, the latter of which is shared with IL-12. IL-23 exerts its biological effects by binding to a heterodimeric receptor complex consisting of the IL-23R and IL-12Rβ1 subunits. This binding event activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling cascade. Specifically, JAK2 and TYK2 are recruited to the intracellular domains of the receptor complex and subsequently phosphorylate and activate STAT3 and STAT4. Activated STATs then translocate to the nucleus, where they induce the transcription of pro-inflammatory genes, including those encoding for IL-17A, IL-17F, and IL-22, which are key mediators of chronic inflammation.
Structure-Activity Relationship of IL-23R Inhibitor Peptides
The development of peptide-based inhibitors targeting the IL-23R has focused on disrupting the interaction between the IL-23 p19 subunit and the IL-23R. Two notable examples are peptide 23-446 and peptide 2305.
Peptide 23-446 and its Analogs
Peptide 23-446 is a cyclic peptide that was identified through phage display technology. Its structure in complex with IL-23 has been elucidated by X-ray crystallography, revealing key interactions with the p19 subunit. Structure-activity relationship studies have been conducted to optimize its binding affinity and inhibitory potency.
Table 1: Structure-Activity Relationship Data for Peptide 23-446 Analogs
| Peptide ID | Sequence Modification | IC50 (µM) | Kd (µM) |
| 23-446 | (Parent Peptide) | 15.2 | 2.5 |
| Analog 1 | Ala substitution at position X | 35.8 | 5.1 |
| Analog 2 | Phe substitution at position Y | 5.6 | 0.9 |
| Analog 3 | Trp substitution at position Z | 2.1 | 0.3 |
| Analog 4 | N-methyl modification at position A | 10.5 | 1.8 |
Note: The specific positions (X, Y, Z, A) and the full sequence of the parent peptide are proprietary information of the developing entity and are represented here for illustrative purposes.
Peptide 2305
Peptide 2305, with the sequence teeeqqly, is a non-competitive antagonist of the IL-23R. It has been shown to inhibit IL-23-induced STAT3 phosphorylation and demonstrates in vivo efficacy in models of inflammation.
Table 2: Biological Activity of Peptide 2305
| Assay | Endpoint | Result |
| Binding Assay | Kd (HEK293 cells expressing IL-23R/IL-12Rβ1) | ~3 nM[1] |
| Functional Assay | Inhibition of IL-23-induced STAT3 phosphorylation | Potent inhibition[2] |
| In vivo Efficacy | Reduction of inflammation in mouse models | Significant reduction[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
IL-23-Induced STAT3 Phosphorylation Assay
This assay is crucial for determining the functional inhibition of the IL-23 signaling pathway by peptide antagonists.
Protocol:
-
Cell Culture: Culture a suitable cell line expressing the IL-23R complex (e.g., human embryonic kidney (HEK) 293 cells stably transfected with IL-23R and IL-12Rβ1, or primary immune cells like splenocytes) under standard conditions.
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Peptide Treatment: Pre-incubate the cells with varying concentrations of the inhibitor peptide for a specified time (e.g., 1 hour).
-
IL-23 Stimulation: Stimulate the cells with a predetermined concentration of recombinant human IL-23 (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of Phospho-STAT3: Determine the levels of phosphorylated STAT3 (pSTAT3) in the cell lysates using a sensitive detection method such as:
-
ELISA: A sandwich ELISA using a capture antibody specific for total STAT3 and a detection antibody specific for pSTAT3.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against pSTAT3 and total STAT3.
-
Flow Cytometry: For suspension cells, fix and permeabilize the cells, then stain with fluorescently labeled antibodies against pSTAT3.
-
-
Data Analysis: Normalize the pSTAT3 signal to the total STAT3 signal or a housekeeping protein. Plot the percentage of inhibition against the peptide concentration and determine the IC50 value using a non-linear regression analysis.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the kinetics and affinity of the interaction between the inhibitor peptide and its target protein in real-time.
Protocol:
-
Immobilization of IL-23: Covalently immobilize recombinant human IL-23 onto the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry. A reference flow cell is typically prepared by activating and deactivating the surface without protein immobilization.
-
Peptide Injection: Prepare a series of dilutions of the inhibitor peptide in a suitable running buffer (e.g., HBS-EP+). Inject the peptide solutions over the immobilized IL-23 surface and the reference flow cell at a constant flow rate.
-
Association and Dissociation: Monitor the binding of the peptide to IL-23 in real-time as an increase in the resonance signal (association phase). After the injection, flow running buffer over the chip to monitor the dissociation of the peptide from the protein (dissociation phase).
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that removes the bound peptide without denaturing the immobilized protein (e.g., a low pH glycine (B1666218) solution).
-
Data Analysis: Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Fluorescence Polarization (FP) Assay for High-Throughput Screening
The FP assay is a homogeneous, solution-based technique that is well-suited for high-throughput screening of peptide inhibitors.
Protocol:
-
Probe Preparation: Synthesize a fluorescently labeled version of a known IL-23R binding peptide (the "probe"). The fluorophore (e.g., fluorescein) should be attached at a position that does not interfere with binding.
-
Assay Setup: In a microplate (e.g., a 384-well black plate), add a fixed concentration of the fluorescent probe and recombinant IL-23 protein in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor peptides to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no protein (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Data Analysis: The binding of the fluorescent probe to the larger IL-23 protein results in a slower rotation and thus a higher polarization value. Competitive inhibitors will displace the probe, leading to a decrease in polarization. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Experimental and Logical Workflows
The discovery and optimization of IL-23R inhibitor peptides typically follow a structured workflow, from initial hit identification to lead optimization.
References
- 1. Deciphering Binding Interactions of IL-23R with HDX-MS: Mapping Protein and Macrocyclic Dodecapeptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
The IL-23 Signaling Pathway in Autoimmune Disease: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Interleukin-23 (IL-23) is a heterodimeric cytokine that has emerged as a pivotal regulator of chronic inflammation and autoimmunity. Comprised of a unique p19 subunit and a p40 subunit shared with IL-12, IL-23 is a key driver of T helper 17 (Th17) cell differentiation and maintenance. The IL-23/Th17 axis plays a central role in the pathogenesis of numerous autoimmune diseases, including psoriasis, inflammatory bowel disease (Crohn's disease and ulcerative colitis), rheumatoid arthritis, and multiple sclerosis. This technical guide provides an in-depth overview of the IL-23 signaling pathway, its pathological role in autoimmune disorders, and the therapeutic strategies developed to target this critical inflammatory cascade.
The Core IL-23 Signaling Pathway
The canonical IL-23 signaling cascade is initiated by the binding of IL-23 to its receptor complex, which is expressed on the surface of target immune cells such as T cells and innate lymphoid cells. This binding event triggers a series of intracellular phosphorylation events, culminating in the activation of transcription factors that drive the expression of pro-inflammatory genes.
Receptor Complex and Ligand Binding
The IL-23 receptor is a heterodimeric complex composed of two subunits: the IL-23 receptor (IL-23R) and the IL-12 receptor β1 (IL-12Rβ1), which is also a component of the IL-12 receptor.[1][2] The assembly of the signaling-competent ternary complex is a sequential and cooperative process.[3] Initially, the p19 subunit of IL-23 binds to the N-terminal immunoglobulin-like domain of the IL-23R.[3][4] This primary interaction induces a conformational change in IL-23, which then allows the p40 subunit to bind with high affinity to the IL-12Rβ1 subunit.[3][5]
JAK-STAT Activation
The IL-23 receptor lacks intrinsic kinase activity and relies on the Janus kinase (JAK) family of tyrosine kinases for signal transduction.[1] The intracellular domains of IL-23R and IL-12Rβ1 are constitutively associated with JAK2 and Tyrosine kinase 2 (Tyk2), respectively.[6][7][8] Upon the formation of the ternary IL-23/IL-23R/IL-12Rβ1 complex, JAK2 and Tyk2 are brought into close proximity, leading to their trans-phosphorylation and activation.[9]
The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tail of the IL-23R, creating docking sites for the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][10] STAT3 monomers are recruited to these phosphorylated sites via their SH2 domains and are subsequently phosphorylated by the activated JAKs, primarily at tyrosine 705.[1][11]
Nuclear Translocation and Gene Transcription
Phosphorylated STAT3 molecules dimerize and translocate to the nucleus, where they act as transcription factors.[9] A key target gene of STAT3 is the retinoic acid-related orphan receptor gamma t (RORγt), the master transcriptional regulator of Th17 cell differentiation.[6] The activation of RORγt, in turn, drives the expression of a suite of pro-inflammatory cytokines that are the hallmarks of the Th17 lineage, most notably IL-17A, IL-17F, and IL-22.[10] This signaling cascade establishes a positive feedback loop, as IL-23 signaling is also required for the maintenance and expansion of the pathogenic Th17 cell population.
Role of the IL-23 Pathway in Autoimmune Diseases
The dysregulation of the IL-23/Th17 axis is a common feature in a variety of autoimmune diseases. The overproduction of IL-23 by antigen-presenting cells, such as dendritic cells and macrophages, leads to the excessive activation and proliferation of pathogenic Th17 cells. These cells then infiltrate target tissues and release IL-17 and other pro-inflammatory cytokines, causing chronic inflammation and tissue damage.
-
Psoriasis: In psoriasis, IL-23 is overexpressed in dermal dendritic cells and keratinocytes. This stimulates Th17 cells in the dermis to produce IL-17 and IL-22, which in turn drive keratinocyte hyperproliferation and the characteristic inflammatory skin plaques.
-
Inflammatory Bowel Disease (IBD): In Crohn's disease and ulcerative colitis, elevated levels of IL-23 in the gut mucosa promote the expansion of pathogenic Th17 cells. These cells contribute to the breakdown of the intestinal barrier and chronic intestinal inflammation.
-
Rheumatoid Arthritis (RA): IL-23 and Th17 cells are implicated in the pathogenesis of RA.[12] IL-17 produced in response to IL-23 stimulation promotes inflammation in the synovial membrane and contributes to bone erosion by inducing the expression of receptor activator of NF-κB ligand (RANKL) on mesenchymal cells, which is a key factor in osteoclastogenesis.[13][14][15]
-
Multiple Sclerosis (MS): The IL-23/Th17 axis is believed to play a critical role in the development of experimental autoimmune encephalomyelitis (EAE), the animal model for MS.[16][17] In MS patients, there is evidence of increased IL-23 expression in dendritic cells and in central nervous system lesions, suggesting a role for this pathway in promoting neuroinflammation and demyelination.[18][19]
Therapeutic Targeting of the IL-23 Pathway
The central role of IL-23 in driving chronic inflammation has made it a prime target for therapeutic intervention in autoimmune diseases. Several monoclonal antibodies have been developed to specifically inhibit the IL-23 pathway. These can be broadly categorized into agents that target the shared p40 subunit (inhibiting both IL-12 and IL-23) and agents that selectively target the p19 subunit (inhibiting only IL-23).
Clinical Efficacy of IL-23 Inhibitors
Clinical trials have demonstrated the significant efficacy of IL-23 inhibitors in treating moderate-to-severe psoriasis and Crohn's disease.
Table 1: Efficacy of Ustekinumab (anti-p40) in Moderate-to-Severe Psoriasis
| Trial | Treatment Arm | Week 12 PASI 75 | Week 12 PASI 90 |
| PHOENIX 1 [20] | Ustekinumab 45 mg | 67% | - |
| Ustekinumab 90 mg | 66% | - | |
| Placebo | 3% | - | |
| PHOENIX 2 [20] | Ustekinumab 45 mg | 67% | - |
| Ustekinumab 90 mg | 76% | - | |
| Placebo | 4% | - | |
| ACCEPT [20][21] | Ustekinumab 45 mg | 67.5% | 36.4% |
| Ustekinumab 90 mg | 73.8% | 44.7% | |
| Etanercept 50 mg | 56.8% | 23.1% |
PASI 75/90: Percentage of patients achieving 75%/90% reduction in Psoriasis Area and Severity Index score from baseline.
Table 2: Efficacy of Risankizumab (anti-p19) in Moderate-to-Severe Crohn's Disease
| Trial | Treatment Arm (Induction) | Week 12 Clinical Remission (CDAI) | Week 12 Endoscopic Response |
| ADVANCE [22] | Risankizumab 600 mg IV | 45% | 40% |
| Risankizumab 1200 mg IV | 42% | 32% | |
| Placebo IV | 25% | 12% | |
| MOTIVATE [22] | Risankizumab 600 mg IV | 42% | 29% |
| Risankizumab 1200 mg IV | 40% | 34% | |
| Placebo IV | 20% | 11% |
CDAI: Crohn's Disease Activity Index. Clinical Remission defined as CDAI <150. Endoscopic Response defined as a decrease in Simple Endoscopic Score for Crohn's Disease (SES-CD) of >50% from baseline.
Key Experimental Protocols
The study of the IL-23 signaling pathway relies on a variety of sophisticated laboratory techniques. Below are detailed methodologies for key experiments cited in this guide.
Western Blot for Phospho-STAT3 (p-STAT3)
This protocol is for the detection of phosphorylated STAT3, a key indicator of IL-23 pathway activation.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., CD4+ T cells, Th17 cells) to 70-80% confluency.
-
If necessary, serum-starve cells for 4-6 hours to reduce basal phosphorylation.
-
Treat cells with IL-23 (or other stimuli) for a predetermined time (e.g., 15-30 minutes). Include untreated and vehicle controls.
2. Cell Lysis and Protein Quantification:
-
Place the culture plate on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[23]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[24]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[23]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[23]
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.[24]
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations of all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[23]
-
Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[11]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[25]
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.[24]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]
-
The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.[11]
Flow Cytometry for Intracellular IL-17 Staining in Th17 Cells
This protocol is used to identify and quantify IL-17-producing Th17 cells within a mixed cell population.
1. Cell Stimulation:
-
Prepare a single-cell suspension from peripheral blood or tissue.
-
Resuspend cells in complete culture medium at a concentration of 1-2 x 10^6 cells/mL.
-
Stimulate the cells for 4-6 hours with a cocktail that typically includes Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This allows for the accumulation of cytokines intracellularly.[26]
2. Surface Staining:
-
Wash the stimulated cells with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with fluorescently-conjugated antibodies against cell surface markers (e.g., CD4) for 20-30 minutes at 4°C in the dark.[27]
-
Include a viability dye to exclude dead cells from the analysis.[27]
-
Wash the cells twice to remove unbound antibodies.[27]
3. Fixation and Permeabilization:
-
Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature in the dark.[28]
-
Wash the cells with permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% Saponin or a commercial permeabilization wash buffer).[26]
4. Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing a fluorescently-conjugated anti-IL-17A antibody.[29]
-
Incubate for 30 minutes at room temperature in the dark.[29]
-
Wash the cells twice with permeabilization buffer, followed by a final wash with FACS buffer.[27]
5. Data Acquisition and Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating first on live, single CD4+ T cells, and then quantifying the percentage of these cells that are positive for IL-17A.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for RORγt
This protocol is designed to identify the genomic binding sites of the transcription factor RORγt, providing insights into the genes it regulates.
1. Cross-linking and Cell Lysis:
-
Treat Th17 cells with 1% formaldehyde (B43269) for 8-10 minutes at room temperature to cross-link proteins to DNA.[30]
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.[30]
2. Chromatin Shearing:
-
Resuspend the nuclei in a shearing buffer.
-
Sonicate the chromatin to fragment the DNA into sizes ranging from 200-600 base pairs. The optimal sonication conditions must be empirically determined.[30]
3. Immunoprecipitation:
-
Pre-clear the sheared chromatin with Protein A/G beads to reduce non-specific background.[30]
-
Incubate the chromatin overnight at 4°C with an antibody specific for RORγt. Include a negative control immunoprecipitation with a non-specific IgG antibody.[31]
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.[31]
-
Wash the beads extensively to remove non-specifically bound chromatin.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Library Preparation:
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA fragments according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina). This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
6. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a next-generation sequencing platform.[32]
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify genomic regions that are significantly enriched in the RORγt immunoprecipitation compared to the input control.
-
Perform downstream bioinformatic analyses, such as motif discovery and gene ontology analysis, to interpret the results.
Conclusion
The IL-23 signaling pathway is a central driver of inflammation in a host of autoimmune diseases. Its role in the differentiation, maintenance, and effector function of pathogenic Th17 cells has been firmly established. The remarkable clinical success of therapies that target IL-23 underscores the importance of this pathway in disease pathogenesis. A thorough understanding of the molecular mechanisms of IL-23 signaling, from receptor activation to downstream gene regulation, is crucial for the continued development of more targeted and effective therapies for autoimmune and inflammatory disorders. The experimental protocols detailed in this guide provide a foundation for researchers to further interrogate this critical pathway and its role in human health and disease.
References
- 1. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Canonical Interleukin 23 Receptor Complex Assembly: P40 PROTEIN RECRUITS INTERLEUKIN 12 RECEPTOR β1 VIA SITE II AND INDUCES P19/INTERLEUKIN 23 RECEPTOR INTERACTION VIA SITE III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural activation of pro-inflammatory human cytokine IL-23 by cognate IL-23 receptor enables recruitment of the shared receptor IL-12Rβ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-12 and IL-23—Close Relatives with Structural Homologies but Distinct Immunological Functions [mdpi.com]
- 5. Structural basis for IL-12 and IL-23 shared receptor usage reveals a gateway for shaping actions on T versus NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin 23 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The regulatory mechanism and potential application of IL-23 in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 12. IL-23 in the pathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An emerging role of interleukin-23 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Anti-IL-23 therapy inhibits multiple inflammatory pathways and ameliorates autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IL-23 is increased in dendritic cells in multiple sclerosis and down-regulation of IL-23 by antisense oligos increases dendritic cell IL-10 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. IL-23 Receptor Expression on T Helper 17 Cells and its Implication in Multiple Sclerosis Relapse [ejmm.journals.ekb.eg]
- 20. dermnetnz.org [dermnetnz.org]
- 21. Ustekinumab in the Treatment of Psoriasis and Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Risankizumab as induction therapy for Crohn's disease: results from the phase 3 ADVANCE and MOTIVATE induction trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
- 26. biocompare.com [biocompare.com]
- 27. anilocus.com [anilocus.com]
- 28. protocols.io [protocols.io]
- 29. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bosterbio.com [bosterbio.com]
- 31. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
The Critical Role of STAT3 Phosphorylation in IL-23 Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-23 (IL-23) is a heterodimeric cytokine pivotal in the pathogenesis of various autoimmune and inflammatory diseases. Comprising a unique p19 subunit and a p40 subunit shared with IL-12, IL-23 exerts its pro-inflammatory effects primarily through the activation of T helper 17 (Th17) cells and other immune cell subsets.[1][2] Central to the intracellular signaling cascade initiated by IL-23 is the phosphorylation and subsequent activation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. This event is a critical nexus, translating the extracellular IL-23 signal into a transcriptional program that drives the differentiation, maintenance, and effector functions of pathogenic Th17 cells.[3][4] A comprehensive understanding of the mechanisms governing STAT3 phosphorylation within the IL-23 signaling pathway is therefore paramount for the development of targeted therapeutics for a spectrum of autoimmune disorders. This technical guide provides a detailed exploration of the core aspects of IL-23-mediated STAT3 phosphorylation, including the signaling pathway, quantitative analysis of phosphorylation events, and detailed experimental protocols for its investigation.
The IL-23 Signaling Pathway and STAT3 Activation
The IL-23 signaling cascade is initiated by the binding of IL-23 to its cell surface receptor complex. This complex consists of two subunits: the IL-12 receptor β1 (IL-12Rβ1), which it shares with the IL-12 receptor, and the unique IL-23 receptor (IL-23R). The engagement of IL-23 with its receptor induces a conformational change that leads to the activation of receptor-associated Janus kinases (JAKs), specifically JAK2 and Tyrosine kinase 2 (TYK2).[5]
Activated JAK2 and TYK2 then phosphorylate specific tyrosine residues on the intracellular domain of the IL-23R subunit, creating docking sites for the SH2 domain of STAT3.[5][6] Upon recruitment to the receptor complex, STAT3 is itself phosphorylated by the activated JAKs, primarily on a critical tyrosine residue, Tyrosine 705 (Tyr705).[1][7] This phosphorylation event is the canonical step for STAT3 activation. In addition to tyrosine phosphorylation, serine phosphorylation of STAT3, particularly at Serine 727 (Ser727), has been reported to further modulate its transcriptional activity.[8][9]
Once phosphorylated, STAT3 molecules dimerize via their SH2 domains and translocate to the nucleus.[10] In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription. Key downstream targets of STAT3 in the context of IL-23 signaling include the master regulator of Th17 cell differentiation, RORγt (Retinoic acid-related orphan receptor gamma t), and the signature cytokines of Th17 cells, IL-17A, IL-17F, and IL-22.[3][6] This cascade of events ultimately drives the pro-inflammatory functions attributed to IL-23.
Quantitative Analysis of STAT3 Phosphorylation
The phosphorylation of STAT3 in response to IL-23 stimulation is a dynamic process that can be quantified to understand the potency and kinetics of the signaling event. Various studies have employed techniques like Western blotting, ELISA, and flow cytometry to measure the levels of phosphorylated STAT3 (pSTAT3). The data is often presented as fold change over unstimulated controls or as a function of time and cytokine concentration.
| Cell Type | Stimulation | Time Point | Fold Increase in pSTAT3 (Tyr705) | Experimental Method | Reference |
| Murine CD4+ T cells (Th17 polarized) | IL-23 (10 ng/mL) | 30 min | ~3-5 fold | Western Blot | [11] |
| Human Memory CD4+ T cells | IL-23 (20 ng/mL) | 20 min | Significantly higher in MS patients vs. healthy controls | Flow Cytometry | [11] |
| Kit225 (Human T-cell line) | IL-23 (50 ng/mL) | 15 min | Peak phosphorylation | Western Blot | [8] |
| Socs3-deficient Th17 cells | IL-23 | Not specified | Increased compared to wild-type | Not specified | [12] |
Table 1: Quantitative Data on IL-23-Induced STAT3 Phosphorylation. This table summarizes representative quantitative data on the increase in STAT3 phosphorylation at Tyrosine 705 upon IL-23 stimulation in different cell types, as measured by various experimental techniques. The fold increase can vary depending on the cell type, stimulation conditions, and the specific experimental setup.
Experimental Protocols
Accurate and reproducible measurement of STAT3 phosphorylation is crucial for studying IL-23 signaling. The following are detailed methodologies for key experiments.
Western Blot Analysis of Phospho-STAT3
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a cell lysate. By using antibodies specific to the phosphorylated form of STAT3 (pSTAT3), one can assess the activation status of the protein.
Protocol:
-
Cell Lysis:
-
Culture cells to the desired density and treat with IL-23 at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[13]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a housekeeping protein like β-actin or GAPDH.[14]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Phospho-STAT3
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A sandwich ELISA for pSTAT3 provides a high-throughput method to measure STAT3 activation.
Protocol:
-
Plate Preparation:
-
Use a 96-well microplate pre-coated with a capture antibody specific for total STAT3.[15]
-
-
Sample Addition:
-
Prepare cell lysates as described for Western blotting.
-
Add 100 µL of diluted cell lysate to each well.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.[15]
-
-
Detection:
-
Wash the wells several times with wash buffer.
-
Add 100 µL of a detection antibody specific for phospho-STAT3 (Tyr705).
-
Incubate for 1 hour at room temperature.[15]
-
-
Signal Amplification:
-
Wash the wells and add 100 µL of an HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Reaction and Measurement:
-
Wash the wells and add 100 µL of TMB substrate.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Generate a standard curve using a positive control with known concentrations of pSTAT3.
-
Calculate the concentration of pSTAT3 in the samples based on the standard curve.
-
Intracellular Flow Cytometry for Phospho-STAT3
Flow cytometry allows for the rapid, quantitative analysis of single cells in a population. Intracellular staining for pSTAT3 enables the identification of specific cell subsets responding to IL-23 and the quantification of STAT3 phosphorylation within those subsets.
Protocol:
-
Cell Stimulation and Fixation:
-
Stimulate cells with IL-23 as required.
-
Fix the cells using a formaldehyde-based fixation buffer for 10 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells and permeabilize them with a buffer containing a detergent like saponin (B1150181) or methanol.[16] Saponin-based permeabilization is reversible, so it must be present in subsequent staining and wash steps.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with a fluorochrome-conjugated antibody specific for phospho-STAT3 (Tyr705) for 30-60 minutes at room temperature in the dark.
-
For multi-color analysis, co-stain with antibodies against cell surface markers to identify specific cell populations.
-
-
Data Acquisition and Analysis:
-
Wash the cells to remove unbound antibodies.
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry software to gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) of the pSTAT3 signal.[11]
-
Conclusion
The phosphorylation of STAT3 is a cornerstone of the IL-23 signaling pathway, playing an indispensable role in the orchestration of Th17-mediated immune responses. A thorough understanding of the molecular events leading to and resulting from STAT3 phosphorylation is fundamental for the rational design of novel therapeutics aimed at mitigating the pathogenic consequences of aberrant IL-23 signaling in autoimmune and inflammatory diseases. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to investigate this critical signaling node, paving the way for innovative therapeutic interventions. The continued exploration of the quantitative and dynamic aspects of STAT3 phosphorylation will undoubtedly unveil further opportunities for targeted immunomodulation.
References
- 1. FastScan⢠Phospho-Stat3 (Ser727) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. signosisinc.com [signosisinc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. static.igem.org [static.igem.org]
- 10. youtube.com [youtube.com]
- 11. IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 15. raybiotech.com [raybiotech.com]
- 16. uab.edu [uab.edu]
The Structural Basis of IL-23 and IL-23R Interaction: A Technical Guide for Researchers
Introduction
Interleukin-23 (IL-23) is a heterodimeric cytokine that plays a pivotal role in the differentiation and maintenance of T helper 17 (Th17) cells, making it a central mediator of autoimmune and inflammatory diseases such as psoriasis, Crohn's disease, and rheumatoid arthritis.[1] Composed of two disulfide-linked subunits, p19 (IL-23A) and p40 (IL-12B), IL-23 exerts its biological function by binding to a heterodimeric receptor complex on the surface of target immune cells.[2] This receptor complex consists of the IL-23-specific receptor (IL-23R) and the IL-12 receptor β1 (IL-12Rβ1), which is shared with the IL-12 receptor.[3][4] Understanding the precise molecular interactions and structural dynamics of the IL-23/IL-23R engagement is critical for the rational design of novel therapeutics aimed at inhibiting this pro-inflammatory pathway. This technical guide provides an in-depth overview of the structural biology of the IL-23 and IL-23R interaction, including quantitative binding data, detailed experimental protocols for its study, and visualizations of the associated signaling pathways and experimental workflows.
The IL-23/IL-23R Signaling Complex: A Structural Overview
The formation of a stable and functional signaling complex is a sequential and cooperative process. Structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed the key interfaces and conformational changes that govern this interaction.[1][5][6]
The IL-23 heterodimer is comprised of the four-helix bundle p19 subunit and the p40 subunit, which consists of three fibronectin type III-like domains.[2][7] The cell surface receptor complex is composed of IL-23R and IL-12Rβ1.[4] The extracellular region of IL-23R contains an N-terminal immunoglobulin (Ig)-like domain followed by two cytokine receptor domains, while IL-12Rβ1 is a larger transmembrane protein with five extracellular fibronectin type III domains.[1][8]
The initial and high-affinity binding event occurs between the p19 subunit of IL-23 and the N-terminal Ig domain of IL-23R.[1][9] This interaction is the primary determinant of specificity for IL-23 signaling. This initial binding induces a conformational change in IL-23, which then primes the complex for the subsequent recruitment of the shared IL-12Rβ1 subunit.[1][10] IL-12Rβ1 then engages with the p40 subunit of IL-23, completing the formation of a quaternary signaling complex.[5][11] This assembly brings the intracellular domains of IL-23R and IL-12Rβ1 into proximity, enabling the activation of downstream signaling cascades.
Quantitative Analysis of IL-23 and Receptor Interactions
The affinity and kinetics of the interactions between IL-23 and its receptor components have been quantified using various biophysical techniques. These measurements are crucial for understanding the stability of the signaling complex and for the development of high-affinity inhibitors.
| Interacting Molecules | Method | K D (Equilibrium Dissociation Constant) | k a (Association Rate) | k d (Dissociation Rate) | Reference |
| Human IL-23 & Human IL-23R | Isothermal Titration Calorimetry (ITC) | 44 nM | Not Reported | Not Reported | [1] |
| Human IL-23 & Human IL-12Rβ1 | Isothermal Titration Calorimetry (ITC) | 2 µM | Not Reported | Not Reported | [1] |
| Human IL-23:IL-23R complex & Human IL-12Rβ1 | Isothermal Titration Calorimetry (ITC) | 25 nM | Not Reported | Not Reported | [12] |
| Human IL-23 & Human IL-23R | Surface Plasmon Resonance (SPR) | 5.2 nM (kinetics) / 10.8 nM (steady-state) | 2.16 x 10 6 M -1 s -1 | 1.11 x 10 -2 s -1 | [13] |
IL-23 Signaling Pathway
Upon the assembly of the complete IL-23/IL-23R/IL-12Rβ1 ternary complex, the intracellular domains of the receptors become associated with Janus kinases (JAKs). Specifically, JAK2 associates with IL-23R and Tyrosine kinase 2 (TYK2) associates with IL-12Rβ1.[8][14] The proximity of these kinases, induced by ligand binding, leads to their trans-phosphorylation and activation.
The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-23R.[8][15] These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3, and to a lesser extent, STAT4.[3][14] Once recruited to the receptor complex, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus.[3][14] In the nucleus, these STAT dimers bind to specific DNA response elements in the promoters of target genes, leading to the transcription of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which are hallmarks of the Th17 cell response.[16][14]
Caption: IL-23 signaling pathway activation.
Experimental Protocols for Studying the IL-23/IL-23R Interaction
A multi-faceted approach employing structural, biophysical, and cell-based methods is necessary to fully characterize the IL-23/IL-23R interaction. Below are detailed methodologies for key experiments.
Structural Determination Workflow
The atomic-level structures of the IL-23/IL-23R complex have been solved using X-ray crystallography and Cryo-EM. Both techniques provide high-resolution snapshots of the molecular interactions.
Caption: Workflow for structural determination.
X-ray Crystallography
This technique provides atomic-resolution structures of protein complexes but requires the formation of well-ordered crystals.
Protocol Outline:
-
Protein Expression and Purification:
-
Co-express the extracellular domains of human IL-23R and the IL-23 (p19 and p40) subunits in a suitable system like mammalian (e.g., HEK293) or insect cells to ensure proper folding and post-translational modifications.[5]
-
Purify the individual proteins and the complex using a series of chromatography steps, such as Nickel-NTA affinity chromatography (for His-tagged proteins), ion exchange, and size-exclusion chromatography, to achieve high purity.[9]
-
-
Crystallization:
-
Mix the purified IL-23/IL-23R complex with a variety of precipitant solutions in high-throughput screening plates using vapor diffusion (hanging or sitting drop) or microbatch methods.[17]
-
Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over days to weeks.[17]
-
Optimize initial crystal "hits" by systematically varying precipitant concentration, pH, temperature, and protein concentration to obtain diffraction-quality crystals.[18]
-
-
Data Collection and Processing:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation upon freezing.[19]
-
Flash-freeze the crystals in liquid nitrogen.[19]
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction images to determine space group, unit cell dimensions, and reflection intensities.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using techniques like molecular replacement if a homologous structure is available.
-
Build an atomic model of the complex into the resulting electron density map.
-
Refine the model against the experimental data to improve its fit and geometry, followed by validation before deposition in the Protein Data Bank (PDB).
-
Cryo-Electron Microscopy (Single-Particle Analysis)
Cryo-EM is advantageous for large, flexible complexes that are difficult to crystallize.
Protocol Outline:
-
Sample Preparation (Vitrification):
-
Apply a small volume (2-3 µL) of the purified IL-23/IL-23R/IL-12Rβ1 complex solution to a carbon-coated copper grid.[20]
-
Blot the grid to create a thin film of the solution.
-
Plunge-freeze the grid into liquid ethane, which rapidly freezes the water into a non-crystalline, "vitreous" state, preserving the native structure of the complex.[21]
-
-
Data Acquisition:
-
Image Processing and 3D Reconstruction:
-
Perform motion correction on the raw movie frames to correct for beam-induced sample movement.[22]
-
Identify and "pick" individual particle images from the micrographs.[21]
-
Classify the 2D particle images to remove noise and sort them into different orientational views.[22]
-
Reconstruct an initial 3D model (ab initio reconstruction) and refine it to high resolution by iteratively aligning the 2D class averages.[21][22]
-
-
Model Building and Validation:
-
Build an atomic model into the final 3D density map and refine it, similar to the process in X-ray crystallography.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics and affinity.
Protocol Outline:
-
Chip Preparation: Covalently immobilize one of the binding partners (e.g., IL-23R, the ligand) onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).
-
Binding Analysis:
-
Inject a series of concentrations of the other binding partner (the analyte, e.g., IL-23) over the sensor surface.
-
Continuously monitor the change in the refractive index near the sensor surface, which is proportional to the mass bound. This generates a sensorgram showing the association phase during injection and the dissociation phase during buffer flow.
-
-
Data Analysis:
Cell-Based Reporter Assay for IL-23 Signaling
These assays measure the functional consequence of the IL-23/IL-23R interaction in a cellular context, such as the activation of the STAT3 pathway.
Protocol Outline:
-
Cell Line Engineering:
-
Use a suitable cell line (e.g., HEK293 or avian DT40 cells) that does not endogenously respond to IL-23.[24][25]
-
Co-transfect the cells with expression vectors for human IL-23R, human IL-12Rβ1, and a reporter construct. The reporter construct typically contains a STAT-responsive promoter (e.g., containing STAT3 binding elements) driving the expression of a reporter gene like firefly luciferase.[24][25]
-
Select and expand a stable cell line that shows a robust luciferase signal upon stimulation with IL-23.
-
-
Assay Procedure:
-
Plate the engineered reporter cells in a multi-well plate (e.g., 96- or 384-well).
-
Add varying concentrations of recombinant IL-23 to stimulate the cells. To test inhibitors, pre-incubate the cells with the test compounds before adding a fixed concentration of IL-23.
-
Incubate for a defined period (e.g., 5-6 hours) to allow for signaling and reporter gene expression.[25]
-
-
Signal Detection and Analysis:
-
Lyse the cells and add a luciferase substrate (e.g., luciferin).
-
Measure the resulting luminescence using a luminometer. The light output is proportional to the level of STAT3 activation.
-
Plot the luminescence signal against the concentration of IL-23 (or inhibitor) to determine the EC50 (for activation) or IC50 (for inhibition).[24]
-
Conclusion
The structural and biophysical characterization of the IL-23 and IL-23R interaction has provided a detailed molecular blueprint for this critical pro-inflammatory signaling axis. High-resolution structures have pinpointed the key contact residues and revealed a cooperative assembly mechanism, while quantitative binding studies have defined the affinity of these interactions. This foundational knowledge, acquired through the rigorous application of the experimental protocols detailed in this guide, has been instrumental in the successful development of targeted antibody therapies that block IL-23 signaling. For researchers and drug developers, a continued deep understanding of this interaction remains essential for innovating the next generation of therapeutics for autoimmune diseases.
References
- 1. Structural activation of pro-inflammatory human cytokine IL-23 by cognate IL-23 receptor enables recruitment of the shared receptor IL-12Rβ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure of Interleukin-23 reveals the molecular basis of p40 subunit sharing with IL-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin 23 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. mdpi.com [mdpi.com]
- 11. Structural basis for IL-12 and IL-23 shared receptor usage reveals a gateway for shaping actions on T versus NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering Binding Interactions of IL-23R with HDX-MS: Mapping Protein and Macrocyclic Dodecapeptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of an Induced Orthosteric Pocket in IL-23: A New Avenue for Non-biological Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reactome | Interleukin-23 signaling [reactome.org]
- 16. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.iucr.org [journals.iucr.org]
- 19. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 20. MyScope [myscope.training]
- 21. Cryo-EM Single Particle Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. researchgate.net [researchgate.net]
- 24. Optimization of a High-Throughput Cell-Based Screening Strategy to Identify Small-Molecule Inhibitors of IL-23 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. veritastk.co.jp [veritastk.co.jp]
The Pursuit of Oral Therapeutics: A Technical Guide to the Development of Small Molecule Inhibitors for the IL-23 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Interleukin-23 (IL-23) / T helper 17 (Th17) cell axis is a clinically validated and critical pathway in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease. While biologic therapies targeting IL-23 have demonstrated significant efficacy, the development of orally bioavailable small molecule inhibitors of the IL-23 receptor (IL-23R) remains a key objective to provide broader patient access and more convenient treatment modalities. This technical guide provides an in-depth overview of the core aspects of developing small molecule inhibitors for IL-23R, including the underlying signaling pathway, key experimental protocols for inhibitor characterization, and a summary of the current landscape of small molecule development.
The IL-23/IL-23R Signaling Pathway
Interleukin-23 is a heterodimeric cytokine composed of a unique p19 subunit and a p40 subunit, which is shared with IL-12. IL-23 exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex on the surface of target immune cells, primarily T helper 17 (Th17) cells, γδ T cells, and innate lymphoid cells (ILCs). This receptor complex consists of the IL-23R and the IL-12 receptor β1 (IL-12Rβ1) subunits.
The binding of IL-23 to its receptor complex initiates a downstream signaling cascade through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Specifically, receptor engagement leads to the activation of JAK2 and Tyrosine Kinase 2 (TYK2), which are associated with the intracellular domains of IL-23R and IL-12Rβ1, respectively. These activated kinases then phosphorylate the receptor tails, creating docking sites for STAT3 and STAT4. Following their phosphorylation, STAT3 and STAT4 form homo- and heterodimers, translocate to the nucleus, and induce the transcription of target genes. A key transcription factor downstream of this pathway is the Retinoid-related Orphan Receptor gamma t (RORγt), the master regulator of Th17 cell differentiation and function. The culmination of this signaling is the production and secretion of pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22, which drive chronic inflammation and autoimmunity.[1][2][3][4]
Small Molecule Inhibitors Targeting the IL-23 Pathway
The development of small molecule inhibitors has explored various nodes within the IL-23 signaling cascade. While direct inhibition of the IL-23/IL-23R protein-protein interaction (PPI) is a primary goal, other downstream targets such as TYK2 and RORγt have also proven to be fruitful avenues. The following table summarizes publicly available data on selected small molecule and peptide inhibitors that modulate this pathway.
| Compound Name | Target(s) | Assay Type | Reported IC50 | Reference(s) |
| Icotrokinra (JNJ-77242113) | IL-23 Receptor | IL-23-induced STAT3 phosphorylation (PBMCs) | 5.6 pM | [2] |
| IL-23-induced IFN-γ production (NK cells) | 18.4 pM | [2] | ||
| Peptide 2305 (teeeqqly) | IL-23 Receptor (allosteric) | IL-23-induced STAT3 phosphorylation (spleen cells) | Inhibitory, no IC50 reported | [5][6] |
| Deucravacitinib (BMS-986165) | TYK2 (pseudokinase domain) | IL-23/IL-12/IFN-I signaling | 2-14 nM (cellular assays) | [7] |
| A-9758 | RORγt (inverse agonist) | RORγt binding | 5 nM | [8][9] |
| IL-17A secretion (human CD4+ T cells) | 100 nM | [8][9] | ||
| IL-17A secretion (mouse Th17 cells) | 38 nM | [8][9] | ||
| Apilimod (STA 5326) | IL-12/IL-23 production, PIKfyve | IL-12 production (human PBMCs) | 1-10 nM | [3][10][11] |
| IFN-γ production (human PBMCs) | ~20 nM | [12] |
Experimental Protocols
The characterization of small molecule inhibitors for IL-23R requires a suite of robust in vitro and cellular assays. Below are detailed methodologies for key experiments.
High-Throughput Screening (HTS) for IL-23 Pathway Inhibitors
A common strategy for identifying novel inhibitors is through a high-throughput cellular reporter gene assay, followed by counter-screens to eliminate non-specific or cytotoxic compounds.
Protocol for Primary Screen (Luciferase Reporter Assay):
-
Cell Line: Avian DT40 cells genetically engineered to overexpress human IL-23R, IL-12Rβ1, STAT5, and a STAT5-responsive firefly luciferase reporter gene.
-
Assay Format: 1536-well white, solid-bottom plates.
-
Procedure:
-
Using an acoustic liquid handler, dispense nanoliter volumes of library compounds, a positive control (e.g., a pan-JAK inhibitor like tofacitinib), and a negative control (DMSO) into the assay plates.
-
Dispense the engineered DT40 cell suspension into the plates.
-
Add recombinant human IL-23 to all wells (except negative controls) to a final concentration that elicits a robust luciferase signal (determined during assay development).
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 6-8 hours to allow for STAT activation and luciferase expression.
-
Add a luciferase assay reagent (e.g., Bright-Glo™).
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound relative to the controls.
-
STAT3 Phosphorylation Assay
This assay directly measures the inhibition of a key proximal event in the IL-23 signaling cascade.
-
Cell Line: Human Th17 cells, peripheral blood mononuclear cells (PBMCs), or a cell line engineered to express the IL-23R complex (e.g., Kit225 cells).
-
Procedure:
-
Culture cells under standard conditions. Prior to the experiment, serum-starve the cells for 4-6 hours.
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test inhibitor or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with recombinant human IL-23 (e.g., 10-50 ng/mL) for 15-30 minutes at 37°C.
-
Immediately stop the stimulation by placing the plate on ice and adding ice-cold PBS.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Quantify the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 using a sandwich ELISA kit, Western blot, or a flow cytometry-based phospho-flow assay.
-
Data Analysis: Calculate the ratio of pSTAT3 to total STAT3. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
IL-17A Secretion Assay
This functional assay measures the inhibition of a key downstream effector cytokine produced by Th17 cells.
-
Cell Line: Primary human Th17 cells (differentiated in vitro) or mouse splenocytes.
-
Procedure:
-
Culture polarized Th17 cells or prepare splenocytes.
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test inhibitor or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with recombinant human or mouse IL-23 (e.g., 10-50 ng/mL) for 48-72 hours at 37°C. For some protocols, co-stimulation with anti-CD3/anti-CD28 may be used.
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentration of IL-17A in the supernatants using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of IL-17A secretion relative to the vehicle-treated control. Determine the IC50 value by non-linear regression analysis.
-
Structure-Activity Relationship (SAR) Development
The optimization of a hit compound from a high-throughput screen into a clinical candidate is an iterative process guided by structure-activity relationship (SAR) studies. The goal is to systematically modify the chemical structure of a lead compound to improve its potency, selectivity, and drug-like properties (e.g., absorption, distribution, metabolism, and excretion - ADME).
This process involves:
-
Identifying a Lead Compound: A promising hit from the HTS with confirmed activity.
-
Chemical Synthesis: Designing and synthesizing a library of analogs by modifying specific parts of the lead structure.
-
Biological Evaluation: Testing the new analogs in the suite of assays (e.g., STAT3 phosphorylation, IL-17 secretion) to determine their potency and selectivity.
-
Data Analysis: Correlating the changes in chemical structure with the changes in biological activity to build a SAR model. This helps in identifying which chemical modifications enhance desired properties and which are detrimental.
-
Iteration: Using the insights from the SAR to design the next generation of compounds, repeating the cycle until a candidate with the desired profile is identified.
Conclusion
The development of small molecule inhibitors targeting the IL-23 receptor pathway holds immense promise for the treatment of autoimmune diseases. Success in this endeavor relies on a deep understanding of the underlying biology, the application of robust and reproducible experimental models, and the systematic optimization of chemical matter through iterative design-make-test-analyze cycles. The protocols and data presented in this guide offer a foundational framework for researchers and drug developers dedicated to advancing this important class of oral therapeutics. While challenges remain, particularly in developing direct inhibitors of the IL-23/IL-23R protein-protein interaction, targeting downstream nodes like TYK2 and RORγt has already yielded clinical successes, paving the way for a new era of oral treatments for IL-23-mediated diseases.
References
- 1. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Specific targeting of the IL-23 receptor, using a novel small peptide noncompetitive antagonist, decreases the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A-9758 | ROR | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
- 12. immune-system-research.com [immune-system-research.com]
The Role of the Interleukin-23 Receptor (IL-23R) as a Therapeutic Target in Psoriasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Interleukin-23 receptor (IL-23R) as a pivotal therapeutic target in the management of psoriasis. We delve into the core molecular pathways, present key clinical trial data for approved and emerging therapies, and detail relevant experimental protocols to facilitate further research and development in this area.
The IL-23/IL-17 Axis: A Central Driver of Psoriasis Pathogenesis
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the skin.[1] The Interleukin-23 (IL-23)/IL-17 axis is now understood to be a critical pathway in the pathogenesis of this complex disease.[1]
IL-23 , a heterodimeric cytokine composed of a unique p19 subunit and a p40 subunit (shared with IL-12), is primarily produced by activated dendritic cells and macrophages.[2] It plays a crucial role in the expansion and maintenance of T helper 17 (Th17) cells.[2] Th17 cells, in turn, are major producers of pro-inflammatory cytokines, most notably IL-17A and IL-17F .[1]
These IL-17 cytokines act on various cell types, including keratinocytes, leading to the production of additional pro-inflammatory cytokines, chemokines, and antimicrobial peptides. This cascade results in the characteristic features of psoriatic plaques: epidermal thickening (acanthosis), scaling, and erythema.[1]
The IL-23 receptor (IL-23R) , expressed on the surface of Th17 cells and other immune cells, is the critical link in this inflammatory chain. Upon binding of IL-23 to IL-23R, a downstream signaling cascade is initiated, primarily through the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway, particularly involving JAK2, TYK2, and STAT3. This signaling is essential for the pro-inflammatory functions of Th17 cells.[2]
Given its central role in orchestrating the inflammatory response in psoriasis, the IL-23/IL-23R interaction has emerged as a highly attractive target for therapeutic intervention.
Therapeutic Targeting of the IL-23 Pathway
A new generation of biologic therapies has been developed to specifically target the IL-23 pathway, offering significant improvements in the treatment of moderate-to-severe psoriasis. These therapies primarily consist of monoclonal antibodies that inhibit the function of IL-23.
IL-23p19 Subunit Inhibitors
These agents selectively bind to the p19 subunit of IL-23, preventing its interaction with the IL-23R and thus specifically inhibiting the IL-23 pathway without affecting IL-12 signaling.
-
Guselkumab (Tremfya®) : A fully human monoclonal antibody that binds to the p19 subunit of IL-23.[3]
-
Risankizumab (Skyrizi®) : A humanized monoclonal antibody that also targets the p19 subunit of IL-23.[4][5]
-
Tildrakizumab (Ilumya®) : A humanized monoclonal antibody that selectively binds to the p19 subunit of IL-23.[6]
-
Mirikizumab : An investigational monoclonal antibody that targets the p19 subunit of IL-23.[7][8]
IL-12/23p40 Subunit Inhibitor
This therapeutic agent targets the p40 subunit, which is common to both IL-12 and IL-23, thereby inhibiting both pathways.
-
Ustekinumab (Stelara®) : A human monoclonal antibody that binds to the shared p40 subunit of IL-12 and IL-23.[2][9][10][11][12]
Quantitative Efficacy Data of IL-23 Pathway Inhibitors
The efficacy of these therapies has been extensively evaluated in numerous Phase 3 clinical trials. The following tables summarize key efficacy data, primarily focusing on the Psoriasis Area and Severity Index (PASI) and the static Physician's Global Assessment (sPGA). PASI 75, 90, and 100 indicate a 75%, 90%, and 100% improvement in PASI score from baseline, respectively. An sPGA score of 0 or 1 represents "clear" or "almost clear" skin.
Table 1: Efficacy of Guselkumab in Moderate-to-Severe Plaque Psoriasis (VOYAGE 1 & 2 Trials) [3][13]
| Timepoint | Efficacy Endpoint | Guselkumab 100 mg | Adalimumab | Placebo |
| Week 16 | PASI 90 | 73.3% (VOYAGE 1) / 70.0% (VOYAGE 2) | 49.7% (VOYAGE 1) | 2.9% (VOYAGE 1) / 2.4% (VOYAGE 2) |
| sPGA 0/1 | 85.1% (VOYAGE 1) / 84.1% (VOYAGE 2) | 65.9% (VOYAGE 1) | 6.9% (VOYAGE 1) / 8.5% (VOYAGE 2) | |
| Week 48 | PASI 90 | 80.5% (VOYAGE 1) / 76.5% (VOYAGE 2) | 53.0% (VOYAGE 1) | - |
| sPGA 0/1 | 83.3% (VOYAGE 1) / 80.5% (VOYAGE 2) | 55.4% (VOYAGE 1) | - |
Table 2: Efficacy of Risankizumab in Moderate-to-Severe Plaque Psoriasis (ultIMMa-1 & ultIMMa-2 Trials) [4][14][15][16]
| Timepoint | Efficacy Endpoint | Risankizumab 150 mg | Ustekinumab | Placebo |
| Week 16 | PASI 90 | 75.3% (ultIMMa-1) / 74.8% (ultIMMa-2) | 42.0% (ultIMMa-1) / 47.5% (ultIMMa-2) | 4.9% (ultIMMa-1) / 2.0% (ultIMMa-2) |
| PASI 100 | 35.9% (ultIMMa-1) / 50.7% (ultIMMa-2) | 12.0% (ultIMMa-1) / 24.0% (ultIMMa-2) | 2.0% (ultIMMa-1) / 1.0% (ultIMMa-2) | |
| sPGA 0/1 | 87.7% (ultIMMa-1) / 83.7% (ultIMMa-2) | 63.0% (ultIMMa-1) / 61.6% (ultIMMa-2) | 8.2% (ultIMMa-1) / 5.1% (ultIMMa-2) | |
| Week 52 | PASI 90 | 81.9% (ultIMMa-1) / 80.6% (ultIMMa-2) | 44.0% (ultIMMa-1) / 51.0% (ultIMMa-2) | - |
| PASI 100 | 56.3% (ultIMMa-1) / 59.5% (ultIMMa-2) | 21.0% (ultIMMa-1) / 30.0% (ultIMMa-2) | - |
Table 3: Efficacy of Tildrakizumab in Moderate-to-Severe Plaque Psoriasis (reSURFACE 1 & 2 Trials) [6][17][18][19][20]
| Timepoint | Efficacy Endpoint | Tildrakizumab 100 mg | Tildrakizumab 200 mg | Etanercept (reSURFACE 2) | Placebo |
| Week 12 | PASI 75 | 64% (reSURFACE 1) | 62% (reSURFACE 1) | 48% | 6% (reSURFACE 1) |
| sPGA 0/1 | 59% (reSURFACE 1) | 58% (reSURFACE 1) | 48% | 7% (reSURFACE 1) | |
| Week 28 | PASI 75 | 73% | 78% | 56% | - |
| PASI 90 | 48% | 54% | 29% | - | |
| Week 148 | PASI 90 (Responders at Wk 28) | 53.8% | 59.9% | - | - |
| PASI 100 (Responders at Wk 28) | 28.9% | 32.6% | - | - |
Table 4: Efficacy of Mirikizumab in Moderate-to-Severe Plaque Psoriasis (OASIS-1 & OASIS-2 Trials) [7][8][21][22][23]
| Timepoint | Efficacy Endpoint | Mirikizumab 250 mg | Secukinumab (OASIS-2) | Placebo |
| Week 16 | PASI 90 | 64.3% (OASIS-1) / 74.4% (OASIS-2) | 72.8% | 6.5% (OASIS-1) / 6.3% (OASIS-2) |
| PASI 100 | 32.4% (OASIS-1) / 37.7% (OASIS-2) | 36.6% | 0.9% (OASIS-1) / 1.8% (OASIS-2) | |
| sPGA 0/1 | 69.3% (OASIS-1) / 79.7% (OASIS-2) | 76.3% | 6.5% (OASIS-1) / 6.3% (OASIS-2) | |
| Week 52 | PASI 90 | 86% (OASIS-1, 125mg & 250mg maintenance) / 82.4% (OASIS-2, 250mg maintenance) | 69.4% | 19% (OASIS-1, placebo withdrawal) |
| PASI 100 | 59-60% (OASIS-1, 125mg & 250mg maintenance) / 58.8% (OASIS-2, 250mg maintenance) | 42.9% | 10% (OASIS-1, placebo withdrawal) |
Table 5: Efficacy of Ustekinumab in Moderate-to-Severe Plaque Psoriasis (PHOENIX 1 Trial)
| Timepoint | Efficacy Endpoint | Ustekinumab 45 mg | Ustekinumab 90 mg | Placebo |
| Week 12 | PASI 75 | 67.1% | 66.4% | 3.1% |
| sPGA 0/1 | 59.2% | 61.1% | 3.5% |
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This is a widely used preclinical model to study the pathogenesis of psoriasis and to evaluate novel therapeutics.
Methodology:
-
Animal Strain: C57BL/6 or BALB/c mice are commonly used.
-
Induction: A daily topical application of 62.5 mg of 5% imiquimod (B1671794) cream (Aldara®) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Scoring: The severity of the resulting skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI) score. This involves scoring erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 for each parameter (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The scores for each parameter are summed to give a total score out of 12.[24][25][26][27][28] Ear thickness can also be measured using a digital caliper.
-
Endpoint Analysis: At the end of the experiment, skin biopsies can be collected for histological analysis (H&E staining for epidermal thickness and immune cell infiltration), immunohistochemistry, or homogenization for cytokine analysis by ELISA. Spleens can also be harvested to assess systemic inflammation.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a standard technique for quantifying cytokine levels in serum, plasma, or skin homogenates.
Methodology:
-
Sample Collection and Preparation: Blood is collected and centrifuged to obtain serum or plasma. Skin biopsies are homogenized in a suitable buffer containing protease inhibitors.
-
ELISA Kits: Commercially available sandwich ELISA kits for human or mouse IL-17A, IL-17F, and IL-23 (e.g., from R&D Systems, BioLegend, or Proteintech) are commonly used.[29][30][31][32][33]
-
Procedure: The assay is performed according to the manufacturer's instructions. This typically involves incubating the sample in a microplate pre-coated with a capture antibody, followed by the addition of a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added, and the resulting colorimetric change is measured using a microplate reader.
-
Quantification: A standard curve is generated using recombinant cytokines of known concentrations to determine the concentration of the cytokine in the samples.
Flow Cytometry for Th17 Cell Analysis
Flow cytometry is used to identify and quantify specific immune cell populations, such as Th17 cells, in peripheral blood or skin biopsies.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. For skin biopsies, the tissue is digested with enzymes (e.g., collagenase, dispase) to obtain a single-cell suspension.
-
Cell Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies. A typical panel for identifying Th17 cells includes antibodies against:
-
Surface markers: CD3 (to identify T cells), CD4 (to identify helper T cells).
-
Intracellular cytokines: IL-17A, and often IFN-γ to distinguish from Th1 cells.
-
-
Staining Protocol: Cells are first stained for surface markers, then fixed and permeabilized to allow for intracellular staining of cytokines.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. A gating strategy is employed to first identify CD3+ T cells, then CD4+ helper T cells, and finally the percentage of these cells that are positive for IL-17A. Commercial kits, such as the BD Pharmingen™ Human Th1/Th2/Th17 Phenotyping Kit, are available.[34]
Immunohistochemistry (IHC) for Skin Biopsy Analysis
IHC is used to visualize the presence and location of specific proteins and immune cells within the skin tissue.
Methodology:
-
Tissue Preparation: Skin biopsies are fixed in formalin and embedded in paraffin (B1166041) (FFPE). Thin sections (4-5 µm) are cut and mounted on slides.
-
Deparaffinization and Rehydration: The paraffin is removed using xylene, and the tissue is rehydrated through a series of graded ethanol (B145695) washes.[35][36][37][38]
-
Antigen Retrieval: This step is crucial to unmask the epitopes that may have been altered by formalin fixation. Heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) is commonly employed.[35][36][37][38]
-
Staining:
-
The tissue sections are incubated with a primary antibody that specifically binds to the target protein (e.g., CD3 for T cells, CD4 for helper T cells).
-
A secondary antibody, conjugated to an enzyme or a fluorophore, that binds to the primary antibody is then added.
-
For chromogenic detection, a substrate is added that reacts with the enzyme to produce a colored precipitate at the site of the antigen. Diaminobenzidine (DAB) is a common chromogen that produces a brown stain.
-
The sections are counterstained (e.g., with hematoxylin) to visualize the cell nuclei.[37]
-
-
Microscopy: The stained sections are examined under a microscope to assess the number and distribution of the target cells or proteins within the epidermis and dermis.
Visualizing the IL-23/IL-17 Signaling Pathway and Therapeutic Intervention
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the mechanism of action of IL-23 inhibitors.
References
- 1. Review of phase III trial data on IL-23 inhibitors tildrakizumab and guselkumab for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and mechanism of ustekinumab: A human monoclonal antibody targeting interleukin-12 and interleukin-23 for treatment of immune-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guselkumab for the Treatment of Psoriasis: A Review of Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Risankizumab Meets All Co-Primary and Ranked Secondary Endpoints, Achieving Significantly Greater Efficacy Versus Standard Biologic Therapies in Three Pivotal Phase 3 Psoriasis Studies [prnewswire.com]
- 5. news.abbvie.com [news.abbvie.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Mirikizumab Beats Placebo, Secukinumab for Psoriasis [medscape.com]
- 8. dermatologytimes.com [dermatologytimes.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Ustekinumab - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of action of Ustekinumab? [synapse.patsnap.com]
- 13. Guselkumab Effective in Psoriasis Regardless of Prior Treatment History: Study - - PracticalDermatology [practicaldermatology.com]
- 14. SKYRIZI® Efficacy In Moderate to Severe Plaque Psoriasis (Ps) [skyrizihcp.com]
- 15. medpagetoday.com [medpagetoday.com]
- 16. Risankizumab shows high efficacy and maintenance in improvement of response until week 52 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Long-term efficacy and safety of tildrakizumab for moderate-to-severe psoriasis: pooled analyses of two randomized phase III clinical trials (reSURFACE 1 and reSURFACE 2) through 148 weeks [pubmed.ncbi.nlm.nih.gov]
- 19. emjreviews.com [emjreviews.com]
- 20. Tildrakizumab efficacy and safety in patients with psoriasis and concomitant metabolic syndrome: post hoc analysis of 5-year data from reSURFACE 1 and reSURFACE 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Study Finds Mirikizumab Superior to Secukinumab for Plaque Psoriasis - The Rheumatologist [the-rheumatologist.org]
- 22. Mirikizumab for plaque psoriasis: Results from OASIS-1 [psoriasis-hub.com]
- 23. Efficacy and safety of mirikizumab in psoriasis: results from a 52-week, double-blind, placebo-controlled, randomized withdrawal, phase III trial (OASIS-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 27. Myeloperoxidase Inhibition Ameliorates Plaque Psoriasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. AuthentiKine⢠Human IL-17A ELISA Kit Elisa Kit KE00203 | Proteintech [ptglab.com]
- 30. IL-17/IL-17A ELISA Development Kit (NBP3-11753): Novus Biologicals [novusbio.com]
- 31. Human IL-17A ELISA Kit [anogen.net]
- 32. Assessment of TNF-α, IL-12/23, and IL-17 in Psoriasis: Only TNF-α Reflects Clinical Response After 12 Weeks of Biologic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 33. raybiotech.com [raybiotech.com]
- 34. bdj.co.jp [bdj.co.jp]
- 35. cancer.wisc.edu [cancer.wisc.edu]
- 36. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 37. m.youtube.com [m.youtube.com]
- 38. Chromogenic Immunohistochemistry (IHC) Paraffin Protocol: Novus Biologicals [novusbio.com]
Noncompetitive Antagonism of the IL-23 Receptor by Peptide Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-23 (IL-23) is a key cytokine implicated in the pathogenesis of several autoimmune and inflammatory diseases. The IL-23 receptor (IL-23R) presents a promising target for therapeutic intervention. This technical guide provides an in-depth overview of the noncompetitive antagonism of IL-23R by peptide inhibitors, a novel approach to specifically modulate IL-23 signaling. This document details the underlying signaling pathways, quantitative data on recently developed peptide inhibitors, and comprehensive experimental protocols for their characterization.
Introduction to IL-23 and its Receptor
The Interleukin-23 (IL-23) cytokine is a heterodimer composed of a unique p19 subunit and a p40 subunit, the latter of which is shared with IL-12. IL-23 binds to a receptor complex consisting of the IL-23R and the IL-12Rβ1 subunits. This interaction is pivotal in the differentiation, proliferation, and maintenance of T helper 17 (Th17) cells, which are critical drivers of inflammation in various autoimmune disorders.
Noncompetitive, or allosteric, inhibitors offer a distinct advantage over traditional orthosteric antagonists. By binding to a site on the receptor different from the endogenous ligand binding site, they can modulate receptor function in a way that is not surmounted by high concentrations of the natural ligand. This can lead to a more controlled and sustained therapeutic effect. This guide focuses on peptide-based noncompetitive inhibitors of the IL-23R.
The IL-23 Signaling Pathway
Upon binding of IL-23 to its receptor complex, a conformational change occurs, leading to the activation of Janus kinases (JAKs), specifically JAK2 and TYK2, which are constitutively associated with the intracellular domains of IL-23R and IL-12Rβ1, respectively. These activated kinases then phosphorylate the cytoplasmic tails of the receptor subunits, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to induce the expression of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, thereby propagating the inflammatory cascade.
Peptide Inhibitors of IL-23R
Several peptide-based noncompetitive inhibitors of the IL-23R have been developed and characterized. These peptides are designed to bind to allosteric sites on the receptor, thereby preventing the conformational changes necessary for signal transduction.
Peptide 2305 (teeeqqly)
Peptide 2305 is an all-D-amino acid octapeptide that has been shown to be a noncompetitive antagonist of the IL-23R.[1][2] It was designed based on flexible regions of the IL-23R and has demonstrated efficacy in both in vitro and in vivo models of inflammation.[1][2]
JNJ-77242113
JNJ-77242113 is a potent and selective oral peptide antagonist of the IL-23R. It has shown high affinity for the receptor and effectively inhibits IL-23 signaling.
Quantitative Data on Peptide Inhibitors
The following tables summarize the key quantitative data for the characterized peptide inhibitors.
Table 1: Binding Affinities of Peptide Inhibitors to IL-23R
| Peptide Inhibitor | Target | Binding Affinity (Kd) | Method | Reference |
| Peptide 2305 | IL-23R/IL-12Rβ1 complex | ~3 nM | Radioligand Binding Assay | [1] |
| JNJ-77242113 | IL-23R | 7.1 pM | Surface Plasmon Resonance |
Table 2: In Vitro Inhibitory Activity of Peptide Inhibitors
| Peptide Inhibitor | Assay | Cell Type | IC50 | Reference |
| Peptide 2305 | IL-23-induced STAT3 phosphorylation | Mouse spleen cells | ~1.5 nM | [1] |
| JNJ-77242113 | IL-23-induced STAT3 phosphorylation | Human PBMCs | 5.6 pM | |
| JNJ-77242113 | IL-23-induced IFNγ production | Healthy donor blood | 11 pM | |
| JNJ-77242113 | IL-23-induced IFNγ production | Psoriasis patient blood | 9 pM |
Experimental Protocols
Detailed methodologies for the characterization of noncompetitive peptide inhibitors of IL-23R are provided below.
Cell Culture and Transfection
HEK-293 Cell Culture and Transfection for IL-23R/IL-12Rβ1 Expression
-
Cell Culture: Maintain Human Embryonic Kidney (HEK-293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For expression of the IL-23 receptor complex, co-transfect HEK-293 cells with plasmids encoding human IL-23R and IL-12Rβ1 using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. Cells are typically ready for use in binding or signaling assays 24-48 hours post-transfection.
Jurkat, T-lymphocyte Cell Culture
-
Cell Culture: Culture Jurkat, T-lymphocyte cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the suspension culture at 37°C in a 5% CO2 humidified incubator. Subculture the cells every 2-3 days to maintain a density of 1 x 10^5 to 1 x 10^6 cells/mL.
RAW 264.7 Macrophage Cell Culture
-
Cell Culture: Grow RAW 264.7 macrophage-like cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Culture at 37°C in a 5% CO2 humidified incubator. These adherent cells should be subcultured when they reach 80-90% confluency.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a radiolabeled peptide inhibitor to the IL-23R.
Protocol:
-
Cell Seeding: Seed HEK-293 cells expressing the IL-23R/IL-12Rβ1 complex into 24-well plates.
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of the unlabeled peptide inhibitor in serum-free DMEM for 30 minutes at room temperature.
-
Radioligand Addition: Add a constant concentration of the [125I]-labeled peptide (e.g., 75 pM) to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Washing: Stop the binding reaction by washing the cells four times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with 0.1 N NaOH containing 0.1% Triton X-100.
-
Quantification: Measure the radioactivity in the cell lysates using a gamma counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled peptide concentration. The data can be fitted to a one-site competition model to determine the IC50, from which the Ki can be calculated. For saturation binding, increasing concentrations of the radioligand are used to determine the Kd and Bmax.
IL-23-Induced STAT3 Phosphorylation Assay
This assay measures the ability of a peptide inhibitor to block the downstream signaling of the IL-23R.
Protocol (Western Blotting):
-
Cell Preparation: Isolate spleen cells from mice and resuspend them in complete RPMI medium.
-
Pre-incubation: Pre-incubate 1 x 10^5 cells with varying concentrations of the peptide inhibitor for 30 minutes at 37°C.
-
Stimulation: Stimulate the cells with recombinant mouse IL-23 (e.g., 10 ng/mL) for 15 minutes at 37°C.
-
Cell Lysis: Place the cells on ice, wash twice with ice-cold PBS, and then lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated to determine the inhibitory effect of the peptide.
IL-23-Induced Cytokine Expression in Spleen Cells
This assay assesses the functional consequence of IL-23R inhibition on the production of downstream pro-inflammatory cytokines.
Protocol (ELISA):
-
Cell Preparation: Isolate mouse spleen cells and culture them in 96-well plates.
-
Pre-incubation: Pre-incubate the cells with the peptide inhibitor (e.g., 10^-6 M) for 30 minutes.
-
Stimulation: Stimulate the cells with recombinant mouse IL-23 (e.g., 50 ng/mL) for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentrations of IL-17, IL-22, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo IL-23-Induced Ear Inflammation Model
This mouse model is used to evaluate the in vivo efficacy of the peptide inhibitors in a relevant inflammatory setting.[1]
Protocol:
-
Animal Model: Use C57BL/6 mice.
-
Inhibitor Administration: Administer the peptide inhibitor (e.g., 10 mg/kg/day) via intraperitoneal (i.p.) injection. A scrambled peptide should be used as a negative control.
-
Inflammation Induction: Induce inflammation by subcutaneous injection of recombinant mouse IL-23 (e.g., 500 ng) into the ear pinna.
-
Endpoint Measurement: Measure ear thickness daily using a digital caliper.
-
Tissue Analysis: At the end of the experiment, euthanize the mice and collect the ear tissue for analysis of pro-inflammatory cytokine mRNA levels (e.g., IL-17, IL-22) by real-time PCR.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of the interaction between the peptide inhibitor and the purified IL-23 receptor.
Protocol Outline:
-
Chip Preparation: Immobilize the purified recombinant IL-23R protein onto a sensor chip.
-
Analyte Injection: Inject different concentrations of the peptide inhibitor over the sensor surface.
-
Data Acquisition: Monitor the binding and dissociation in real-time.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Conclusion
Noncompetitive peptide inhibitors of the IL-23 receptor represent a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. The methodologies outlined in this guide provide a comprehensive framework for the discovery, characterization, and preclinical evaluation of these novel therapeutic agents. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and drug development professionals working in this exciting field.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of a Novel IL-23R Inhibitor Peptide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and purification of a representative IL-23 Receptor (IL-23R) inhibitor peptide. The methodologies described herein are based on established principles of solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC), offering a robust framework for the production of high-purity peptides for research and drug development applications.
Introduction
The Interleukin-23 (IL-23) signaling pathway is a critical driver of chronic inflammation and is implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, Crohn's disease, and rheumatoid arthritis. IL-23, a heterodimeric cytokine, binds to its receptor complex, consisting of the IL-23R and IL-12Rβ1 subunits, on the surface of immune cells. This interaction activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, leading to the production of pro-inflammatory cytokines such as IL-17 and IL-22.[1][2][3][4] Consequently, inhibiting the IL-23/IL-23R interaction is a promising therapeutic strategy. This protocol details the chemical synthesis and purification of a novel peptide designed to inhibit this interaction.
IL-23 Signaling Pathway
The binding of IL-23 to its receptor complex initiates a downstream signaling cascade. The IL-23 heterodimer consists of a p19 subunit, unique to IL-23, and a p40 subunit, which is shared with IL-12.[1][3] The p19 subunit binds to IL-23R, while the p40 subunit interacts with IL-12Rβ1.[1][3] This binding event brings the associated Janus kinases, JAK2 and TYK2, into close proximity, leading to their trans-phosphorylation and activation.[1][2] Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the IL-23R, creating docking sites for STAT3 and STAT4 proteins.[1][2][4] Upon recruitment, STATs are themselves phosphorylated, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression, including the transcription of pro-inflammatory cytokines.[1][2]
Experimental Workflow
The synthesis and purification of the IL-23R inhibitor peptide follow a systematic workflow. The process begins with the assembly of the peptide chain on a solid support using Fmoc-based solid-phase peptide synthesis. Following synthesis, the peptide is cleaved from the resin and deprotected. The resulting crude peptide is then purified using preparative RP-HPLC. Finally, the purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.
Materials and Methods
Materials
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (ACN, HPLC grade)
-
Diethyl ether (cold)
Equipment
-
Automated peptide synthesizer
-
Lyophilizer
-
Preparative and analytical HPLC systems with UV detectors
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on Fmoc/tBu chemistry for the synthesis of a C-terminally amidated peptide.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel of the peptide synthesizer.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with DIC (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Final Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.
Peptide Cleavage and Deprotection
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water/EDT in a ratio of 92.5:2.5:2.5:2.5 (v/v/v/v). Caution: Perform this step in a fume hood as TFA is highly corrosive.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and incubate at room temperature with occasional swirling for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Washing and Drying: Centrifuge the peptide precipitate, decant the ether, and wash the pellet with cold diethyl ether two more times. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Peptide Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water containing 0.1% TFA.
-
Column Equilibration: Equilibrate a preparative C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).
-
Gradient Elution: Inject the dissolved crude peptide onto the column and elute with a linear gradient of increasing Solvent B concentration. The specific gradient will depend on the hydrophobicity of the peptide but a typical gradient might be 5-65% Solvent B over 60 minutes.[5]
-
Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a dry, fluffy white powder.
Peptide Characterization
-
Analytical RP-HPLC: Confirm the purity of the lyophilized peptide using an analytical C18 column with a faster gradient than the preparative run. Purity should typically be >95%.
-
Mass Spectrometry: Determine the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity.[6][7][8]
Data Presentation
The following table summarizes representative data for the synthesis and purification of a hypothetical 10-amino acid IL-23R inhibitor peptide.
| Parameter | Result | Method |
| Crude Peptide Yield | 150 mg | Gravimetric |
| Crude Peptide Purity | ~65% | Analytical RP-HPLC |
| Purified Peptide Yield | 45 mg | Gravimetric |
| Final Peptide Purity | >98% | Analytical RP-HPLC |
| Theoretical Mass (M+H)⁺ | 1250.6 Da | - |
| Observed Mass (M+H)⁺ | 1250.7 Da | ESI-MS |
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the synthesis, purification, and characterization of a representative IL-23R inhibitor peptide. The use of standard Fmoc-based SPPS and RP-HPLC ensures high yield and purity of the final product, suitable for in vitro and in vivo studies. These methods can be adapted for the production of various peptide-based inhibitors targeting the IL-23 signaling pathway, thereby facilitating further research and development in the field of autoimmune disease therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Interleukin-23: as a drug target for autoimmune inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes: A Cell-Based Luciferase Reporter Assay for Interleukin-23 Receptor (IL-23R) Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-23 (IL-23) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune diseases, including psoriasis, Crohn's disease, and rheumatoid arthritis.[1][2] It is a heterodimeric cytokine composed of a p19 subunit and a p40 subunit, the latter of which is shared with IL-12.[2][3][4] IL-23 exerts its biological effects by binding to a receptor complex consisting of the IL-23 receptor (IL-23R) and the IL-12 receptor β1 (IL-12Rβ1).[3][5] This interaction triggers a downstream signaling cascade, primarily through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, leading to the phosphorylation and activation of STAT3.[3][6] Activated STAT3 translocates to the nucleus and induces the transcription of target genes, including those involved in inflammation.
Given its central role in autoimmune inflammation, the IL-23 signaling pathway is a key target for therapeutic intervention.[2][3] A robust and reliable cell-based assay is essential for the discovery and characterization of novel IL-23 pathway inhibitors. This application note describes the development and protocol for a cell-based luciferase reporter assay to quantify the activity of the IL-23R signaling pathway. The assay utilizes a genetically engineered human embryonic kidney (HEK293) cell line that stably expresses the human IL-23R and IL-12Rβ1 subunits, along with a STAT3-responsive firefly luciferase reporter construct.[2][7][8] Upon stimulation with IL-23, the activation of the IL-23R signaling pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. This assay provides a sensitive and high-throughput-compatible method for screening and characterizing potential inhibitors of the IL-23 pathway.
Principle of the Assay
The IL-23R luciferase reporter assay is based on the principle of transcriptional activation of a reporter gene in response to the activation of the IL-23 signaling pathway. The key components of the assay are:
-
Engineered Reporter Cell Line: A stable cell line, typically HEK293, co-expressing the human IL-23R and IL-12Rβ1 receptor subunits.[3][7] These cells are further transfected with a luciferase reporter plasmid containing a promoter with multiple STAT3 response elements.
-
IL-23 Stimulation: The binding of recombinant IL-23 to its receptor on the cell surface initiates the intracellular signaling cascade.
-
Signal Transduction: Activation of the receptor complex leads to the phosphorylation and activation of STAT3 via JAK kinases.[3][6]
-
Luciferase Expression: Activated STAT3 dimers translocate to the nucleus and bind to the STAT3 response elements in the reporter plasmid, driving the transcription and subsequent translation of the firefly luciferase enzyme.
-
Luminescent Signal Detection: The amount of luciferase produced is directly proportional to the activation of the IL-23R signaling pathway. The addition of a luciferase substrate results in a luminescent signal that can be measured using a luminometer.
Materials and Methods
Materials
-
IL-23R STAT3 Luciferase Reporter HEK293 Cell Line (e.g., BPS Bioscience, Cat# 82591)[2][7]
-
Growth Medium (e.g., MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM Na pyruvate, 1% Penicillin/Streptomycin, and selection antibiotics like Puromycin and Hygromycin B)[7]
-
Assay Medium (e.g., Thaw Medium 1)[7]
-
Recombinant Human IL-23 (e.g., Peprotech, Cat# 200-23)[2]
-
Test compounds (e.g., small molecules, antibodies)
-
White, clear-bottom 96-well microplates
-
Luciferase Assay Reagent (e.g., ONE-Step™ Luciferase Assay System, BPS Bioscience, Cat# 60690)[7]
-
Luminometer
Experimental Protocols
Cell Culture and Maintenance
-
Thaw the frozen IL-23R STAT3 Luciferase Reporter HEK293 cells in a 37°C water bath.
-
Transfer the cells to a T25 flask containing 10 ml of pre-warmed growth medium.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
IL-23 Stimulation Assay Protocol
-
Cell Seeding:
-
Harvest the cells and resuspend them in assay medium at a density of approximately 25,000 - 30,000 cells per 90 µl.[7]
-
Dispense 90 µl of the cell suspension into each well of a white, clear-bottom 96-well plate.
-
Leave some wells empty for "Cell-Free Control" to determine background luminescence.[7]
-
Incubate the plate at 37°C in a CO2 incubator overnight.[7]
-
-
IL-23 Stimulation:
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 5-6 hours.[7]
-
-
Luminescence Measurement:
IL-23 Inhibition Assay Protocol
-
Cell Seeding: Follow the same procedure as in the stimulation assay.
-
Compound Addition:
-
Prepare serial dilutions of the test compounds or control inhibitors in assay medium.
-
Add 10 µl of the diluted compounds to the "Test" wells.
-
Add 10 µl of assay medium to the "Positive Control" (IL-23 only) and "Negative Control" (no IL-23) wells.
-
-
IL-23 Stimulation:
-
Prepare recombinant human IL-23 at a concentration that gives a submaximal response (e.g., EC80) in the stimulation assay.
-
Add 10 µl of the diluted IL-23 to the "Test" and "Positive Control" wells.
-
Add 10 µl of assay medium to the "Negative Control" wells.
-
-
Incubation and Luminescence Measurement: Follow the same procedures as in the stimulation assay.
Data Analysis and Presentation
The raw luminescence data is collected from the luminometer. The fold induction of luciferase activity is calculated as follows:
Fold Induction = (Luminescence of Stimulated Wells - Luminescence of Cell-Free Control) / (Luminescence of Unstimulated Control - Luminescence of Cell-Free Control)
For inhibition assays, the percent inhibition is calculated as:
% Inhibition = 100 x [1 - (Luminescence of Test Wells - Luminescence of Negative Control) / (Luminescence of Positive Control - Luminescence of Negative Control)]
The results can be plotted using graphing software (e.g., GraphPad Prism) to generate dose-response curves and determine EC50 (for agonists) or IC50 (for inhibitors) values.
Quantitative Data Summary
| Assay Parameter | Typical Value | Reference |
| Cell Seeding Density | 25,000 - 30,000 cells/well (96-well plate) | [7] |
| Incubation Time (Stimulation) | 5 - 6 hours | [7] |
| Recombinant Human IL-23 EC50 | ~0.6 µg/mL | [9] |
| Ustekinumab IC50 | ~0.14 µg/mL | [9] |
| Signal-to-Background Ratio | > 7-fold | [1] |
| Z'-factor | > 0.5 | [1] |
Visualizations
IL-23R Signaling Pathway
Caption: IL-23R signaling pathway leading to luciferase expression.
Experimental Workflow
Caption: Workflow for the IL-23R luciferase reporter assay.
Conclusion
The cell-based luciferase reporter assay for IL-23R signaling provides a quantitative and reproducible method for investigating the IL-23 pathway and screening for its modulators. This assay is amenable to high-throughput screening, making it a valuable tool in drug discovery and development for autoimmune diseases. The detailed protocol and data analysis guidelines presented in this application note will enable researchers to successfully implement this assay in their laboratories.
References
- 1. Optimization of a High-Throughput Cell-Based Screening Strategy to Identify Small-Molecule Inhibitors of IL-23 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. invivogen.com [invivogen.com]
- 4. veritastk.co.jp [veritastk.co.jp]
- 5. Identification of an Induced Orthosteric Pocket in IL-23: A New Avenue for Non-biological Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-23 Bioassay [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. biocompare.com [biocompare.com]
- 9. Human IL-23 R/IL-12 R beta 1(Luc) HEK293 Reporter Cell | ACROBiosystems [acrobiosystems.com]
Application of IL-23R Inhibitor Peptide-1 in Murine Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Interleukin-23 (IL-23) is a key cytokine implicated in the pathogenesis of psoriasis, a chronic autoimmune inflammatory skin disease. It primarily functions by promoting the survival and proliferation of T helper 17 (Th17) cells, which in turn produce pro-inflammatory cytokines like IL-17 and IL-22.[1][2][3] This cascade leads to keratinocyte hyperproliferation, immune cell infiltration, and the characteristic psoriatic plaques.[2][4] The IL-23 receptor (IL-23R) on the surface of Th17 cells is therefore a prime target for therapeutic intervention.
This document outlines the application of a novel IL-23R inhibitor, peptide 2305 (teeeqqly), referred to herein as IL-23R inhibitor peptide-1, in preclinical mouse models of psoriasis.[5] This peptide acts as a noncompetitive antagonist of the IL-23R, effectively blocking downstream signaling and subsequent inflammatory responses.[5] Its efficacy has been demonstrated in various inflammatory models, including an IL-23-induced ear inflammation model, making it a promising candidate for psoriasis therapy development.[5]
Two primary mouse models are discussed for evaluating the therapeutic potential of this compound: the Imiquimod (B1671794) (IMQ)-induced psoriasis model and the direct IL-23-induced ear inflammation model. The IMQ model, which relies on a TLR7/8 agonist to induce a robust IL-23/IL-17-mediated inflammatory response, closely mimics human plaque psoriasis.[6][7][8] The IL-23-induced model offers a more direct way to assess the specific inhibition of the IL-23 pathway.[9][10][11]
Key Experimental Parameters & Expected Outcomes
Successful application of this compound in these models is expected to result in a significant reduction in the clinical and histological signs of psoriasis. Key parameters for evaluation include:
-
Psoriasis Area and Severity Index (PASI) Score: A reduction in erythema (redness), scaling, and induration (thickness) of the skin.[12][13][14][15]
-
Epidermal Thickness: A decrease in the thickness of the epidermal layer of the skin, as measured by histological analysis.[16][17]
-
Pro-inflammatory Cytokine Levels: A reduction in the expression of key inflammatory cytokines such as IL-17, IL-22, and TNF-α in skin tissue and serum.[18][19][20][21]
Data Presentation
Table 1: Psoriasis Area and Severity Index (PASI) Scoring Criteria for Mice
| Score | Erythema (Redness) | Scaling (Desquamation) | Induration (Thickness) |
| 0 | None | None | None |
| 1 | Slight | Slight | Slight |
| 2 | Moderate | Moderate | Moderate |
| 3 | Marked | Marked | Marked |
| 4 | Very Marked | Very Marked | Very Marked |
The total PASI score is the sum of the scores for erythema, scaling, and thickness, with a maximum possible score of 12.[12][13][22]
Table 2: Representative Epidermal Thickness Measurements in Imiquimod-Induced Psoriasis Model
| Treatment Group | Mean Epidermal Thickness (µm) ± SD |
| Naive Control | 20.04 ± 3.68 |
| Vehicle Control (IMQ-treated) | 85.62 ± 17.55 |
| This compound (IMQ-treated) | 45.31 ± 10.23 |
| Positive Control (e.g., Clobetasol) | 38.95 ± 8.76 |
Data are hypothetical and for illustrative purposes, based on typical findings in the literature.[22]
Table 3: Expected Changes in Pro-inflammatory Cytokine mRNA Expression in Skin Tissue
| Treatment Group | IL-17A (Fold Change) | IL-23 (Fold Change) | TNF-α (Fold Change) |
| Naive Control | 1.0 | 1.0 | 1.0 |
| Vehicle Control (IMQ-treated) | 15.5 | 10.2 | 8.7 |
| This compound (IMQ-treated) | 4.2 | 3.8 | 3.1 |
Data are hypothetical and for illustrative purposes, based on typical findings in the literature.[20]
Experimental Protocols
Protocol 1: Imiquimod-Induced Psoriasis Mouse Model
Objective: To induce psoriasis-like skin inflammation in mice and assess the therapeutic efficacy of this compound.
Materials:
-
8-12 week old female BALB/c or C57BL/6 mice[22]
-
5% Imiquimod cream (e.g., Aldara™)[8]
-
This compound solution
-
Vehicle control for peptide
-
Positive control (e.g., 0.1% Clobetasol propionate)
-
Depilatory cream[8]
-
Calipers for skin thickness measurement
-
Reagents for euthanasia and tissue collection
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and remove the hair from a designated area on the back (e.g., 2x3 cm) using a depilatory cream.[8] Allow the skin to recover for 24 hours.
-
Group Allocation: Randomly divide the mice into the following groups (n=6-8 per group):
-
Group 1: Naive Control (no treatment)
-
Group 2: Vehicle Control (IMQ + vehicle for peptide)
-
Group 3: this compound (IMQ + peptide treatment)
-
Group 4: Positive Control (IMQ + clobetasol)
-
-
Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back of mice in Groups 2, 3, and 4 for 5-7 consecutive days.[6][8]
-
Treatment Administration:
-
Administer this compound systemically (e.g., intraperitoneal injection) or topically to Group 3, starting one day before or on the same day as the first imiquimod application, and continue daily throughout the experiment.
-
Administer the vehicle to Group 2 following the same schedule.
-
Apply the positive control topically to Group 4.
-
-
Daily Monitoring and Scoring:
-
Termination and Sample Collection:
-
On the final day of the experiment, euthanize the mice.
-
Collect blood samples for serum cytokine analysis.
-
Excise the treated skin area for histological analysis and cytokine mRNA expression analysis (RT-qPCR).
-
Collect the spleen and weigh it as an indicator of systemic inflammation.
-
Histological Analysis:
-
Fix a portion of the skin tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and cut 5 µm sections.[8]
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope for epidermal thickness, parakeratosis, and immune cell infiltration.[16][17]
Cytokine Analysis:
-
Isolate RNA from a portion of the skin tissue and perform RT-qPCR to quantify the mRNA expression of IL-17A, IL-23, and TNF-α.[20]
-
Use ELISA or a multiplex assay to measure cytokine levels in the serum.[23]
Protocol 2: IL-23-Induced Ear Inflammation Model
Objective: To directly assess the inhibitory effect of this compound on IL-23-mediated inflammation.
Materials:
-
8-12 week old female BALB/c or C57BL/6 mice
-
Recombinant mouse IL-23[10]
-
This compound solution
-
Vehicle control for peptide
-
Phosphate-buffered saline (PBS)
-
Calipers for ear thickness measurement
Procedure:
-
Group Allocation: Randomly divide the mice into the following groups (n=6-8 per group):
-
Group 1: PBS Control
-
Group 2: IL-23 + Vehicle Control
-
Group 3: IL-23 + this compound
-
-
Treatment Administration: Administer this compound or its vehicle systemically (e.g., intraperitoneal injection) to the respective groups.[5]
-
Induction of Inflammation: After a predetermined time following treatment (e.g., 1-6 hours), inject a solution of recombinant mouse IL-23 (e.g., 0.5 µg in 20 µL PBS) intradermally into the pinna of the right ear of mice in Groups 2 and 3.[10] Inject PBS into the right ear of Group 1. The left ear can serve as an internal control.
-
Measurement of Ear Thickness: Measure the thickness of both ears using calipers at baseline (before injection) and at regular intervals post-injection (e.g., 24, 48, 72 hours).
-
Termination and Sample Collection: At the end of the experiment, euthanize the mice and collect the ear tissue for histological or cytokine analysis as described in Protocol 1.
Visualizations
Caption: IL-23 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the Imiquimod-induced psoriasis mouse model.
Caption: Experimental workflow for the IL-23-induced ear inflammation model.
References
- 1. Interleukin-23 and interleukin-17: Importance in pathogenesis and therapy of psoriasis [escholarship.org]
- 2. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]
- 3. The IL-23/T17 pathogenic axis in psoriasis is amplified by keratinocyte responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. benchchem.com [benchchem.com]
- 8. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL-23-Induced Psoriasis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. inotiv.com [inotiv.com]
- 11. imavita.com [imavita.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Myeloperoxidase Inhibition Ameliorates Plaque Psoriasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 18. Serum cytokine concentrations correlate with the severity of imiquimod and IL-23-induced psoriatic inflammation in mice [aimspress.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Ex vivo cytokine production in psoriatic disease: Towards specific signatures in cutaneous psoriasis and peripheral psoriatic arthritis [frontiersin.org]
Application Notes and Protocols: Administration of IL-23R Inhibitor Peptide-1 in a Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen-induced arthritis (CIA) is a widely utilized preclinical animal model that recapitulates many of the key pathological features of human rheumatoid arthritis (RA), including synovitis, cartilage degradation, and bone erosion. The interleukin-23 (IL-23)/IL-17 axis is a critical signaling pathway implicated in the pathogenesis of RA and other autoimmune diseases. IL-23, a pro-inflammatory cytokine, promotes the differentiation and maintenance of Th17 cells, which in turn produce inflammatory cytokines such as IL-17, contributing to joint inflammation and damage.[1][2] Consequently, targeting the IL-23 receptor (IL-23R) presents a promising therapeutic strategy for the treatment of RA.
This document provides detailed application notes and protocols for the administration of a novel IL-23R inhibitor, Peptide-1 (also referred to as 2305, with the sequence teeeqqly), in a murine model of collagen-induced arthritis.[3][4] These guidelines are intended to assist researchers in evaluating the therapeutic potential of this and similar peptide-based inhibitors.
IL-23 Signaling Pathway in Rheumatoid Arthritis
The binding of IL-23 to its heterodimeric receptor, composed of the IL-12Rβ1 and IL-23R subunits, activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling cascade. This leads to the phosphorylation of STAT3, which promotes the expression of RORγt, the master transcription factor for Th17 cell differentiation. Activated Th17 cells then secrete a range of pro-inflammatory cytokines, including IL-17, IL-21, and IL-22, which act on various cell types within the synovium to perpetuate inflammation and joint destruction.[1][2] IL-23 can also directly stimulate other immune cells, such as macrophages and neutrophils, further contributing to the inflammatory milieu of the arthritic joint.
Caption: IL-23 signaling cascade in arthritic pathogenesis.
Experimental Protocols
I. Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the standard method for inducing arthritis in genetically susceptible DBA/1 mice.
Materials:
-
Bovine Type II Collagen Solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
-
Male DBA/1 mice (8-10 weeks old)
Procedure:
-
Preparation of Emulsion (Day 0):
-
Prepare an emulsion by mixing equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant (CFA).
-
Ensure a stable emulsion is formed by checking that a drop does not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion by mixing equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring of Arthritis:
-
Begin clinical scoring of arthritis severity three times a week, starting from day 21. Arthritis typically develops between days 26 and 35 post-primary immunization.
-
II. Administration of IL-23R Inhibitor Peptide-1 (2305)
This protocol outlines the therapeutic administration of Peptide-1 (2305) following the onset of clinical signs of arthritis.
Materials:
-
This compound (2305, teeeqqly)
-
Sterile saline
-
Syringes for intraperitoneal injection
Procedure:
-
Treatment Initiation:
-
Begin treatment on the day of appearance of clinical signs of arthritis (arthritis score of 1-4).
-
-
Dosage and Administration:
-
Administer Peptide-1 (2305) at a dose of 5 mg/kg via intraperitoneal (i.p.) injection.
-
Injections should be given twice daily.
-
-
Treatment Duration:
-
Continue the treatment regimen for 21 consecutive days.
-
-
Control Groups:
-
A vehicle control group receiving sterile saline injections on the same schedule should be included.
-
An optional positive control group, such as an anti-p40 antibody (250 µg every 3 days), can also be included for comparison.[5]
-
Caption: Experimental workflow for CIA induction and treatment.
Data Presentation
The efficacy of this compound (2305) in the CIA model can be assessed through clinical scoring, histological analysis of the joints, and measurement of inflammatory markers.
Clinical Assessment of Arthritis
Arthritis severity is typically scored on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.
| Score | Description |
| 0 | No evidence of erythema or swelling |
| 1 | Erythema and mild swelling confined to the tarsals or ankle joint |
| 2 | Erythema and mild swelling extending from the ankle to the tarsals |
| 3 | Erythema and moderate swelling extending from the ankle to the metatarsal joints |
| 4 | Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb |
Table 1: Effect of Peptide-1 (2305) on Clinical Arthritis Score
| Treatment Group | Mean Clinical Score (Day 21 of treatment) | % Inhibition of Clinical Signs |
| Vehicle (Saline) | ~10 | 0% |
| Peptide-1 (2305) | ~2 | 80% |
| Anti-p40 Antibody | ~2 | 80% |
| Data synthesized from graphical representations in the cited literature.[5][6] |
Histological Analysis
At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
Table 2: Histological Scoring of Arthritic Joints
| Parameter | Scoring System |
| Inflammation | 0-5 (Normal to Severe diffuse infiltration) |
| Pannus Formation | 0-5 (Normal to Severe infiltration with total destruction) |
| Cartilage Damage | 0-3 (Normal to Complete loss of articular cartilage) |
| Bone Resorption | 0-5 (Normal to Complete loss of bone structure) |
| Standard scoring systems for histological assessment of arthritis in mouse models.[7][8][9] |
Table 3: Effect of Peptide-1 (2305) on Histological Parameters
| Treatment Group | Inflammation Score | Bone Erosion Score |
| Vehicle (Saline) | High | High |
| Peptide-1 (2305) | Markedly Inhibited | Markedly Inhibited |
| Qualitative summary based on histological images and descriptions.[5][6] |
Cytokine Analysis
The expression of key pro-inflammatory cytokines in joint tissue or from cultured synoviocytes can be quantified by methods such as real-time PCR or ELISA.
Table 4: Effect of Peptide-1 (2305) on IL-23-Induced Cytokine Gene Expression in Human RA Synoviocytes
| Cytokine | % Inhibition by Peptide-1 (2305) |
| IL-1 | Significant Inhibition |
| IL-6 | Significant Inhibition |
| IL-17 | No Significant Inhibition |
| In vitro data demonstrating the specific downstream effects of IL-23R blockade.[5] |
Conclusion
The administration of the this compound (2305) has been shown to be highly effective in ameliorating the clinical and histological signs of collagen-induced arthritis in a mouse model. The provided protocols offer a framework for the in vivo evaluation of this and other IL-23R-targeting therapeutics. The data suggests that specific inhibition of the IL-23 receptor can significantly reduce joint inflammation and damage, supporting the continued development of this therapeutic strategy for rheumatoid arthritis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. d-nb.info [d-nb.info]
- 3. Specific targeting of the IL-23 receptor, using a novel small peptide noncompetitive antagonist, decreases the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 8. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
Application Notes and Protocols: STAT3 Phosphorylation Assay for Interleukin-23 Receptor (IL-23R) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction Interleukin-23 (IL-23) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune diseases, including psoriasis, inflammatory bowel disease, and multiple sclerosis. It signals through a heterodimeric receptor complex composed of the IL-12Rβ1 and IL-23R subunits.[1][2] A key downstream event in IL-23R signaling is the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[3][4] Upon IL-23 binding to its receptor, associated Janus kinases (JAKs), specifically JAK2 and Tyrosine kinase 2 (TYK2), are activated.[1][5] These kinases then phosphorylate STAT3 at the critical tyrosine 705 (Tyr705) residue.[6][7] This phosphorylation event is essential for STAT3 dimerization, its translocation to the nucleus, and subsequent regulation of target gene expression, including genes that promote inflammation like IL-17.[3][8]
Consequently, the level of phosphorylated STAT3 (pSTAT3) serves as a direct and quantifiable biomarker for IL-23R pathway activation. Assaying for pSTAT3 is a robust method for screening and characterizing novel inhibitors targeting the IL-23/IL-23R axis. These application notes provide detailed protocols for measuring the inhibition of IL-23-induced STAT3 phosphorylation using Western blotting and flow cytometry.
IL-23R Signaling Pathway
The binding of IL-23 to its receptor complex (IL-23R/IL-12Rβ1) initiates a phosphorylation cascade. The receptor-associated kinases, JAK2 and TYK2, become activated and phosphorylate tyrosine residues on the IL-23R cytoplasmic domain.[9] These phosphorylated sites serve as docking stations for the SH2 domain of STAT3.[3] Once recruited, STAT3 is phosphorylated by the JAKs at Tyr705.[7] Phosphorylated STAT3 molecules then form homodimers (or heterodimers with other STATs like STAT4), translocate into the nucleus, and bind to the promoters of target genes to initiate transcription.[5][10]
Experimental Protocols
Two primary methods are employed for the semi-quantitative and quantitative analysis of STAT3 phosphorylation: Western blot and phospho-specific flow cytometry.
Protocol 1: Western Blot Analysis of pSTAT3 (Tyr705)
This protocol provides a semi-quantitative assessment of pSTAT3 levels in a cell population, normalized to total STAT3 and a loading control.
A. Cell Culture and Treatment
-
Cell Seeding: Seed cells that express the IL-23 receptor (e.g., Th17-differentiated primary T cells, Kit 225 cell line, or engineered cell lines) in appropriate culture plates and grow to 80-90% confluency.[11]
-
Starvation (Optional): For cell lines with high basal signaling, serum-starve the cells for 4-6 hours prior to treatment to reduce background pSTAT3 levels.
-
Inhibitor Pre-incubation: Pre-treat cells with the IL-23R inhibitor or vehicle control at desired concentrations for 30-60 minutes.[12]
-
Stimulation: Add recombinant human IL-23 to a final concentration of 10-50 ng/mL. Stimulate for 15-30 minutes at 37°C.[10][12] An untreated, unstimulated control should be included.
-
Harvesting: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
B. Cell Lysis and Protein Quantification
-
Lysis: Add ice-cold lysis buffer (e.g., M-PER or RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[6][13]
-
Incubation: Incubate on ice for 30 minutes, vortexing periodically.[14]
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Collection: Transfer the supernatant to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[13]
C. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[13]
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.[13]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT3 (Tyr705) overnight at 4°C with gentle agitation.[12][13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[12]
-
Stripping and Re-probing: To ensure accurate quantification, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH).[13][15]
Protocol 2: Flow Cytometry Analysis of pSTAT3 (Tyr705)
This protocol allows for the quantitative measurement of pSTAT3 levels on a single-cell basis within heterogeneous populations.
A. Cell Preparation and Treatment
-
Cell Preparation: Prepare a single-cell suspension. For whole blood, use heparinized collection tubes.[12] For adherent cells, detach gently. Adjust cell density to 1-2 x 10⁶ cells/mL.[14]
-
Inhibitor Pre-incubation: Pre-treat cells with the IL-23R inhibitor or vehicle control for 30-60 minutes at 37°C.[12]
-
Stimulation: Add recombinant human IL-23 (10-50 ng/mL) and incubate for 15-20 minutes at 37°C.[10][12] Include unstimulated and vehicle controls.
B. Fixation and Permeabilization
-
Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer (e.g., 4% paraformaldehyde). Incubate for 10-20 minutes at room temperature.[16][17] This cross-links proteins and preserves the phosphorylation state.
-
Wash: Centrifuge the cells, discard the supernatant, and wash with PBS or staining buffer.
-
Permeabilization: Resuspend the cell pellet in ice-cold 90% methanol (B129727) and incubate on ice for at least 20-30 minutes.[16][17] This step is crucial for allowing the antibody to access intracellular epitopes.
C. Intracellular and Surface Staining
-
Wash: Wash the cells twice with staining buffer (e.g., PBS with 2% FBS) to remove the methanol.
-
Surface Staining (Optional): If analyzing specific subpopulations (e.g., CD4+ T cells), add fluorochrome-conjugated antibodies against surface markers and incubate for 30 minutes on ice in the dark.[10]
-
Wash: Wash the cells to remove unbound surface antibodies.
-
Intracellular Staining: Resuspend the permeabilized cells in staining buffer. Add the fluorochrome-conjugated anti-pSTAT3 (Tyr705) antibody.[14][18]
-
Incubation: Incubate for 60 minutes on ice or at room temperature, protected from light.[14][16]
-
Final Wash: Wash the cells twice with staining buffer.
-
Resuspension: Resuspend the final cell pellet in buffer for analysis.
D. Data Acquisition and Analysis
-
Acquisition: Acquire data on a flow cytometer. Ensure appropriate controls (unstained, single-stain compensation controls) are included.[14]
-
Analysis: Gate on the cell population of interest using surface markers (if applicable). Analyze the median fluorescence intensity (MFI) of the pSTAT3 signal or the percentage of pSTAT3-positive cells.[10]
Data Presentation and Interpretation
Quantitative data should be clearly summarized to facilitate comparison and interpretation.
Table 1: Recommended Reagent and Antibody Concentrations This table provides example concentrations and dilutions that may require optimization.
| Reagent/Antibody | Stock Concentration | Working Concentration/Dilution | Vendor (Example) | Catalog # (Example) |
| Recombinant Human IL-23 | 100 µg/mL | 10-50 ng/mL | R&D Systems | 1291-IL |
| pSTAT3 (Tyr705) Rabbit mAb (WB) | 1 mg/mL | 1:1000 | Cell Signaling Tech. | 9145[13] |
| Total STAT3 Mouse mAb (WB) | 1 mg/mL | 1:1000 | Cell Signaling Tech. | 9139[13] |
| β-Actin Rabbit mAb (WB) | 1 mg/mL | 1:5000 | Abcam | ab8227[13] |
| HRP-conjugated anti-rabbit IgG | - | 1:2000 - 1:10,000 | Cell Signaling Tech. | 7074[13] |
| pSTAT3 (Tyr705) FITC (Flow) | 0.5 mg/mL | 5 µL/test (0.125 µg) | eBioscience | 11-9033-42[18] |
| CD4 PE-Cyanine7 (Flow) | 0.2 mg/mL | 5 µL/test | eBioscience | 25-0049-42 |
Table 2: Example Quantitative Data for an IL-23R Inhibitor This table illustrates how to present dose-response data for a hypothetical inhibitor ("Inhibitor X") based on flow cytometry analysis. The IC₅₀ value represents the concentration of inhibitor required to reduce the IL-23-induced pSTAT3 signal by 50%.
| Treatment Group | Inhibitor X [nM] | pSTAT3 MFI (CD4+ T cells) | % Inhibition |
| Unstimulated Control | 0 | 150 | - |
| IL-23 Stimulated (Vehicle) | 0 | 2500 | 0% |
| IL-23 + Inhibitor X | 0.1 | 2150 | 14.9% |
| IL-23 + Inhibitor X | 1 | 1400 | 46.8% |
| IL-23 + Inhibitor X | 10 | 550 | 83.0% |
| IL-23 + Inhibitor X | 100 | 200 | 97.9% |
| Calculated IC₅₀ | ~1.1 nM |
MFI = Median Fluorescence Intensity % Inhibition is calculated as: [1 - (MFITreated - MFIUnstim) / (MFIStim - MFIUnstim)] * 100
References
- 1. IL-23 Bioassay [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Reactome | STAT3, STAT4 are phosphorylated by p-JAK2, p-TYK2 in IL23:IL23 receptor [reactome.org]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Dynamic monitoring of STAT3 activation in live cells using a novel STAT3 Phospho-BRET sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathophysiology and inhibition of IL-23 signaling in psoriatic arthritis: A molecular insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veritastk.co.jp [veritastk.co.jp]
- 12. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 16. uab.edu [uab.edu]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Phospho-STAT3 (Tyr705) Monoclonal Antibody (LUVNKLA), FITC (11-9033-42) [thermofisher.com]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of IL-23R Peptide Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Surface Plasmon Resonance (SPR) for the detailed characterization of peptide binding to the Interleukin-23 receptor (IL-23R). The protocols outlined below are designed to facilitate the determination of binding kinetics, including association and dissociation rates, and affinity constants, which are critical parameters in the development of novel therapeutics targeting the IL-23 signaling pathway.
Introduction
Interleukin-23 (IL-23) is a key cytokine implicated in the pathogenesis of several autoimmune and inflammatory diseases. The interaction of IL-23 with its receptor, IL-23R, initiates a signaling cascade that drives the expansion and maintenance of Th17 cells, a subset of T helper cells that play a crucial role in inflammation. Consequently, blocking the IL-23/IL-23R interaction is a promising therapeutic strategy. Small peptides that can modulate this interaction are of significant interest in drug discovery.
Surface Plasmon Resonance (SPR) is a powerful, label-free technology for real-time monitoring of biomolecular interactions.[1] It provides high-quality kinetic data, making it an invaluable tool for characterizing the binding of peptide candidates to IL-23R. This document details the IL-23 signaling pathway, provides a summary of binding kinetics for known IL-23R-binding peptides, and offers detailed protocols for performing SPR experiments.
The IL-23 Signaling Pathway
The binding of IL-23 to its receptor complex, which consists of the IL-23R and IL-12Rβ1 subunits, triggers the activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.[2][3][4] Upon ligand binding, JAK2 and Tyrosine kinase 2 (TYK2), which are associated with the intracellular domains of IL-23R and IL-12Rβ1 respectively, become activated.[2][3][5] This leads to the phosphorylation of the receptor's cytoplasmic tail, creating docking sites for STAT proteins, primarily STAT3 and to a lesser extent STAT4.[2][3][4][5] Phosphorylated STATs then dimerize and translocate to the nucleus, where they induce the transcription of target genes, including those encoding pro-inflammatory cytokines like IL-17 and IL-22.[3][5]
Quantitative Data on IL-23R Peptide Binders
The following table summarizes the binding kinetics of various peptides to the IL-23 receptor, as determined by SPR. This data is crucial for comparing the potency and binding characteristics of different peptide candidates.
| Peptide Name/Identifier | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) | Reference |
| Macrocyclic Dodecapeptide (Compound C) | 1.51 x 10⁷ | 2.74 x 10⁻² | 1.81 nM | [6] |
| Peptide 2305 (teeeqqly) | Not Reported | Not Reported | 3 nM | [7][8] |
| Peptide X | Not Reported | Not Reported | 2.4 nM | [9] |
Experimental Protocols
I. General SPR Experimental Workflow
The general workflow for an SPR experiment to determine peptide-IL-23R binding kinetics involves several key steps: immobilization of the ligand (IL-23R), injection of the analyte (peptide) at various concentrations, and regeneration of the sensor surface for subsequent experiments.
II. Detailed Protocol for Amine Coupling of IL-23R and Peptide Binding Analysis
This protocol is designed for the immobilization of recombinant IL-23R onto a CM5 sensor chip via amine coupling, followed by the kinetic analysis of a peptide analyte.
A. Reagent and Sample Preparation
-
Running Buffer (HBS-EP+): 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20. Filter and degas the buffer before use.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.0-5.5. The optimal pH should be determined through a pH scouting experiment to maximize electrostatic pre-concentration of the IL-23R on the sensor surface.
-
Amine Coupling Reagents:
-
0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in water.
-
0.1 M N-hydroxysuccinimide (NHS) in water.
-
Prepare a fresh 1:1 mixture of EDC and NHS immediately before use.
-
-
Blocking Solution: 1 M Ethanolamine-HCl, pH 8.5.
-
Ligand (IL-23R): Dilute recombinant human IL-23R to a final concentration of 5-50 µg/mL in the selected immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.0).[10]
-
Analyte (Peptide): Prepare a stock solution of the synthetic peptide in an appropriate solvent (e.g., DMSO). Serially dilute the peptide stock in running buffer to create a concentration series (e.g., 0.1 nM to 100 nM). Ensure the final DMSO concentration is matched across all samples and is low enough (typically <5%) to not interfere with the binding.[10]
B. IL-23R Immobilization via Amine Coupling
This procedure should be performed at a flow rate of 10 µL/min.[11]
-
Surface Activation: Inject the EDC/NHS mixture for 7 minutes to activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip.[12]
-
Ligand Injection: Inject the prepared IL-23R solution over the activated surface until the desired immobilization level is reached (typically 1000-2000 RU for peptide binding studies).
-
Deactivation: Inject the blocking solution (1 M Ethanolamine-HCl, pH 8.5) for 7 minutes to deactivate any remaining active esters and remove non-covalently bound ligand.[12]
-
Reference Surface: A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand. This allows for the subtraction of bulk refractive index changes and non-specific binding.
C. Peptide Binding Kinetics Assay
This procedure should be performed at a flow rate of 30 µL/min.[10]
-
Equilibration: Equilibrate the sensor surface with running buffer until a stable baseline is achieved.
-
Analyte Injection (Association): Inject the lowest concentration of the peptide solution over both the ligand and reference surfaces for a defined period (e.g., 120-300 seconds) to monitor the association phase.
-
Dissociation: Switch back to running buffer and monitor the dissociation of the peptide from the IL-23R for a defined period (e.g., 300-600 seconds).[10]
-
Regeneration: Inject a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt solution, to be determined empirically) to remove any remaining bound peptide and prepare the surface for the next cycle.
-
Repeat: Repeat steps 2-4 for each concentration in the peptide dilution series, typically from the lowest to the highest concentration. Include a buffer-only injection (zero concentration) as a control.
D. Data Analysis
-
Reference Subtraction: Subtract the sensorgram data from the reference flow cell from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Blank Subtraction: Subtract the sensorgram from the buffer-only injection to correct for any systematic drift.
-
Kinetic Modeling: Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the SPR instrument's analysis software.[6] This will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Conclusion
The protocols and data presented in these application notes provide a robust framework for researchers engaged in the discovery and characterization of peptide-based inhibitors of the IL-23/IL-23R interaction. By employing SPR technology, it is possible to obtain high-quality kinetic data that is essential for understanding the mechanism of action and for guiding the optimization of lead peptide candidates in the development of novel therapeutics for autoimmune and inflammatory diseases.
References
- 1. affiniteinstruments.com [affiniteinstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interleukin 23 - Wikipedia [en.wikipedia.org]
- 5. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering Binding Interactions of IL-23R with HDX-MS: Mapping Protein and Macrocyclic Dodecapeptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Specific targeting of the IL-23 receptor, using a novel small peptide noncompetitive antagonist, decreases the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. irp.cdn-website.com [irp.cdn-website.com]
- 10. Identification of an Induced Orthosteric Pocket in IL-23: A New Avenue for Non-biological Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine-coupling [sprpages.nl]
Illuminating Drug Discovery: Application Notes and Protocols for Fluorescently Labeled IL-23R Inhibitor Peptides in Binding Studies
For Immediate Release
[City, State] – [Date] – The interleukin-23 receptor (IL-23R) has emerged as a critical target in the development of therapeutics for autoimmune diseases. To facilitate the rapid and accurate screening and characterization of novel IL-23R inhibitors, we present detailed application notes and protocols for the utilization of fluorescently labeled IL-23R inhibitor peptides in various binding studies. These methodologies are tailored for researchers, scientists, and drug development professionals engaged in the discovery and optimization of next-generation immunomodulatory therapies.
This document provides comprehensive protocols for key binding assays, including Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and cell-based binding assays using flow cytometry. Furthermore, quantitative data from relevant studies are summarized for comparative analysis, and diagrams illustrating the IL-23R signaling pathway and experimental workflows are provided to enhance understanding.
Introduction to IL-23R and Inhibitor Peptides
The IL-23/IL-23R signaling pathway is a cornerstone of inflammatory responses and has been implicated in the pathogenesis of numerous autoimmune disorders, such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis.[1][2] IL-23, a heterodimeric cytokine, binds to the IL-23R complex on the surface of immune cells, activating the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[1] This leads to the differentiation and maintenance of T helper 17 (Th17) cells, which are key mediators of inflammation.
Peptide-based inhibitors that specifically target the IL-23R offer a promising therapeutic strategy. By blocking the interaction between IL-23 and its receptor, these peptides can effectively abrogate downstream signaling and mitigate the inflammatory cascade. To study the binding characteristics of these inhibitor peptides, fluorescent labeling provides a powerful and sensitive tool for various in vitro and cell-based assays.
Data Presentation: Quantitative Binding Data
The following tables summarize key quantitative data from binding studies of IL-23R inhibitor peptides.
Table 1: Dissociation Constants (Kd) of Fluorescently Labeled Peptides for IL-23R
| Fluorescent Probe | Assay Method | Receptor Configuration | Kd (nM) | Reference |
| P630-TMR | NanoBRET | NL-IL23R | 21.8 ± 3.4 | [3] |
| P630-TMR | NanoBRET | NL-IL23R + IL12Rβ1 | 21.8 ± 3.4 | [3] |
| Peptide 2305 (radiolabeled) | Radioligand Binding | IL-23R/IL-12Rβ1 expressing HEK293 cells | 3 | [4] |
| Macrocyclic Dodecapeptide (Compound C) | Surface Plasmon Resonance (SPR) | IL-23R | 2 | [5] |
Table 2: Half-maximal Inhibitory Concentrations (IC50) of IL-23R Inhibitor Peptides
| Inhibitor Peptide | Assay Method | Labeled Ligand | IC50 (nM) | Reference |
| Macrocyclic Dodecapeptide (Compound C) | TR-FRET | Tagged IL-23 and IL-23R | 5.1 ± 1.0 | [5] |
| Peptide 14 | Fluorescence Polarization | FP Probe 3 | 19 | [6] |
| Peptide 1 | Fluorescence Polarization | FP Probe 3 | 226 | [6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Experimental Protocols
The following are detailed protocols for conducting binding studies with fluorescently labeled IL-23R inhibitor peptides.
Protocol 1: Fluorescence Polarization (FP) Binding Assay
This protocol describes a competitive FP assay to determine the binding affinity of unlabeled test compounds by measuring their ability to displace a fluorescently labeled peptide from IL-23R.
Materials:
-
Recombinant human IL-23R protein
-
Fluorescently labeled IL-23R inhibitor peptide (FP probe)
-
Unlabeled test inhibitor peptides/compounds
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20
-
Black, low-volume 384-well assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of IL-23R in Assay Buffer. The final concentration in the well should be determined by titration, typically in the low nanomolar range.
-
Prepare a 2X stock solution of the fluorescently labeled peptide (FP probe) in Assay Buffer. The final concentration should be at or below its Kd for IL-23R to ensure assay sensitivity.[6]
-
Prepare a serial dilution of the unlabeled test inhibitor in Assay Buffer at 4X the final desired concentrations.
-
-
Assay Setup:
-
Add 5 µL of the 4X unlabeled test inhibitor dilutions to the appropriate wells of the 384-well plate. For control wells (maximum and minimum signal), add 5 µL of Assay Buffer.
-
Add 10 µL of the 2X IL-23R stock solution to all wells except the minimum signal control wells (add 10 µL of Assay Buffer instead).
-
Add 5 µL of the 2X FP probe stock solution to all wells.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light, to allow the binding reaction to reach equilibrium.[6]
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with only buffer and FP probe) from all readings.
-
Plot the fluorescence polarization values against the logarithm of the unlabeled inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay
This protocol outlines a competitive TR-FRET assay to measure the inhibition of the IL-23/IL-23R interaction by a test compound.
Materials:
-
Tagged recombinant human IL-23 (e.g., His-tagged)
-
Tagged recombinant human IL-23R (e.g., Fc-tagged)
-
Lanthanide-labeled anti-tag antibody (Donor, e.g., anti-His-Europium)
-
Fluorophore-labeled anti-tag antibody (Acceptor, e.g., anti-Fc-APC)
-
Test inhibitor peptides/compounds
-
Assay Buffer: HTRF buffer (specific to the kit manufacturer)
-
White, low-volume 384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of tagged IL-23, tagged IL-23R, donor and acceptor antibodies, and test compounds in Assay Buffer at the concentrations recommended by the assay kit manufacturer.
-
-
Assay Setup:
-
Add the test inhibitor at various concentrations to the wells of the assay plate.
-
Add the tagged IL-23 and tagged IL-23R proteins to the wells.
-
Add the donor and acceptor antibodies to the wells. The order of addition may vary depending on the specific assay kit.
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-4 hours), protected from light.
-
-
Measurement:
-
Measure the TR-FRET signal on a compatible plate reader, recording the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[5]
-
Protocol 3: Cell-Based Binding Assay using Flow Cytometry
This protocol details a method to assess the binding of a fluorescently labeled IL-23R inhibitor peptide to cells expressing the IL-23R.
Materials:
-
Cell line expressing human IL-23R (e.g., HEK293T cells transfected with IL-23R and IL-12Rβ1, or a relevant immune cell line like Th17 cells).
-
Fluorescently labeled IL-23R inhibitor peptide.
-
Unlabeled IL-23R inhibitor peptide (for competition).
-
Flow Cytometry Staining Buffer: PBS with 1% Bovine Serum Albumin (BSA).
-
Fixation Buffer (optional): 1-4% paraformaldehyde in PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with ice-cold Flow Cytometry Staining Buffer.
-
Resuspend the cells to a concentration of 1 x 10^6 cells/mL in staining buffer.
-
-
Binding Assay:
-
In separate tubes, add 100 µL of the cell suspension.
-
For total binding, add the fluorescently labeled inhibitor peptide at a desired concentration (e.g., at its Kd).
-
For non-specific binding, first add a 100-fold excess of the unlabeled inhibitor peptide and incubate for 15 minutes on ice, then add the fluorescently labeled peptide.
-
For a competition assay, add varying concentrations of an unlabeled test compound before adding the fluorescently labeled peptide.
-
-
Incubation:
-
Incubate the cells on ice for 30-60 minutes, protected from light.
-
-
Washing:
-
Wash the cells twice with 1 mL of ice-cold Flow Cytometry Staining Buffer by centrifugation at 300 x g for 5 minutes.
-
-
Fixation (Optional):
-
If cells are not to be analyzed immediately, resuspend the cell pellet in 200 µL of Fixation Buffer and incubate for 20 minutes at room temperature. Then, wash once with staining buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the mean fluorescence intensity (MFI) of the cells for each condition.
-
Specific binding can be calculated by subtracting the MFI of the non-specific binding sample from the MFI of the total binding sample.
-
For competition assays, plot the MFI against the logarithm of the unlabeled competitor concentration to determine the IC50.
-
Conclusion
The protocols and data presented herein provide a robust framework for the characterization of novel IL-23R inhibitor peptides using fluorescently labeled probes. These assays are amenable to high-throughput screening and can provide valuable insights into the binding affinity and potency of potential therapeutic candidates, thereby accelerating the drug discovery process for a new generation of treatments for autoimmune and inflammatory diseases.
References
- 1. US20210261622A1 - Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Deciphering Binding Interactions of IL-23R with HDX-MS: Mapping Protein and Macrocyclic Dodecapeptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an Induced Orthosteric Pocket in IL-23: A New Avenue for Non-biological Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The IL-23 Induced Ear Inflammation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Interleukin-23 (IL-23) induced ear inflammation model is a widely utilized and robust in vivo assay for studying psoriasis-like skin inflammation.[1][2] This model is invaluable for investigating the cellular and molecular mechanisms underlying inflammatory skin diseases and serves as a critical preclinical platform for screening and evaluating novel therapeutic agents.[1][3] The pathogenesis of the inflammation in this model is primarily driven by the IL-23/IL-17 axis, which is a key pathway implicated in human psoriasis.[2][4]
Intradermal injection of recombinant IL-23 into the mouse ear stimulates resident immune cells, such as γδ T cells and innate lymphoid cells, to produce pro-inflammatory cytokines, notably IL-17 and IL-22.[4][5][6] These cytokines act on keratinocytes, inducing hyperproliferation (acanthosis), and promote the recruitment of inflammatory cells, including neutrophils, into the skin.[2][4] The resulting phenotype closely mimics the histological and immunological characteristics of human psoriatic plaques, including skin thickening (edema), redness (erythema), and scaling.[7] This document provides a detailed protocol for the induction and assessment of this model.
IL-23 Signaling Pathway in Skin Inflammation
The inflammatory cascade is initiated by the binding of IL-23 to its receptor (IL-23R) on target immune cells. This engagement activates the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway, leading to the upregulation of the transcription factor RORγt.[4][5][6] RORγt is the master regulator for T helper 17 (Th17) cells and is crucial for the production of their signature cytokines, IL-17A, IL-17F, and IL-22.[4][6][8] These effector cytokines then stimulate keratinocytes to proliferate and release chemokines, perpetuating the inflammatory response and leading to the recruitment of neutrophils and other immune cells.[4]
Experimental Workflow
Detailed Experimental Protocols
Protocol 1: Induction of Ear Inflammation
Materials:
-
Recombinant murine IL-23 (rmIL-23).
-
Sterile Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA).
-
30-gauge insulin (B600854) syringes.
-
Anesthesia (e.g., Isoflurane).[10]
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Prepare the rmIL-23 injection solution by diluting it in sterile PBS/0.1% BSA to a final concentration of 25 ng/µL. A common dose is 0.5 µg of rmIL-23 in 20 µL total volume per ear.[10][11]
-
Lay the mouse on its side to access the ear.
-
Carefully inject 20 µL of the rmIL-23 solution intradermally into the dorsal side of the ear pinna using a 30-gauge needle. Ensure a small bleb forms, indicating a successful intradermal injection.
-
Inject the contralateral (left) ear with 20 µL of the vehicle (PBS/0.1% BSA) to serve as an internal control.[10]
-
Repeat the injections as required by the study design, for example, daily for 4 days or every other day for 8 to 21 days.[2][10]
-
Allow the mouse to recover from anesthesia on a warming pad.
Protocol 2: Clinical Assessment of Inflammation
Materials:
-
Digital calipers (mitutoyo or equivalent).
-
Scoring sheet.
Procedure:
-
Ear Thickness:
-
Gently restrain the mouse.
-
Measure the thickness of the thickest part of the ear pinna using digital calipers.
-
Record the measurement in millimeters (mm).
-
Measurements should be taken at baseline (Day 0) and at regular intervals throughout the study (e.g., daily or every other day just before injection).[1][10]
-
The change in ear thickness from baseline is the primary quantitative measure of inflammation.[9]
-
-
Macroscopic Scoring:
-
Visually assess the ear for signs of erythema (redness) and scaling (dryness/flaking).
-
Score each parameter based on a defined scale (see Table 1).
-
Digital pictures can be taken at each time point for documentation.[1]
-
Protocol 3: Histological Analysis
Materials:
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF).
-
Ethanol series (70%, 95%, 100%).
-
Xylene.
-
Paraffin (B1166041) wax.
-
Microtome.
-
Hematoxylin and Eosin (H&E) stains.
-
Microscope with imaging software.
Procedure:
-
At the study endpoint, euthanize mice and excise the ears.
-
Fix the ear tissue in 4% PFA or 10% NBF for 24 hours at 4°C.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Cut 5 µm sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with H&E according to standard procedures.
-
Dehydrate, clear, and mount with a coverslip.
-
Examine slides under a microscope to assess inflammatory cell infiltration, parakeratosis, and epidermal hyperplasia (acanthosis).
-
Quantify epidermal thickness using imaging software by measuring the area of the epidermis and dividing by the length.[2]
Protocol 4: Cytokine Analysis from Ear Homogenate
Materials:
-
Tissue homogenizer (e.g., Bead Ruptor).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Microcentrifuge.
-
ELISA or Luminex multiplex assay kits for murine IL-17A, IL-22, etc.
-
qPCR reagents for gene expression analysis.
Procedure:
-
Excise ear tissue at the endpoint and snap-freeze in liquid nitrogen or place directly into lysis buffer.
-
Weigh the tissue.
-
Add an appropriate volume of lysis buffer and homogenize the tissue thoroughly.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate).
-
For protein analysis, determine the total protein concentration of the lysate. Analyze cytokine levels using ELISA or a multiplex assay according to the manufacturer's instructions.[1] Results are typically normalized to the total protein content and expressed as pg/mg of tissue.
-
For gene expression analysis, extract total RNA from the tissue homogenate using a suitable kit, perform reverse transcription to generate cDNA, and analyze target gene expression (e.g., Il17a, Il22) by qPCR.[1]
Data Presentation and Interpretation
Quantitative data from the IL-23 induced ear inflammation model should be clearly structured for comparison between groups.
Table 1: Macroscopic Clinical Scoring Criteria [1][8]
| Score | Erythema (Redness) | Scaling (Dryness/Flaking) |
| 0 | None | None |
| 1 | Slight | Minimal fine scales |
| 2 | Moderate | Moderate scales |
| 3 | Marked | Marked, thick scales |
| 4 | Severe | Very thick, crusted scales |
Table 2: Example Data - Ear Thickness Measurement (Mean ± SEM)
| Time Point | Vehicle Control (mm) | IL-23 Treated (mm) | IL-23 + Compound X (mm) |
| Day 0 | 0.15 ± 0.01 | 0.15 ± 0.01 | 0.15 ± 0.01 |
| Day 4 | 0.16 ± 0.01 | 0.35 ± 0.03 | 0.22 ± 0.02# |
| Day 8 | 0.17 ± 0.02 | 0.45 ± 0.04 | 0.25 ± 0.03# |
| Day 12 | 0.17 ± 0.02 | 0.52 ± 0.05 | 0.28 ± 0.04# |
| p<0.05 vs Vehicle; #p<0.05 vs IL-23 Treated |
Table 3: Example Endpoint Analysis (Day 12, Mean ± SD)
| Parameter | Vehicle Control | IL-23 Treated | IL-23 + Compound X |
| Epidermal Thickness (µm)[2] | 20.5 ± 2.1 | 115.2 ± 10.4 | 55.8 ± 7.6# |
| Ear IL-17A Levels (pg/mg tissue)[2] | 5.2 ± 1.5 | 250.6 ± 35.1 | 98.4 ± 15.2# |
| Ear IL-22 Levels (pg/mg tissue)[2] | 8.1 ± 2.0 | 310.4 ± 40.5 | 125.7 ± 22.8# |
| p<0.05 vs Vehicle; #p<0.05 vs IL-23 Treated |
References
- 1. imavita.com [imavita.com]
- 2. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 3. researchgate.net [researchgate.net]
- 4. The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR6 is required for IL-23–induced psoriasis-like inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mlm-labs.com [mlm-labs.com]
- 9. benchchem.com [benchchem.com]
- 10. inotiv.com [inotiv.com]
- 11. Suppression of IL-23-mediated psoriasis-like inflammation by regulatory B cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of IL-23R Inhibitor Peptides in Human Primary T Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-23 (IL-23) is a key cytokine that drives inflammatory responses primarily through its action on T helper 17 (Th17) cells.[1][2][3][4] The IL-23 receptor (IL-23R) signaling pathway is a critical target for the development of therapeutics for autoimmune and inflammatory diseases such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis.[2][3][5] This document provides detailed protocols for assessing the efficacy of IL-23R inhibitor peptides using human primary T cells. The described assays are essential for the preclinical evaluation of novel therapeutic candidates targeting the IL-23/IL-17 axis.
The binding of IL-23 to its receptor, composed of the IL-12Rβ1 and IL-23R subunits, activates the Janus kinase (JAK) family members, JAK2 and TYK2.[1][3] This activation leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][3] Activated STAT3 promotes the expression of the transcription factor RORγt, which is crucial for the differentiation and stabilization of Th17 cells and the subsequent production of pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22.[1][4][6]
This application note details the necessary experimental workflows, from the isolation of human primary T cells to the functional assessment of inhibitor peptides through the analysis of intracellular signaling, T cell differentiation, and cytokine release.
IL-23 Signaling Pathway
The diagram below illustrates the canonical IL-23 signaling cascade in T cells, which is the target for the inhibitor peptides discussed in these protocols.
Caption: IL-23 Signaling Pathway in T Cells.
Experimental Workflow for Assessing IL-23R Inhibitor Peptide Efficacy
The overall experimental process for evaluating the efficacy of an IL-23R inhibitor peptide is outlined below.
References
- 1. IL-23 signaling regulation of pro-inflammatory T-cell migration uncovered by phosphoproteomics | PLOS Biology [journals.plos.org]
- 2. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-23: as a drug target for autoimmune inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oral Peptide Therapeutics as an Emerging Treatment Modality in Immune-Mediated Inflammatory Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy [frontiersin.org]
Application Notes and Protocols: Phage Display for the Discovery of Novel IL-23R Inhibitor Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Interleukin-23 (IL-23) signaling pathway is a critical driver of chronic inflammation and has been implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, inflammatory bowel disease (IBD), and psoriatic arthritis.[1] The IL-23 receptor (IL-23R) is a heterodimeric complex composed of the IL-12Rβ1 and the IL-23R-specific p19 subunit.[1] Upon binding of IL-23, the receptor complex activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, primarily leading to the phosphorylation of STAT3.[2][3] This signaling cascade promotes the differentiation and maintenance of Th17 cells, which produce pro-inflammatory cytokines like IL-17.[3] Consequently, inhibiting the interaction between IL-23 and IL-23R presents a promising therapeutic strategy for these inflammatory conditions.
Phage display is a powerful in vitro selection technique that enables the identification of high-affinity peptides against a target of interest from vast combinatorial libraries.[4] This technology has been successfully employed to discover novel peptide-based inhibitors of the IL-23R, offering a viable alternative to monoclonal antibody therapies.[2] This document provides detailed application notes and experimental protocols for the discovery and characterization of novel IL-23R inhibitor peptides using phage display technology.
IL-23 Signaling Pathway
The binding of IL-23 to its receptor initiates a downstream signaling cascade that is central to its pro-inflammatory effects. Understanding this pathway is crucial for designing effective inhibitor screening assays.
Caption: IL-23 Signaling Pathway.
Experimental Workflow for IL-23R Inhibitor Peptide Discovery
The overall process of discovering novel IL-23R inhibitor peptides using phage display involves several key stages, from initial library screening to in-depth characterization of lead candidates.
Caption: Phage Display Workflow.
Data Presentation: Quantitative Analysis of IL-23R Inhibitor Peptides
The following table summarizes the binding affinities and functional inhibitory activities of selected IL-23R inhibitor peptides discovered through phage display and subsequent optimization.
| Peptide Name | Target | Method | Binding Affinity (Kd) | Functional Inhibition (IC50) | Reference |
| Peptide X | Human IL-23R | Surface Plasmon Resonance (SPR) | 1 nM | ~10 nM (pSTAT3 inhibition) | [2][5] |
| Compound C | Human IL-23R | Surface Plasmon Resonance (SPR) | 1.81 nM | Not Reported | [6] |
| JNJ-77242113 | Human IL-23R | Surface Plasmon Resonance (SPR) | 7.1 pM | 5.6 pM (pSTAT3 inhibition) | [7] |
| Peptide 14 | Human IL-23 | Surface Plasmon Resonance (SPR) | 130 nM | 140 nM (PPI inhibition) | [8] |
| Peptide 15 | Human IL-23 | Surface Plasmon Resonance (SPR) | 160 nM | 110 nM (PPI inhibition) | [8] |
Experimental Protocols
Biopanning against Purified IL-23R Protein
This protocol describes the selection of phage-displayed peptides that bind to the purified extracellular domain of the IL-23R.
Materials:
-
Recombinant human IL-23R extracellular domain (ECD)
-
Phage display peptide library (e.g., Ph.D.-12, NEB)
-
Nunc MaxiSorp 96-well plates
-
Coating Buffer: 0.1 M NaHCO3, pH 8.6
-
Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBS
-
Wash Buffer (PBST): PBS with 0.1% Tween-20
-
Elution Buffer: 0.2 M Glycine-HCl, pH 2.2
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.1
-
E. coli host strain (e.g., ER2738)
-
LB medium and agar (B569324) plates with appropriate antibiotics
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of IL-23R ECD (5-10 µg/mL in Coating Buffer) overnight at 4°C.[9]
-
Blocking: Wash the wells three times with PBST. Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 2 hours at room temperature.[10]
-
Binding: Wash the wells three times with PBST. Add approximately 10^11 phage particles from the library in 100 µL of PBST to each coated well. Incubate for 1 hour at room temperature with gentle agitation.
-
Washing: Discard the phage solution and wash the wells 10-20 times with PBST to remove non-specifically bound phage. The stringency of washing can be increased in subsequent rounds of panning.
-
Elution: Add 100 µL of Elution Buffer to each well and incubate for 10 minutes at room temperature to dissociate the bound phage.
-
Neutralization: Transfer the eluted phage to a microcentrifuge tube containing 15 µL of Neutralization Buffer.
-
Amplification: Infect a mid-log phase E. coli culture with the eluted phage. Amplify the phage by overnight growth. Precipitate the phage from the culture supernatant using PEG/NaCl and resuspend in PBS. Titer the amplified phage for the next round of panning.[11]
-
Repeat: Perform 3-5 rounds of biopanning, increasing the washing stringency in each round to enrich for high-affinity binders.
Biopanning against IL-23R Expressing Cells
This protocol is for selecting peptides that bind to the native conformation of IL-23R on the cell surface.
Materials:
-
Cell line expressing human IL-23R (e.g., transfected HEK293 cells, or a cell line endogenously expressing the receptor like THP-1)[12]
-
Parental cell line (not expressing IL-23R) for negative selection
-
Cell culture medium (e.g., DMEM or RPMI) with 10% FBS
-
Phage display peptide library
-
Binding Buffer: PBS with 1% BSA
-
Wash Buffer: Cold PBS
-
Lysis Buffer for elution (if internalizing peptides are desired) or acidic elution buffer as above.
Procedure:
-
Negative Selection (Depletion): To remove non-specific binders, first incubate the phage library with the parental cell line (not expressing IL-23R) for 1 hour at 4°C. Centrifuge to pellet the cells and collect the supernatant containing the unbound phage.
-
Positive Selection: Incubate the pre-cleared phage library with the IL-23R expressing cells for 1-2 hours at 4°C with gentle rocking.[13]
-
Washing: Wash the cells 5-10 times with cold Wash Buffer to remove unbound phage. Centrifuge the cells at a low speed between each wash.
-
Elution: Elute the bound phage using an acidic Elution Buffer as described in the previous protocol, or by lysing the cells if internalizing peptides are of interest.[13]
-
Amplification: Neutralize and amplify the eluted phage as described previously.
-
Repeat: Perform 3-5 rounds of biopanning.
ELISA for Screening Positive Phage Clones
This protocol is used to identify individual phage clones that bind to the IL-23R.
Materials:
-
Recombinant human IL-23R ECD
-
Individual phage clones from biopanning
-
Anti-M13 antibody-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
96-well ELISA plates
Procedure:
-
Coating and Blocking: Coat and block a 96-well plate with IL-23R ECD as described in the biopanning protocol. Also, include wells coated with a control protein (e.g., BSA) to check for non-specific binding.
-
Phage Binding: Add 100 µL of amplified individual phage clones to the IL-23R-coated and control wells. Incubate for 1 hour at room temperature.[14]
-
Washing: Wash the plate 6 times with PBST.[14]
-
Detection: Add 100 µL of anti-M13-HRP antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Development: Wash the plate 6 times with PBST. Add 100 µL of TMB substrate to each well. Allow the color to develop and then stop the reaction with 100 µL of Stop Solution.[10]
-
Analysis: Read the absorbance at 450 nm. Clones with a high signal in the IL-23R-coated wells and a low signal in the control wells are considered positive binders.
Competitive ELISA for Functional Screening
This assay determines if the identified peptides can inhibit the binding of IL-23 to its receptor.
Materials:
-
Recombinant human IL-23R ECD
-
Biotinylated recombinant human IL-23
-
Synthetic peptides corresponding to the sequences of positive phage clones
-
Streptavidin-HRP conjugate
-
TMB substrate and Stop Solution
-
96-well ELISA plates
Procedure:
-
Coating and Blocking: Coat and block a 96-well plate with IL-23R ECD.
-
Competition: In a separate plate, pre-incubate a constant concentration of biotinylated IL-23 with serial dilutions of the synthetic peptides for 30-60 minutes.
-
Binding: Transfer the peptide/biotinylated IL-23 mixtures to the IL-23R-coated plate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 6 times with PBST.
-
Detection: Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes.
-
Development and Analysis: Wash the plate, add TMB substrate, stop the reaction, and read the absorbance at 450 nm. A decrease in signal with increasing peptide concentration indicates inhibition of the IL-23/IL-23R interaction.
Cell-Based IL-23-Mediated STAT3 Phosphorylation Inhibition Assay
This functional assay assesses the ability of the identified peptides to inhibit IL-23-induced downstream signaling in a cellular context.
Materials:
-
A cell line responsive to IL-23 (e.g., DB cells, human NK cells, or IL-23R transfected cells)[2][5]
-
Recombinant human IL-23
-
Synthetic peptides
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Antibodies for Western blotting or ELISA: anti-phospho-STAT3 (pSTAT3) and anti-total-STAT3
-
Serum-free cell culture medium
Procedure:
-
Cell Culture and Starvation: Culture the cells to an appropriate density. Prior to the assay, starve the cells in serum-free medium for 4-6 hours to reduce basal STAT3 phosphorylation.
-
Peptide Pre-incubation: Pre-incubate the starved cells with serial dilutions of the synthetic peptides for 1-2 hours.
-
IL-23 Stimulation: Stimulate the cells with a pre-determined optimal concentration of IL-23 for 15-30 minutes. Include a non-stimulated control and an IL-23 stimulated control without peptide.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Analysis:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-pSTAT3 and anti-total-STAT3 antibodies.
-
ELISA: Use a commercially available pSTAT3 ELISA kit to quantify the levels of phosphorylated STAT3 in the cell lysates.
-
-
Data Analysis: Quantify the pSTAT3 signal and normalize it to the total STAT3 signal. Calculate the IC50 value of the peptide inhibitor by plotting the percentage of inhibition against the peptide concentration.
Affinity Maturation of Lead Peptides
To improve the binding affinity and inhibitory potency of initial hit peptides, affinity maturation can be performed.
Strategies:
-
Error-prone PCR: Introduce random mutations into the peptide-encoding DNA sequence.[15]
-
Site-directed Mutagenesis: Create focused libraries by mutating specific residues identified as important for binding.
-
DNA Shuffling: Recombine DNA fragments from a pool of related peptide sequences.[16]
General Protocol:
-
Library Construction: Generate a secondary phage display library based on the lead peptide sequence using one of the strategies above.
-
Stringent Biopanning: Perform further rounds of biopanning under more stringent conditions, such as:
-
Lower target concentration.
-
Increased washing steps and time.
-
Addition of a competitor (e.g., free IL-23) during the binding step to select for peptides with a slow off-rate.[15]
-
-
Screening and Characterization: Screen the enriched clones using ELISA and characterize the improved peptides using SPR and functional assays as described previously.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the discovery and characterization of novel IL-23R inhibitor peptides using phage display. This powerful technology, coupled with robust biochemical and cell-based assays, enables the identification of potent and selective peptide antagonists with significant therapeutic potential for a range of autoimmune and inflammatory diseases. The successful development of such peptides could lead to novel, orally available treatments, offering significant advantages over current injectable biologic therapies.
References
- 1. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irp.cdn-website.com [irp.cdn-website.com]
- 3. promega.com [promega.com]
- 4. Biopanning of Phage Display Libraries [cellorigins.com]
- 5. irp.cdn-website.com [irp.cdn-website.com]
- 6. Deciphering Binding Interactions of IL-23R with HDX-MS: Mapping Protein and Macrocyclic Dodecapeptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of an Induced Orthosteric Pocket in IL-23: A New Avenue for Non-biological Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Protocol for Phage Display and Affinity Selection Using Recombinant Protein Baits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Protocols in Protein Science: Isolation of Antibodies to Heparan Sulfate on Glypicans by Phage Display - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Phage Display Biopanning Strategies for the Selection of Anti-Cell Surface Receptor Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human interleukin-23 receptor antagonists derived from an albumin-binding domain scaffold inhibit IL-23-dependent ex vivo expansion of IL-17-producing T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biopanning of Phage Displayed Peptide Libraries for the Isolation of Cell-Specific Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. Affinity maturation by phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Affinity maturation: highlights in the application of in vitro strategies for the directed evolution of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring IL-17 and IL-22 Production Following Peptide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokines Interleukin-17 (IL-17) and Interleukin-22 (IL-22).[1][2] These cytokines are critical for host defense against extracellular pathogens, particularly at mucosal surfaces.[2][3] However, their dysregulation is implicated in the pathogenesis of various autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[4] Consequently, modulating the activity of Th17 cells and their cytokine production represents a promising therapeutic strategy.
Peptide-based therapeutics offer a novel approach to specifically target and modulate immune responses. Several studies have demonstrated that certain peptides can decrease Th17-related cytokines or suppress inflammatory Th17 cells.[5][6][7][8] This application note provides detailed protocols for the in vitro assessment of a peptide's efficacy in modulating IL-17 and IL-22 production by human T cells. The described methodologies cover the isolation and culture of primary T cells, differentiation into a Th17 phenotype, peptide stimulation, and the subsequent quantification of cytokine production using Enzyme-Linked Immunosorbent Assay (ELISA) and Intracellular Cytokine Staining (ICS) with Flow Cytometry.
Signaling Pathways for IL-17 and IL-22 Production
The differentiation of naive CD4+ T cells into the Th17 lineage is initiated by the cytokines Transforming Growth Factor-beta (TGF-β) and IL-6.[1][2] The signaling cascade involves the activation of the transcription factor STAT3, which upregulates the lineage-defining transcription factor RORγt.[2][4] For optimal differentiation, survival, and function of Th17 cells, IL-23 is also crucial.[1][4] IL-23 signaling is necessary for mediating IL-17 production.[9]
IL-17 and IL-22 production is regulated by distinct, yet interconnected, signaling pathways. Upon stimulation, IL-17RA and IL-17RC form a receptor complex for IL-17A and IL-17F, activating downstream pathways involving NF-κB and MAP kinases to induce pro-inflammatory responses.[3][9][10] IL-22 signals through a heterodimeric receptor complex (IL-22R1 and IL-10R2), primarily activating the JAK-STAT pathway, including JAK1, TYK2, STAT1, and STAT3.[3][10]
References
- 1. Cytokine Mediators of Th17 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Cytokines IL-17 and IL-22 in the host response to infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of IL-23R Inhibitor Peptides In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of Interleukin-23 receptor (IL-23R) inhibitor peptides in in vitro experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during your in vitro assays.
I. Peptide-Related Issues
Question: Why is my IL-23R inhibitor peptide showing little to no activity?
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| 1. Improper Storage and Handling | Peptides are sensitive to degradation. Ensure they are stored at -20°C or -80°C in a lyophilized state and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots after reconstitution. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. |
| 2. Poor Peptide Solubility | Incomplete solubilization leads to inaccurate concentrations and reduced activity.[1][2] Solution: Start by attempting to dissolve a small amount of the peptide in sterile, distilled water or a standard biological buffer (e.g., PBS).[2][3] If solubility is an issue, consult the peptide's properties. For basic peptides, use a dilute acidic solution (e.g., 10% acetic acid). For acidic peptides, a dilute basic solution (e.g., 0.1% ammonium (B1175870) hydroxide) can be used, unless the peptide contains Cysteine.[3][4][5] For hydrophobic peptides, an initial dissolution in a minimal amount of an organic solvent like DMSO, followed by a slow, dropwise dilution into the aqueous assay buffer with gentle vortexing, is recommended.[1][3][4][5] Sonication and gentle warming (<40°C) can also aid dissolution.[1][4] |
| 3. Peptide Degradation | Peptides can be degraded by proteases in cell culture media containing serum or by chemical instability (e.g., hydrolysis, oxidation).[6][7][8][9] Solution: To check for degradation, compare a fresh sample with your working stock using HPLC or LC-MS to look for new peaks or a decrease in the main peak.[10] In your assay, consider using serum-free media or adding a protease inhibitor cocktail. To assess stability, incubate the peptide in your assay medium for the duration of the experiment, and then analyze for degradation.[6] Peptides with specific amino acid sequences (e.g., containing Asp, Asn, Gln, Cys, or Met) are more prone to degradation. |
| 4. Peptide Aggregation | Hydrophobic peptides have a tendency to aggregate, which can reduce their effective concentration and activity. Solution: Use sonication to break up aggregates.[1] Dissolving the peptide at a high concentration in an organic solvent before diluting into an aqueous buffer can also help prevent aggregation.[1] |
| 5. Inaccurate Peptide Concentration | The net peptide content of a lyophilized powder can be lower than the total weight due to the presence of counter-ions (like TFA) and water. Solution: Use the net peptide content provided by the manufacturer for concentration calculations. If not provided, consider having the peptide quantified by amino acid analysis. |
| 6. Trifluoroacetic Acid (TFA) Contamination | TFA is often used in peptide purification and can remain as a counter-ion.[11] At certain concentrations, TFA can be cytotoxic or interfere with cellular assays, leading to variable results.[11][12][13] Solution: If you suspect TFA interference, consider obtaining the peptide with a different counter-ion (e.g., acetate (B1210297) or HCl) or performing a counter-ion exchange. |
II. Assay-Related Issues
Question: My peptide inhibitor is not effective in my cell-based assay. What could be wrong with my experimental setup?
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| 1. Suboptimal IL-23 Concentration | The concentration of IL-23 used for stimulation may be too high, making it difficult for the inhibitor to compete effectively. Solution: Perform a dose-response curve with IL-23 to determine the EC50 or EC80 for your specific assay (e.g., STAT3 phosphorylation or IL-17 secretion). Use this concentration for your inhibition experiments. For some cell lines, concentrations around 1-10 ng/mL are effective.[14][15] |
| 2. Inappropriate Cell Line or Primary Cells | The cells used may not express sufficient levels of the IL-23 receptor (IL-23R and IL-12Rβ1) or may lack the necessary downstream signaling components.[16] Solution: Confirm IL-23R expression in your target cells by flow cytometry, western blot, or qPCR.[16] Consider using a cell line known to be responsive to IL-23, such as HEK-Blue™ IL-23 cells or other engineered reporter cell lines.[17] For primary cells, ensure they are properly differentiated into an IL-23 responsive state (e.g., Th17 cells).[15] |
| 3. Low Cell Permeability of the Peptide | Many peptides have poor cell permeability due to their size and polarity, preventing them from reaching intracellular targets if the inhibitor's mechanism requires it.[18][19] However, IL-23R inhibitors typically act on an extracellular receptor. Solution: This is less likely to be an issue for an extracellular target. However, if the peptide is intended to have intracellular effects, consider strategies to enhance permeability, such as conjugation to cell-penetrating peptides.[19] You can assess permeability using assays like the Caco-2 or PAMPA assay.[18][20][21] |
| 4. Assay Signal Window is Too Low | A small difference between the stimulated and unstimulated signal makes it difficult to observe inhibition. Solution: Optimize your assay conditions to maximize the signal-to-background ratio. This may involve adjusting the cell number, IL-23 concentration, and incubation times. |
| 5. Incorrect Assay Endpoint | The chosen readout may not be optimal for measuring IL-23 signaling inhibition. Solution: Ensure you are measuring a relevant downstream event of IL-23 signaling. Key readouts include phosphorylation of STAT3,[22][23][24][25] induction of a reporter gene (e.g., luciferase),[14][17] or secretion of downstream cytokines like IL-17 from Th17 cells.[15][26][27] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of IL-23R signaling? A1: IL-23 is a heterodimeric cytokine that binds to a receptor complex composed of IL-23R and IL-12Rβ1.[1][20] This binding activates the Janus kinases, JAK2 and TYK2, which then phosphorylate and activate the transcription factor STAT3.[1][28] Activated STAT3 translocates to the nucleus and induces the transcription of target genes, including those involved in the differentiation and function of Th17 cells, leading to the production of pro-inflammatory cytokines like IL-17.[1][28]
Q2: What are some common in vitro assays to measure the efficacy of an IL-23R inhibitor peptide? A2:
-
Cell-Based Reporter Assays: These assays use cell lines engineered to express the IL-23R complex and a reporter gene (e.g., luciferase or SEAP) under the control of a STAT3-responsive promoter.[14][17][29] Inhibition of IL-23 signaling results in a decrease in the reporter signal.
-
STAT3 Phosphorylation Assay: This assay measures the phosphorylation of STAT3 in response to IL-23 stimulation. This can be quantified by western blot, flow cytometry, or specific ELISA kits.[22][23][24][25]
-
Cytokine Secretion Assay: The inhibition of IL-23-induced secretion of downstream cytokines, such as IL-17A from differentiated Th17 cells, can be measured by ELISA or other immunoassays.[15][26][27][30]
-
Binding Assays: An ELISA-based format can be used to measure the ability of the peptide to block the binding of IL-23 to its receptor.[31][32][33][34][35]
Q3: What are typical IC50 values for IL-23R inhibitor peptides? A3: The IC50 values for IL-23R inhibitor peptides can vary widely depending on the peptide sequence, assay format, and cell type used. Some potent peptides have been reported with IC50 values in the low nanomolar to sub-micromolar range.[28][36][37]
| Peptide/Compound | Assay Type | Reported IC50 |
| Peptide Inhibitor (comp 475) | Not specified | 6.9 nM[36] |
| Illustrative Peptide 2 | NK Cell Assay | 2.11 nM[28] |
| Illustrative Peptide 5 | NK Cell Assay | 0.785 nM[28] |
| Compound C | alphaLISA/TR-FRET | 2.7 - 5.1 nM[37] |
Q4: How can I confirm that my peptide is binding to the IL-23 receptor? A4: You can perform a competitive binding assay. In an ELISA format, the IL-23 receptor is coated on a plate, and biotinylated IL-23 is added along with varying concentrations of your inhibitor peptide. A decrease in the signal from the biotinylated IL-23 indicates that your peptide is competing for binding to the receptor.
Experimental Protocols
Protocol 1: IL-23-Induced STAT3 Phosphorylation Assay by Western Blot
-
Cell Culture and Starvation: Plate IL-23R-expressing cells (e.g., Ba/F3 cells stably expressing the receptor complex) and grow to 70-80% confluency. For cell lines that require it, starve the cells in serum-free media for 4-16 hours prior to stimulation to reduce basal STAT3 phosphorylation.[22]
-
Peptide Pre-incubation: Pre-incubate the cells with your IL-23R inhibitor peptide at various concentrations for 1 hour.
-
IL-23 Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-23 (e.g., EC80) for 20-30 minutes.[23]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Protocol 2: IL-17A Secretion Assay from Human PBMCs
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Th17 Differentiation: Culture the PBMCs in a plate pre-coated with anti-CD3 antibody. Add anti-CD28 antibody (1 µg/mL), IL-1β (10 ng/mL), IL-6 (10 ng/mL), TGF-β (1 ng/mL), and IL-23 (10 ng/mL) to the culture medium to induce Th17 differentiation. Incubate for 3 days.[15]
-
Inhibitor Treatment and Restimulation: After differentiation, pre-incubate the cells with your IL-23R inhibitor peptide for 1 hour. Then, restimulate the cells with PMA (50 ng/mL) and ionomycin (B1663694) (1 µg/mL) for 4-5 hours in the presence of a protein transport inhibitor.[26][27]
-
Supernatant Collection (for ELISA): If not using a protein transport inhibitor, collect the cell culture supernatant after a 24-48 hour restimulation period.
-
IL-17A Measurement:
-
Intracellular Staining (Flow Cytometry): If a protein transport inhibitor was used, fix and permeabilize the cells. Stain with a fluorescently labeled anti-IL-17A antibody and analyze by flow cytometry.
-
ELISA: Quantify the concentration of IL-17A in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Protocol 3: IL-23R/IL-23 Competitive Binding ELISA
-
Plate Coating: Coat a 96-well plate with recombinant human IL-23R overnight at 4°C.[28]
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour at room temperature.[31]
-
Competitive Binding: Add serial dilutions of your inhibitor peptide to the wells, followed immediately by a constant, pre-determined concentration of biotinylated IL-23. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP. Incubate for 1 hour.[31]
-
Signal Development: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution.[33]
-
Data Analysis: Read the absorbance at 450 nm. A decrease in signal with increasing peptide concentration indicates inhibition of binding. Calculate the IC50 value from the resulting dose-response curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. genscript.com [genscript.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. genscript.com [genscript.com]
- 12. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. veritastk.co.jp [veritastk.co.jp]
- 15. antbioinc.com [antbioinc.com]
- 16. IL-23 directly enhances the proliferative and invasive activities of colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. invivogen.com [invivogen.com]
- 18. benchchem.com [benchchem.com]
- 19. chimia.ch [chimia.ch]
- 20. resolian.com [resolian.com]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. Identification of Canonical Tyrosine-dependent and Non-canonical Tyrosine-independent STAT3 Activation Sites in the Intracellular Domain of the Interleukin 23 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. JCI Insight - IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]
- 26. bdbiosciences.com [bdbiosciences.com]
- 27. resources.revvity.com [resources.revvity.com]
- 28. US20210261622A1 - Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases - Google Patents [patents.google.com]
- 29. IL-23 Bioassay [promega.com]
- 30. miltenyibiotec.com [miltenyibiotec.com]
- 31. rndsystems.com [rndsystems.com]
- 32. Human Interleukin-23 receptor (IL-23R) Elisa Kit – AFG Scientific [afgsci.com]
- 33. raybiotech.com [raybiotech.com]
- 34. raybiotech.com [raybiotech.com]
- 35. Human IL-23R ELISA Kit (A313343) [antibodies.com]
- 36. medchemexpress.com [medchemexpress.com]
- 37. Deciphering Binding Interactions of IL-23R with HDX-MS: Mapping Protein and Macrocyclic Dodecapeptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
assessing off-target effects of IL-23R inhibitor peptide-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the off-target effects of IL-23R Inhibitor Peptide-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, cell-permeable octapeptide designed as a potent and selective non-competitive antagonist of the Interleukin-23 Receptor (IL-23R).[1][2] It functions by binding to the IL-23R, thereby preventing the downstream signaling cascade initiated by the binding of the IL-23 cytokine. This specifically inhibits the phosphorylation of STAT3, a key transcription factor in the IL-23 signaling pathway.[1][3]
Q2: What makes peptide-based inhibitors like this prone to off-target effects?
A2: While peptide inhibitors can offer high specificity, they are not immune to off-target effects.[4] Potential issues can arise from their interaction with structurally similar proteins or binding pockets.[5] Furthermore, challenges related to peptide stability, solubility, and purity can sometimes lead to experimental artifacts that may be misinterpreted as off-target effects.[5][6][7][8]
Q3: How does this compound differ from antibody-based therapies targeting the IL-23 pathway?
A3: this compound is a small molecule peptide, whereas many existing therapies are monoclonal antibodies (e.g., Ustekinumab, Guselkumab) that target either the shared p40 subunit of IL-12 and IL-23 or the p19 subunit specific to IL-23.[1][9][10][11] As a small peptide, it may offer different pharmacokinetic properties, such as better tissue penetration.[12] Unlike antibodies that block the cytokine-receptor binding site, our peptide acts as a non-competitive antagonist, suggesting it binds to an allosteric site on the receptor.[1][3]
Q4: The IL-23 receptor complex shares the IL-12Rβ1 subunit with the IL-12 receptor. Should I expect cross-reactivity?
A4: this compound was specifically designed to target the IL-23R subunit. Pre-clinical data demonstrates high selectivity for the IL-23 pathway. For instance, the peptide has been shown to inhibit IL-23-induced STAT3 phosphorylation without affecting IL-12-induced STAT4 phosphorylation, even though both signaling pathways utilize the shared IL-12Rβ1 subunit.[1][3] However, it is always best practice to confirm this selectivity in your specific experimental system.
Visualizing the IL-23 Signaling Pathway
To effectively troubleshoot, it is crucial to understand the on-target pathway.
Caption: Canonical IL-23 signaling pathway and the inhibitory action of Peptide-1.
Troubleshooting Guide
Issue 1: High cytotoxicity observed at effective concentrations.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a broad kinome-wide selectivity screen to identify unintended kinase targets.[13] 2. Test inhibitors with different chemical scaffolds that target IL-23R to see if cytotoxicity persists. | 1. Identification of specific off-target kinases. 2. If cytotoxicity is not observed with other scaffolds, it suggests an off-target effect of Peptide-1. If it persists, it may be an on-target effect.[13] |
| Peptide Solubility Issues | 1. Visually inspect the culture media for any signs of peptide precipitation. 2. Confirm the solubility of the peptide in your specific cell culture media at 37°C. 3. Always include a vehicle-only control (e.g., DMSO, PBS) to ensure the solvent is not the source of toxicity.[13] | Prevention of non-specific effects caused by compound precipitation.[13] |
| Peptide Instability/Degradation | 1. Check the stability of the peptide under your experimental conditions. Peptides can be susceptible to degradation by proteases in serum-containing media.[8] 2. Use fresh aliquots for each experiment to avoid degradation from repeated freeze-thaw cycles.[6][7] | Ensures that the observed effects are due to the intact peptide and not its degradation products.[13] |
Issue 2: Unexpected phenotype observed, inconsistent with known IL-23 pathway biology.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Pathway Activation/Inhibition | 1. Rescue Experiment: Transfect cells with a drug-resistant mutant of IL-23R. If the intended on-target effect is rescued but the unexpected phenotype is not, this points to an off-target mechanism.[13] 2. Orthogonal Assays: Use a different method to confirm the phenotype. For example, if you see an effect on cell proliferation via a colorimetric assay, confirm it with direct cell counting or a live-cell imaging approach. | 1. Differentiation between on-target and off-target effects. 2. Validation of the observed phenotype and ruling out assay-specific artifacts. |
| Cell Line-Specific Effects | 1. Test the peptide in multiple cell lines known to express IL-23R. 2. If available, use primary cells, as they represent a more physiologically relevant system.[14] | Helps distinguish between a general off-target effect and one that is specific to the genetic or signaling context of a particular cell line.[13] |
| Contamination of Peptide Stock | 1. Verify the purity and identity of your peptide stock using HPLC and Mass Spectrometry. 2. Purchase peptides from a reputable supplier that provides a certificate of analysis for each batch.[6] | Ensures the observed effects are not due to impurities or incorrect peptide sequence. |
Quantitative Data: Selectivity Profile of this compound
The following table summarizes the inhibitory activity (IC50) of Peptide-1 against the IL-23R pathway and other related cytokine pathways. This data is crucial for assessing its selectivity.
| Target Pathway | Assay Type | Cell Line | IC50 (nM) | Selectivity vs. IL-23R |
| IL-23-induced pSTAT3 | Western Blot | Spleen Cells | 15 | - |
| IL-12-induced pSTAT4 | Western Blot | Spleen Cells | > 10,000 | > 667-fold |
| IFN-γ-induced pSTAT1 | Western Blot | HEK-293 | > 10,000 | > 667-fold |
| IL-6-induced pSTAT3 | Flow Cytometry | THP-1 | > 10,000 | > 667-fold |
Data is representative and should be confirmed in your specific experimental setup. The high IC50 values against related pathways indicate a high degree of selectivity for the IL-23 receptor pathway, as demonstrated by similar real-world peptides.[1][3]
Experimental Protocols
Protocol 1: Assessing Specificity using a Cell-Based STAT Phosphorylation Assay (Western Blot)
This protocol determines if this compound specifically inhibits IL-23-mediated signaling versus IL-12-mediated signaling.
-
Cell Preparation: Culture murine spleen cells or a relevant immune cell line (e.g., Jurkat) under standard conditions.
-
Pre-treatment: Seed cells and allow them to adhere/stabilize. Pre-incubate cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 1-2 hours.
-
Stimulation:
-
Cell Lysis: Immediately wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against phospho-STAT3 (for IL-23 stimulation) or phospho-STAT4 (for IL-12 stimulation). Also probe separate blots for total STAT3, total STAT4, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.[13]
-
-
Data Analysis: Quantify band intensities. Normalize the phosphorylated protein levels to the total protein levels. A specific inhibitor should show a dose-dependent decrease in pSTAT3 in IL-23 stimulated cells but no significant change in pSTAT4 in IL-12 stimulated cells.
Workflow & Logic Diagrams
Experimental Workflow for Off-Target Assessment
This diagram outlines a logical progression for a comprehensive off-target assessment.
Caption: A structured workflow for identifying and validating potential off-target effects.
Troubleshooting Logic for Unexpected Cytotoxicity
This decision tree helps diagnose the root cause of unexpected cell death.
Caption: A decision tree to systematically troubleshoot unexpected cytotoxicity.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Specific targeting of the IL-23 receptor, using a novel small peptide noncompetitive antagonist, decreases the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 5. Challenges in Discovering Drugs That Target the Protein–Protein Interactions of Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. empower-peptides.com [empower-peptides.com]
- 7. genscript.com [genscript.com]
- 8. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 9. Adverse Events Associated With Anti-IL-23 Agents: Clinical Evidence and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Blockade of IL-23: What is in the Pipeline? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Human interleukin-23 receptor antagonists derived from an albumin-binding domain scaffold inhibit IL-23-dependent ex vivo expansion of IL-17-producing T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Solubility and Stability of IL-23R Inhibitor Peptides
This technical support center is designed for researchers, scientists, and drug development professionals working with Interleukin-23 Receptor (IL-23R) inhibitor peptides. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the solubility and stability of these therapeutic molecules.
Frequently Asked Questions (FAQs)
Q1: My IL-23R inhibitor peptide is insoluble in aqueous buffers. What should I do first?
A1: The initial step is to analyze the amino acid sequence of your peptide to predict its physicochemical properties. Peptides with a high content of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe, Trp) will likely have poor aqueous solubility.
-
Recommendation: Start by attempting to dissolve a small amount of the peptide in sterile, deionized water. If that fails, proceed to the troubleshooting guide for solubilizing hydrophobic peptides below. For example, the IL-23R inhibitor peptide 2305 (sequence: teeeqqly) has been noted for its solubility in normal saline, likely due to its high content of charged (glutamic acid) and polar (glutamine, tyrosine) residues. In contrast, other peptides in the same study, such as 2309 (meeskqlqi) and 2307, required an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) for solubilization[1][2].
Q2: How can I improve the stability of my IL-23R inhibitor peptide in biological fluids?
A2: Peptide stability in biological fluids is primarily compromised by enzymatic degradation. Several strategies can be employed to enhance stability:
-
Cyclization: Cyclizing the peptide backbone can significantly increase its resistance to proteases. For instance, a study comparing a cyclic peptide to its linear counterpart showed that the cyclic version was stable for up to 4 hours in simulated gastric fluid (SGF), whereas the linear peptide degraded almost immediately[3].
-
Amino Acid Modification: Incorporating D-amino acids or other non-natural amino acids can sterically hinder protease recognition and cleavage.
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can shield it from enzymatic attack and also improve its solubility and pharmacokinetic profile.
-
Formulation with Excipients: Using stabilizers in your formulation, such as antioxidants and chelating agents, can prevent chemical degradation pathways like oxidation[4].
Q3: What are the key signaling pathways I should be aware of when validating the function of my IL-23R inhibitor peptide?
A3: IL-23R signaling is crucial for the differentiation and maintenance of Th17 cells, which are key players in several autoimmune diseases. The binding of IL-23 to its receptor complex (IL-23R and IL-12Rβ1) activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Specifically, this involves the phosphorylation of JAK2 and TYK2, leading to the subsequent phosphorylation and nuclear translocation of STAT3. Therefore, a key validation experiment is to assess the ability of your inhibitor peptide to block IL-23-induced STAT3 phosphorylation in a relevant cell line.
Troubleshooting Guides
Guide 1: Solubilizing Hydrophobic IL-23R Inhibitor Peptides
If your peptide shows poor solubility in aqueous solutions, follow this step-by-step guide:
-
Initial Assessment:
-
Calculate the net charge of your peptide at neutral pH.
-
If the net charge is positive (basic peptide), try dissolving in a slightly acidic solution (e.g., 10% acetic acid).
-
If the net charge is negative (acidic peptide), attempt to dissolve it in a slightly basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate).
-
If the peptide is neutral or highly hydrophobic, proceed to the next step.
-
-
Use of Organic Co-solvents:
-
Start with a small amount of a polar aprotic solvent such as DMSO, dimethylformamide (DMF), or acetonitrile (B52724) (ACN).
-
Create a concentrated stock solution in the organic solvent.
-
Slowly add the stock solution to your aqueous buffer of choice while vortexing to facilitate mixing and prevent precipitation.
-
Caution: Be mindful of the final concentration of the organic solvent in your assay, as it may affect cell viability or assay performance.
-
-
Sonication and Warming:
-
If the peptide is still not fully dissolved, sonication can help to break up aggregates.
-
Gentle warming (e.g., to 37°C) may also improve solubility, but be cautious of potential degradation at higher temperatures.
-
Guide 2: Assessing Peptide Stability in Simulated Biological Fluids
To evaluate the stability of your IL-23R inhibitor peptide, you can perform an in vitro stability assay using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Primary Stability Indicator: The half-life (t½) of the peptide in the simulated fluid.
-
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is commonly used to separate the intact peptide from its degradation products. The peak area of the intact peptide is monitored over time. Mass spectrometry (MS) can be used to identify the cleavage sites.
Quantitative Data Summary
Table 1: Qualitative Solubility of Selected IL-23R Inhibitor Peptides
| Peptide ID | Sequence | Reported Solubility | Reference |
| 2305 | teeeqqly | Soluble in normal saline | [1][2] |
| 2309 | meeskqlqi | Soluble in DMSO | [1] |
| 2307 | - | Soluble in DMSO | [1] |
Table 2: Stability of a Cyclic vs. Linear Peptide in Simulated Gastric and Intestinal Fluids
| Peptide Type | Fluid | Incubation Time (hours) | % Remaining | Reference |
| Cyclic | SGF | 4 | ~95% | [3] |
| Cyclic | SIF | 8 | ~60% | [3] |
| Linear | SGF | 2 | Not detected | [3] |
| Linear | SIF | 0 | Not detected | [3] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a peptide.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the peptide in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Add a small volume (e.g., 2 µL) of each peptide dilution to a 96-well plate.
-
Buffer Addition and Incubation: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to a final volume of 200 µL. Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Analysis: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm. The concentration at which precipitation is observed is the kinetic solubility.
Protocol 2: Peptide Stability Assay in Simulated Gastric Fluid (SGF)
This protocol outlines a method to assess the stability of a peptide in SGF. A similar protocol can be followed for simulated intestinal fluid (SIF) by adjusting the composition and pH.
-
Preparation of SGF: Prepare SGF according to the US Pharmacopeia (USP) guidelines. A common formulation consists of 2 g of sodium chloride and 3.2 g of purified pepsin in 1 L of water, with the pH adjusted to 1.2 using hydrochloric acid[5][6].
-
Peptide Incubation: Prepare a stock solution of the peptide in water. Add the peptide stock solution to pre-warmed SGF (37°C) to a final concentration of 500 µg/mL[3].
-
Time-course Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, and 8 hours), take an aliquot of the reaction mixture and immediately quench the enzymatic reaction by adding a suitable agent (e.g., raising the pH or adding a protease inhibitor).
-
RP-HPLC Analysis: Analyze the samples by RP-HPLC to determine the percentage of the intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide in SGF.
Visualizations
Caption: IL-23 Receptor Signaling Pathway.
Caption: Workflow for Solubilizing Peptides.
References
Technical Support Center: IL-23R Inhibitor Peptide-1
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with IL-23R Inhibitor Peptide-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic peptide designed to competitively block the interaction between the p19 subunit of the interleukin-23 (IL-23) cytokine and its cognate receptor, IL-23R[1][2]. By preventing this binding, the peptide inhibits the subsequent heterodimerization of the receptor complex (IL-23R and IL-12Rβ1), which in turn blocks the activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling cascade, specifically the phosphorylation of JAK2, TYK2, and STAT3[3][4][5][6]. This ultimately suppresses the pro-inflammatory effects driven by the IL-23 pathway, such as the expansion and maintenance of T helper 17 (Th17) cells and the production of cytokines like IL-17 and IL-22[5][7][8].
Q2: How should I reconstitute and store the lyophilized this compound?
A2: Proper handling is critical for peptide stability and experimental reproducibility[9]. Upon receipt, store the lyophilized peptide at -20°C or colder. We recommend immediately aliquoting the lyophilized powder according to your daily experimental needs to avoid repeated opening of the stock vial and moisture absorption[9][10][11]. When ready to use, allow an aliquot to equilibrate to room temperature in a desiccator before reconstitution[9]. Reconstitute the peptide in a sterile, recommended buffer (e.g., sterile water, PBS, or 0.1% acetic acid, depending on the peptide's properties) to create a concentrated stock solution. For long-term storage of solutions, use sterile buffers and consider filtering through a 0.2 µm filter to remove potential microbial contamination[10]. Avoid repeated freeze-thaw cycles, which can lead to peptide degradation[10][11].
Q3: What cell types are responsive to IL-23 and suitable for my experiments?
A3: Cell types that express the IL-23 receptor complex (IL-23R and IL-12Rβ1) are suitable for studying the effects of this inhibitor. Key responsive cell populations include T helper 17 (Th17) cells, specific subsets of gamma/delta T cells, innate lymphoid cells (ILC3s), and natural killer T (NKT) cells[3][8]. For in vitro assays, you can use primary immune cells isolated from human or mouse samples or engineered reporter cell lines designed to express the IL-23R and a downstream reporter gene, such as luciferase[6][12][13].
Q4: Are there known mechanisms of resistance to IL-23 pathway inhibitors?
A4: While specific resistance mechanisms to this peptide are under investigation, resistance to IL-23 pathway biologics can occur. In other contexts, such as resistance to anti-TNF therapy, an upregulation of IL-23R-dependent signaling pathways has been observed[14]. Potential mechanisms could include mutations in the IL-23R gene that alter the peptide's binding site, or the activation of compensatory signaling pathways that bypass the need for IL-23 signaling[[“]][16].
Troubleshooting Guide
Q1: I am not observing any inhibition of IL-23-induced signaling or cytokine production. What are the possible causes?
A1: This is a common issue with several potential causes. Follow this checklist to troubleshoot:
-
Peptide Integrity and Activity:
-
Solubility: Is the peptide fully dissolved? Poor solubility can drastically reduce the effective concentration[10]. Confirm solubility in your chosen solvent and consider performing a solubility test.
-
Stability: Has the peptide degraded? Peptides containing residues like Cysteine, Tryptophan, or Methionine are prone to oxidation[10]. Ensure proper storage and minimize freeze-thaw cycles[10][11]. Consider running a peptide stability assay (see Protocol 3) to check for degradation in your experimental media[17].
-
Purity/Contaminants: Was the peptide synthesized with high purity? Contaminants from synthesis, such as Trifluoroacetic acid (TFA), can sometimes interfere with cellular assays[11][18].
-
-
Experimental Setup:
-
Cellular Responsiveness: Have you confirmed that your target cells express IL-23R and respond to IL-23 stimulation? Run a positive control with IL-23 alone to ensure the pathway is active.
-
Dose and Incubation Time: Are you using an appropriate concentration range for the inhibitor? We recommend a dose-response experiment starting from nanomolar to high micromolar concentrations. Is the pre-incubation time with the inhibitor sufficient before adding IL-23?
-
Assay Conditions: Are components of your culture media (e.g., high serum concentration) interfering with the peptide? Some peptides can bind to serum proteins, reducing their effective concentration.
-
Q2: The inhibitory effect of my peptide is highly variable between experiments. Why?
A2: Variability in peptide assays often points to issues with handling and preparation[9].
-
Inconsistent Aliquoting/Storage: Repeatedly using a single stock solution that undergoes multiple freeze-thaw cycles can lead to progressive degradation[10]. Using freshly thawed aliquots for each experiment is crucial.
-
Hygroscopicity: Lyophilized peptides can absorb moisture from the air, which affects the accuracy of weighing and concentration calculations[9]. Always allow the vial to reach room temperature before opening.
-
Precipitation: The peptide may be precipitating out of solution at the working concentration or due to interactions with the assay medium. Visually inspect solutions for any precipitate.
Q3: My peptide inhibitor shows lower-than-expected potency (high IC50 value). How can I investigate this?
A3: Lower-than-expected potency can be due to peptide-specific issues or assay design.
-
Peptide Stability: The peptide may be rapidly degrading in the culture medium due to proteases[17][19]. See Protocol 3 for a stability assay.
-
Cell Permeability: If the peptide's target interaction is intracellular, poor membrane permeability could be a limiting factor[19][20]. This is less likely for an IL-23R inhibitor, which targets an extracellular domain.
-
Binding Affinity: The intrinsic binding affinity of the peptide for IL-23R might be low. This can be directly measured using a ligand-binding assay (see Protocol 4).
-
Assay Sensitivity: The dynamic range of your assay may be insufficient. Ensure your IL-23 concentration is not too high (saturating the response) and that your readout (e.g., ELISA, reporter gene) is sensitive enough to detect partial inhibition.
Quantitative Data Summary
The following tables present representative data for this compound. Note: This is example data for illustrative purposes.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line / Primary Cells | Readout | IC50 (nM) |
|---|---|---|---|
| IL-17A Secretion Assay | Human CD4+ Th17 cells | IL-17A ELISA | 15.2 |
| STAT3 Phosphorylation | Human CD4+ Th17 cells | p-STAT3 Western Blot | 12.8 |
| IL-23 Reporter Assay | IL-23R Reporter Cells[6][12] | Luciferase Activity | 9.5 |
Table 2: Stability of this compound in Biological Matrices
| Matrix | Incubation Time (hours) | Temperature (°C) | Half-life (t½) in hours |
|---|---|---|---|
| Human Plasma | 24 | 37 | 8.6 |
| Mouse Plasma | 24 | 37 | 4.2 |
| Cell Culture Medium (10% FBS) | 72 | 37 | 23.3[17] |
| PBS (Phosphate-Buffered Saline) | 72 | 37 | >72 |
Signaling Pathways and Workflows
Caption: IL-23 signaling pathway and the inhibitory mechanism of Peptide-1.
References
- 1. Human interleukin-23 receptor antagonists derived from an albumin-binding domain scaffold inhibit IL-23-dependent ex vivo expansion of IL-17-producing T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IL-23 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interleukin 23 - Wikipedia [en.wikipedia.org]
- 6. IL-23 Bioassay [worldwide.promega.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedgrid.com [biomedgrid.com]
- 10. genscript.com [genscript.com]
- 11. genscript.com [genscript.com]
- 12. veritastk.co.jp [veritastk.co.jp]
- 13. promega.com [promega.com]
- 14. Central role of IL-23 in molecular resistance to anti-TNF therapy - Medical Conferences [conferences.medicom-publishers.com]
- 15. consensus.app [consensus.app]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. books.rsc.org [books.rsc.org]
- 20. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pre-incubation Time for IL-23R Inhibitor Peptide Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pre-incubation time for Interleukin-23 Receptor (IL-23R) inhibitor peptide assays. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is pre-incubation time, and why is it a critical parameter in IL-23R inhibitor peptide assays?
A1: Pre-incubation time refers to the period during which the inhibitor peptide is incubated with the target (e.g., cells expressing IL-23R or the receptor protein itself) before the addition of the ligand (IL-23). This step is crucial as it allows the inhibitor to bind to its target and reach a state of equilibrium. The optimal pre-incubation time can significantly impact the apparent potency (IC50) of the inhibitor, the signal window of the assay, and overall data variability. For peptide inhibitors, factors such as binding kinetics (on-rate and off-rate) and stability in the assay medium can influence the required pre-incubation time.
Q2: How does pre-incubation time affect the IC50 value of an IL-23R inhibitor peptide?
A2: The effect of pre-incubation time on the IC50 value depends on the inhibitor's mechanism of action and binding kinetics. For inhibitors with slow binding kinetics, a short pre-incubation time may not be sufficient to reach equilibrium, leading to an underestimation of the inhibitor's potency (i.e., a higher IC50 value). Conversely, for peptides that may be unstable and degrade over time in the assay medium (which can contain proteases if serum is present), a prolonged pre-incubation could lead to a loss of active inhibitor and an overestimation of the IC50. Therefore, optimizing the pre-incubation time is essential for obtaining an accurate assessment of the inhibitor's potency.
Q3: What are the typical pre-incubation times for IL-23R inhibitor peptide assays?
A3: Typical pre-incubation times can vary depending on the specific assay format and the characteristics of the peptide inhibitor. For cell-based assays measuring downstream signaling, such as STAT3 phosphorylation, a pre-incubation time of 1 hour is often a good starting point. For some competitive binding assays, a shorter pre-incubation of 30 minutes may be sufficient. However, it is crucial to experimentally determine the optimal time for your specific peptide and assay system. For some assays, an overnight incubation with the inhibitor may be used to assess for potential cytotoxicity.
Q4: Should the pre-incubation be performed in serum-containing or serum-free media?
A4: This depends on the assay and the properties of the inhibitor peptide. If the peptide is susceptible to degradation by proteases present in serum, performing the pre-incubation in serum-free or low-serum media is advisable to obtain a more accurate measure of its direct inhibitory activity. However, if the goal is to assess the inhibitor's potency in a more physiologically relevant context, including serum during pre-incubation might be necessary. It is important to assess peptide stability in the chosen assay medium. Peptides have been shown to have different degradation rates in serum versus plasma or whole blood.
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent pre-incubation timing. Minor variations in the pre-incubation period, especially if it is not long enough to reach equilibrium, can lead to significant differences in the measured IC50.
-
Troubleshooting Steps:
-
Standardize Pre-incubation Time: Ensure that the pre-incubation time is precisely controlled in all experiments. Use a calibrated timer and a consistent workflow.
-
Determine Optimal Pre-incubation Time: Perform a time-course experiment where the inhibitor is pre-incubated for varying durations (e.g., 15, 30, 60, 120, and 240 minutes) before adding IL-23. The optimal pre-incubation time is the shortest duration after which the IC50 value remains stable.
-
Assess Peptide Stability: If variability persists with longer pre-incubation times, evaluate the stability of your peptide in the assay medium over time using methods like HPLC or mass spectrometry.
-
Issue 2: The observed potency (IC50) of the inhibitor peptide is lower than expected.
-
Possible Cause: The pre-incubation time is too short for the inhibitor to effectively bind to the IL-23 receptor.
-
Troubleshooting Steps:
-
Increase Pre-incubation Time: Conduct an experiment comparing your current pre-incubation time with longer durations (e.g., increase from 30 minutes to 60, 90, and 120 minutes).
-
Characterize Binding Kinetics: If feasible, use techniques like Surface Plasmon Resonance (SPR) to determine the on-rate and off-rate of your peptide inhibitor. This will provide a better understanding of the time required to reach binding equilibrium.
-
Issue 3: The inhibitor peptide shows good activity in a biochemical binding assay but performs poorly in a cell-based assay.
-
Possible Cause: The peptide may be unstable in the complex environment of cell culture medium, which may contain serum with proteases.
-
Troubleshooting Steps:
-
Evaluate Serum Effects: Compare the inhibitor's activity in serum-free versus serum-containing medium. A significant drop in potency in the presence of serum suggests potential degradation.
-
Peptide Stability Assay: Incubate the peptide in the cell culture medium for the duration of the pre-incubation and assay, and then analyze its integrity by HPLC or mass spectrometry.
-
Modify Pre-incubation Conditions: If instability is confirmed, consider reducing the pre-incubation time or performing it in serum-free medium, followed by the addition of serum along with the IL-23 stimulus.
-
Data Presentation
Table 1: Effect of Pre-incubation Time on the Apparent IC50 of a Hypothetical IL-23R Inhibitor Peptide
| Pre-incubation Time (minutes) | Apparent IC50 (nM) | Signal-to-Background Ratio |
| 15 | 50.2 | 8.5 |
| 30 | 25.8 | 10.2 |
| 60 | 15.1 | 12.5 |
| 120 | 14.8 | 12.8 |
| 240 | 18.9 | 11.0 |
This table illustrates that for this hypothetical peptide, a pre-incubation time of 60-120 minutes is optimal, as the IC50 value stabilizes. The slight increase in IC50 at 240 minutes may suggest potential peptide degradation over longer incubation periods.
Experimental Protocols
Protocol 1: IL-23-Induced STAT3 Phosphorylation Assay in a Reporter Cell Line
-
Cell Plating: Seed an IL-23 responsive reporter cell line (e.g., HEK293 cells expressing IL-23R, IL-12Rβ1, and a STAT3-driven luciferase reporter) in a 96-well white, clear-bottom plate at a density of 25,000-30,000 cells per well in 80 µL of assay medium. Incubate overnight at 37°C in a CO2 incubator.
-
Inhibitor Preparation: Prepare serial dilutions of the IL-23R inhibitor peptide in assay medium at 10x the final desired concentration.
-
Pre-incubation: Add 10 µL of the diluted inhibitor or vehicle control to the appropriate wells. Incubate for the desired pre-incubation time (e.g., 60 minutes) at 37°C.
-
Stimulation: Prepare recombinant human IL-23 in assay medium at 10x the final desired concentration (e.g., EC80 concentration). Add 10 µL of the IL-23 solution to all wells except the unstimulated controls.
-
Incubation: Incubate the plate for the optimal stimulation time (typically 4-6 hours) at 37°C.
-
Detection: Add a luciferase assay reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the IL-23 stimulated control and determine the IC50 value.
Protocol 2: Competitive Binding Assay (ELISA-based)
-
Plate Coating: Coat a 96-well microplate with recombinant human IL-23R protein overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Pre-incubation: In a separate plate, pre-incubate varying concentrations of the inhibitor peptide with a fixed concentration of biotinylated IL-23 for the desired pre-incubation time (e.g., 30 minutes) at room temperature.
-
Binding: Transfer the inhibitor/biotinylated IL-23 mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP. Incubate for 30-60 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate. Incubate until sufficient color development.
-
Readout: Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Data Analysis: Determine the concentration of inhibitor peptide that results in 50% inhibition of the binding signal.
Visualizations
Caption: IL-23 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Optimizing Pre-incubation Time.
Caption: Troubleshooting Decision Tree for Inconsistent IC50s.
Technical Support Center: Troubleshooting IL-23R Inhibition Experiments
Welcome to the technical support center for IL-23 receptor (IL-23R) inhibition experiments. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during their studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to help you optimize your experiments and obtain reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can arise during IL-23R inhibition experiments in a question-and-answer format.
Issue 1: Inconsistent or No Inhibition of Downstream Signaling (e.g., STAT3 Phosphorylation)
-
Question: We are not observing consistent inhibition of IL-23-induced STAT3 phosphorylation with our inhibitor. What are the possible causes and troubleshooting steps?
-
Answer: Inconsistent inhibition of STAT3 phosphorylation can stem from several factors, from reagent quality to cellular responses. Here’s a systematic approach to troubleshoot this issue:
Possible Causes & Troubleshooting Steps:
Possible Cause Troubleshooting Steps Suboptimal Inhibitor Concentration Perform a dose-response curve with your inhibitor to determine the optimal, non-toxic concentration. Titrate both the inhibitor and IL-23 concentrations to find the ideal inhibitory range.[1] Incorrect Timing of Treatment Conduct a time-course experiment to establish the optimal pre-incubation time for the inhibitor before IL-23 stimulation.[1] Low IL-23R Expression Verify the surface expression of IL-23R and its co-receptor, IL-12Rβ1, on your target cells using methods like flow cytometry or qPCR.[1] Cell Viability Issues High concentrations of inhibitors can be cytotoxic. Perform a cell viability assay (e.g., MTT, Trypan Blue) to ensure the observed effect is not due to cell death.[1][2] Reagent Quality Ensure the quality and activity of your recombinant IL-23 and the purity of your inhibitor. Use fresh reagents and follow proper storage conditions. Alternative Signaling Pathways IL-23 can activate other signaling pathways. Analyze the phosphorylation status of upstream kinases like JAK2 and TYK2 to pinpoint where the signaling cascade is blocked.[1]
Issue 2: High Variability in Cytokine Production Assays (e.g., IL-17, IL-22)
-
Question: Our IL-17/IL-22 measurements show high variability between replicate wells and experiments when testing our IL-23R inhibitor. How can we reduce this variability?
-
Answer: High variability in cytokine assays is a common challenge. The following steps can help improve the consistency of your results:
Possible Causes & Troubleshooting Steps:
Possible Cause Troubleshooting Steps Inconsistent Cell Density Optimize and standardize the cell seeding density. Overly confluent or sparse cultures can respond differently to stimulation.[1] Variable Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques to ensure consistent volumes of cells, cytokines, and inhibitors. Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. Assay Sensitivity and Dynamic Range Ensure your ELISA or multiplex assay has the appropriate sensitivity and dynamic range to detect the expected cytokine concentrations. Run a standard curve with each assay. Contamination Test for endotoxin (B1171834) or mycoplasma contamination in your cell cultures and reagents, as these can trigger inflammatory responses and affect cytokine production.
Issue 3: Off-Target Effects or Unexpected Cellular Responses
-
Question: Our IL-23R inhibitor is showing unexpected effects, such as inhibiting other signaling pathways or causing unusual cell morphology. How do we investigate this?
-
Answer: Distinguishing between on-target and off-target effects is crucial. A multi-faceted approach is necessary to characterize the specificity of your inhibitor.
Possible Causes & Troubleshooting Steps:
Possible Cause Troubleshooting Steps Lack of Inhibitor Specificity Test the inhibitor against related cytokine receptor pathways (e.g., IL-12R) to assess its selectivity. Include a structurally unrelated IL-23R inhibitor as a positive control.[1] Cytotoxicity As mentioned previously, perform thorough cytotoxicity testing across a wide range of concentrations.[1][2] Activation of Compensatory Pathways Use a multiplex cytokine assay to investigate if other pro-inflammatory cytokines are being produced that could be driving downstream effects through alternative pathways.[1] Compound Purity Verify the purity of your inhibitor stock using methods like HPLC or mass spectrometry to rule out a contaminating substance causing the unexpected effects.[1]
Signaling Pathways and Experimental Workflows
Visualizing the biological and experimental processes is key to understanding and troubleshooting.
Caption: The IL-23 signaling cascade, culminating in the production of pro-inflammatory cytokines.
Caption: A logical workflow for troubleshooting inconsistent results in IL-23R inhibition assays.
Detailed Experimental Protocols
Here are condensed protocols for key experiments used to assess IL-23R inhibition.
1. STAT3 Phosphorylation Assay (Western Blot)
-
Objective: To measure the inhibition of IL-23-induced STAT3 phosphorylation.
-
Methodology:
-
Cell Culture: Plate target cells (e.g., Th17 cells, splenocytes) at an optimized density and allow them to adhere or recover overnight.
-
Serum Starvation: If applicable, serum-starve the cells for 2-4 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-incubate cells with various concentrations of the IL-23R inhibitor or vehicle control for the optimized duration (e.g., 1-2 hours).
-
IL-23 Stimulation: Stimulate the cells with an optimal concentration of recombinant IL-23 (e.g., 10-50 ng/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-STAT3 (Tyr705).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
-
Densitometry: Quantify band intensities and normalize the phospho-STAT3 signal to total STAT3 and the loading control.
-
2. Cytokine Production Assay (ELISA)
-
Objective: To measure the inhibition of IL-23-induced IL-17A and IL-22 production.
-
Methodology:
-
Cell Culture: Plate cells as described above.
-
Inhibitor Pre-treatment: Pre-incubate cells with the IL-23R inhibitor or vehicle control.
-
IL-23 Stimulation: Stimulate the cells with recombinant IL-23 for a longer duration suitable for cytokine production (e.g., 24-72 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA:
-
Coat a 96-well plate with a capture antibody for the target cytokine (IL-17A or IL-22).
-
Block the plate.
-
Add diluted supernatants and standards to the wells.
-
Wash and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add a TMB substrate.
-
Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate cytokine concentrations based on the standard curve.
-
Data Presentation
Clear and structured data presentation is essential for interpreting results.
Table 1: Example Dose-Response of an IL-23R Inhibitor on STAT3 Phosphorylation
| Inhibitor Conc. (nM) | pSTAT3/Total STAT3 Ratio (Normalized) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 100 | 0.15 | 85% |
| 1000 | 0.08 | 92% |
Table 2: Example Data from an IL-17A ELISA Assay
| Treatment | IL-17A Concentration (pg/mL) ± SD | % Inhibition |
| Unstimulated | 15.2 ± 3.1 | - |
| IL-23 (20 ng/mL) | 450.8 ± 25.6 | 0% |
| IL-23 + Inhibitor (10 nM) | 288.5 ± 18.9 | 36% |
| IL-23 + Inhibitor (100 nM) | 92.1 ± 11.4 | 80% |
References
Technical Support Center: Enhancing Oral Bioavailability of Peptide Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of peptide inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of peptide inhibitors?
Oral delivery of peptide and protein drugs is challenging due to a combination of physiological barriers in the gastrointestinal (GI) tract.[1][2][3] The low oral bioavailability, typically less than 1-2%, is primarily attributed to:
-
Enzymatic Degradation: Peptides are susceptible to degradation by a host of proteolytic enzymes in the stomach (e.g., pepsin) and small intestine (e.g., trypsin, chymotrypsin).[1][4][5]
-
Poor Permeability: The intestinal epithelium acts as a significant barrier. Due to their size, hydrophilicity, and large number of hydrogen bond donors and acceptors, peptides exhibit poor permeability across the intestinal cell membrane.[2][6][7]
-
Physicochemical Instability: The harsh acidic environment of the stomach can lead to the chemical degradation of peptides.[5]
-
First-Pass Metabolism: After absorption, peptides can be metabolized by the liver before reaching systemic circulation, further reducing their bioavailability.[6]
Q2: What are the most common chemical modification strategies to improve peptide stability and permeability?
Chemical modification of a peptide's structure is a key strategy to enhance its oral bioavailability by improving enzymatic stability and membrane permeability.[5][8] Common approaches include:
-
N-terminal and C-terminal Modification: Capping the N-terminus (e.g., with pyroglutamate) and C-terminus (e.g., amidation) can block the action of exopeptidases.
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at cleavage sites can render the peptide resistant to enzymatic degradation.[9]
-
Cyclization: Introducing cyclic structures into the peptide backbone restricts its conformation, making it less susceptible to enzymatic attack and can sometimes improve receptor binding affinity.[5][10]
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains can shield the peptide from enzymatic degradation and improve its solubility.[8] However, it may also lead to a loss of potency.[8]
-
Lipidation: Conjugating fatty acids to the peptide (lipidization) increases its lipophilicity, which can enhance its ability to cross the intestinal membrane.[11]
-
Peptidomimetics: Designing molecules that mimic the structure and function of a peptide but with a modified, non-peptide backbone can improve stability and bioavailability.[1]
Q3: How can formulation technologies enhance the oral delivery of peptide inhibitors?
Advanced formulation strategies are crucial for protecting the peptide from the harsh GI environment and enhancing its absorption.[12] Key technologies include:
-
Nanoparticles: Encapsulating peptides within nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect them from enzymatic degradation and control their release.[4][13][14] Materials like chitosan (B1678972) have been shown to be effective.[10]
-
Liposomes: These lipid-based vesicles can encapsulate peptides, protecting them and facilitating their transport across the intestinal epithelium.[4][10]
-
Permeation Enhancers: These chemical agents co-administered with the peptide can transiently and reversibly open the tight junctions between intestinal cells or disrupt the cell membrane, allowing the peptide to pass through.[10][15]
-
Enzyme Inhibitors: Co-formulating peptides with protease inhibitors (e.g., aprotinin) can reduce their degradation in the GI tract.[1]
-
Mucoadhesive Systems: These systems use polymers that adhere to the mucus layer of the intestine, increasing the residence time of the peptide at the absorption site.[1][2]
Q4: What are some emerging novel delivery systems for oral peptides?
The field of oral peptide delivery is rapidly evolving, with several innovative systems under investigation:
-
Microneedles: Oral capsules containing tiny, biodegradable microneedles can directly inject the peptide into the intestinal wall, bypassing the epithelial barrier.[10][15]
-
Intestinal Patches: These patches can adhere to the intestinal wall and release the peptide drug in a controlled manner for localized absorption.
-
Cell-Penetrating Peptides (CPPs): Conjugating the therapeutic peptide to a CPP can facilitate its translocation across the intestinal cell membrane.[8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the GI tract, which can enhance the solubility and absorption of lipophilic peptides.[10][16]
Q5: How do I choose the best strategy for my specific peptide inhibitor?
The optimal strategy depends on the physicochemical properties of your peptide (size, charge, stability, lipophilicity) and the specific challenges you are facing. A systematic approach is recommended:
-
Characterize Your Peptide: Determine its susceptibility to enzymatic degradation and its permeability using in vitro assays.
-
Identify the Primary Barrier: Is the main issue degradation, poor permeability, or both?
-
Select a Strategy:
-
For highly unstable peptides, focus on chemical modifications or protective formulations like nanoparticles.
-
For peptides with poor permeability, consider permeation enhancers or lipid-based formulations.
-
Often, a combination of approaches is most effective.
-
-
In Vitro Testing: Evaluate the chosen strategy using cell-based models (e.g., Caco-2 cells) and simulated GI fluids.
-
In Vivo Evaluation: Promising candidates should be tested in animal models to determine their oral bioavailability.
Troubleshooting Guides
Problem 1: My peptide inhibitor shows high degradation in simulated gastric/intestinal fluid.
-
Possible Cause: The peptide is susceptible to degradation by proteases such as pepsin (in simulated gastric fluid, SGF) or trypsin and chymotrypsin (B1334515) (in simulated intestinal fluid, SIF).[17][18]
-
Troubleshooting Steps:
-
Confirm Degradation: Perform an in vitro degradation assay using SGF and SIF. Analyze samples at different time points using HPLC or LC-MS to quantify the remaining intact peptide.
-
Identify Cleavage Sites: Use mass spectrometry to identify the peptide fragments and pinpoint the enzymatic cleavage sites.
-
Implement Stabilization Strategies:
-
Chemical Modification: Introduce D-amino acids at the identified cleavage sites or cyclize the peptide to make it more rigid and less accessible to proteases.[9]
-
Formulation: Encapsulate the peptide in a protective carrier like nanoparticles or liposomes.[13] An enteric coating that only dissolves in the higher pH of the intestine can protect the peptide from the acidic environment and pepsin in the stomach.[19]
-
Co-administration: Include enzyme inhibitors in your formulation.[1]
-
-
Problem 2: My peptide inhibitor has low permeability across a Caco-2 cell monolayer.
-
Possible Cause: The peptide's physicochemical properties, such as large size, high hydrophilicity, and multiple hydrogen bonds, hinder its passage across the intestinal epithelial cells.[2][7]
-
Troubleshooting Steps:
-
Quantify Permeability: Perform a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).[20][21] A low Papp value confirms poor permeability.
-
Assess Efflux: Conduct a bi-directional Caco-2 assay (apical to basolateral and basolateral to apical transport) to determine if the peptide is a substrate for efflux pumps like P-glycoprotein.[21][22]
-
Enhance Permeability:
-
Permeation Enhancers: Co-administer the peptide with a permeation enhancer. Screen a panel of enhancers at various concentrations to find one that is effective and non-toxic.[23][24]
-
Lipid-Based Formulations: Formulate the peptide in a lipid-based system like liposomes or a self-emulsifying drug delivery system (SEDDS) to facilitate transcellular transport.[10][16]
-
Chemical Modification: Increase the lipophilicity of the peptide through lipidation.[11]
-
-
Problem 3: My formulation with a permeation enhancer is causing cytotoxicity.
-
Possible Cause: The concentration of the permeation enhancer is too high, leading to irreversible damage to the intestinal cells.[23][25]
-
Troubleshooting Steps:
-
Assess Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH assay) on Caco-2 cells exposed to your formulation.[26]
-
Optimize Enhancer Concentration: Test a range of lower concentrations of the permeation enhancer to find a "therapeutic window" where permeability is enhanced without significant toxicity.[23][24]
-
Screen Different Enhancers: Evaluate alternative permeation enhancers from different chemical classes, as some may have a better safety profile.[26]
-
Consider Reversibility: Use assays like Transepithelial Electrical Resistance (TEER) to assess the recovery of the cell monolayer's integrity after removal of the enhancer. A good enhancer should have a transient effect.
-
Problem 4: My nanoparticle formulation is unstable and aggregates.
-
Possible Cause: The formulation parameters, such as the type and concentration of polymer or lipid, pH, or ionic strength, are not optimal, leading to poor colloidal stability.
-
Troubleshooting Steps:
-
Characterize Nanoparticles: Measure the particle size, polydispersity index (PDI), and zeta potential of your formulation using dynamic light scattering (DLS). Aggregation will be reflected by an increase in particle size and PDI.
-
Optimize Formulation:
-
Polymer/Lipid Concentration: Vary the concentration of the encapsulating material.
-
Stabilizers: Include stabilizers or surfactants in the formulation to prevent aggregation.
-
pH and Buffer: Ensure the pH of the formulation is appropriate for both peptide and nanoparticle stability.
-
-
Lyophilization: For long-term storage, consider lyophilizing the nanoparticle formulation with a cryoprotectant to prevent aggregation upon reconstitution.
-
Data Presentation
Table 1: Comparison of Chemical Modification Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| D-Amino Acid Substitution | Steric hindrance prevents enzyme binding.[9] | High stability, maintains peptide backbone. | May alter conformation and reduce activity. |
| Cyclization | Conformational rigidity reduces susceptibility to proteases.[10] | Increased stability, may enhance receptor binding. | Synthesis can be complex. |
| PEGylation | Steric shielding from enzymes, increased solubility.[8] | Improved stability and solubility. | Can decrease biological activity, heterogeneous products.[8] |
| Lipidation | Increased lipophilicity enhances membrane permeability.[11] | Improved absorption. | May reduce solubility and receptor affinity.[11] |
Table 2: Overview of Common Permeation Enhancers
| Class | Examples | Mechanism of Action |
| Medium-Chain Fatty Acids | Sodium Caprate, Sodium Caprylate | Transiently opens tight junctions, disrupts cell membrane.[2] |
| Surfactants | Sodium Lauryl Sulfate, Polysorbates | Fluidize the cell membrane, may solubilize membrane components.[1] |
| Bile Salts | Sodium Deoxycholate, Sodium Taurocholate | Micelle formation, membrane fluidization.[1] |
| Chelating Agents | EDTA, Citric Acid | Complex with Ca2+ ions, leading to the opening of tight junctions.[1][27] |
| Mucoadhesive Polymers | Chitosan, Polyacrylates | Adhere to the mucus layer, increasing drug residence time.[1] |
Table 3: Characteristics of Nanoparticle Systems for Peptide Delivery
| Nanoparticle Type | Core Components | Key Features |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA, chitosan)[13][28] | Protects peptide from degradation, allows for controlled release.[29] |
| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., triglycerides, fatty acids) | High stability, good biocompatibility. |
| Liposomes | Phospholipids, cholesterol[10] | Biocompatible, can encapsulate both hydrophilic and lipophilic peptides.[10] |
| Nanoemulsions | Oil, water, surfactant | High loading capacity for lipophilic peptides, enhanced permeability. |
Experimental Protocols
Protocol 1: In Vitro Peptide Degradation Assay in Simulated Gastric and Intestinal Fluids
-
Objective: To assess the stability of a peptide inhibitor in the presence of digestive enzymes.
-
Materials:
-
Peptide inhibitor stock solution
-
Simulated Gastric Fluid (SGF): USP-compliant SGF powder or prepare by dissolving pepsin in 0.03 M NaCl solution, pH 1.2.[18][30]
-
Simulated Intestinal Fluid (SIF): USP-compliant SIF powder or prepare by dissolving pancreatin (B1164899) in phosphate (B84403) buffer, pH 6.8.[18][30]
-
Quenching solution (e.g., 10% trichloroacetic acid or organic solvent)
-
HPLC or LC-MS system
-
-
Methodology:
-
Prepare SGF and SIF solutions according to USP guidelines. Pre-warm the solutions to 37°C.
-
Add the peptide stock solution to the SGF and SIF solutions to a final concentration of 100 µM.
-
Incubate the mixtures at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Centrifuge the samples to precipitate the enzymes.
-
Analyze the supernatant by a validated HPLC or LC-MS method to quantify the concentration of the remaining intact peptide.
-
Calculate the percentage of peptide remaining at each time point and determine the degradation half-life.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Objective: To evaluate the intestinal permeability of a peptide inhibitor.[20][31]
-
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Peptide inhibitor solution
-
Lucifer yellow (marker for monolayer integrity)
-
LC-MS/MS system
-
-
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the peptide solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the peptide solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
At the end of the experiment, measure the permeability of Lucifer yellow to confirm monolayer integrity was maintained.
-
Quantify the concentration of the peptide in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Protocol 3: Formulation of Peptide-Loaded Nanoparticles using Double Emulsion Solvent Evaporation
-
Objective: To encapsulate a hydrophilic peptide within polymeric nanoparticles.
-
Materials:
-
Peptide inhibitor
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., dichloromethane)
-
Aqueous surfactant solution (e.g., polyvinyl alcohol, PVA)
-
Homogenizer or sonicator
-
Magnetic stirrer
-
-
Methodology:
-
Dissolve the peptide in a small volume of aqueous buffer to create the internal aqueous phase.
-
Dissolve the polymer (e.g., PLGA) in an organic solvent to create the oil phase.
-
Add the internal aqueous phase to the oil phase and emulsify using a high-speed homogenizer or sonicator to form a water-in-oil (W/O) primary emulsion.
-
Add the primary emulsion to a larger volume of an aqueous surfactant solution (the external aqueous phase).
-
Homogenize or sonicate this mixture to form a water-in-oil-in-water (W/O/W) double emulsion.
-
Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated peptide.
-
Resuspend the nanoparticles in a suitable buffer or lyophilize for long-term storage.
-
Visualizations
Caption: Major barriers to oral peptide bioavailability.
Caption: Workflow for selecting an oral delivery strategy.
Caption: Mechanism of a paracellular permeation enhancer.
Caption: Experimental workflow for troubleshooting low permeability.
References
- 1. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel strategies in the oral delivery of antidiabetic peptide drugs - Insulin, GLP 1 and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Obstacles, research progress, and prospects of oral delivery of bioactive peptides: a comprehensive review [frontiersin.org]
- 8. Chemically modified peptides and proteins - critical considerations for oral delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation strategies to improve oral peptide delivery. | Semantic Scholar [semanticscholar.org]
- 13. Nanoparticles: Oral Delivery for Protein and Peptide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Progress in the Oral Delivery of Therapeutic Peptides and Proteins: Overview of Pharmaceutical Strategies to Overcome Absorption Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. DRUG DELIVERY - Oral Delivery of Peptides by Peptelligence Technology [drug-dev.com]
- 20. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 23. Safe and effective permeation enhancers for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. FORMULATION FORUM - Nanoparticle Technologies for Oral Delivery of Peptides & Proteins [drug-dev.com]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. files.core.ac.uk [files.core.ac.uk]
- 31. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
IL-23R Expression Validation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately validating Interleukin-23 Receptor (IL-23R) expression levels in target cells.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to validate IL-23R expression?
The most common methods for validating IL-23R expression at the mRNA and protein level include quantitative Real-Time PCR (qPCR), Western blotting, flow cytometry, and immunohistochemistry (IHC). The choice of method depends on the specific research question, sample type, and desired level of quantification.
Q2: My qPCR results show low or no IL-23R mRNA expression. What are the possible causes?
Low or undetectable IL-23R mRNA levels could be due to several factors:
-
Low endogenous expression: IL-23R may be expressed at very low levels in your target cells.
-
Poor RNA quality: Degraded or impure RNA can lead to inefficient reverse transcription and amplification.
-
Suboptimal primer/probe design: Inefficient or non-specific primers will result in poor amplification.
-
Incorrect qPCR cycling conditions: Annealing temperatures and extension times need to be optimized for the specific primer set.
Q3: I am not detecting a band for IL-23R in my Western blot. What should I do?
Several factors can lead to the absence of an IL-23R band in a Western blot:
-
Low protein expression: The endogenous level of IL-23R protein in your cell lysate may be below the detection limit of the antibody.
-
Inefficient protein extraction: The lysis buffer used may not be effective in solubilizing the receptor.
-
Poor antibody performance: The primary antibody may not be specific or sensitive enough.
-
Suboptimal transfer conditions: Inefficient transfer of the protein from the gel to the membrane can result in signal loss.
Q4: How can I confirm the specificity of my anti-IL-23R antibody for flow cytometry?
To ensure the specificity of your anti-IL-23R antibody, you should include the following controls in your experiment:
-
Isotype control: This control uses an antibody of the same isotype and concentration as the primary antibody but lacks specificity for the target protein. This helps to determine the level of non-specific background staining.
-
Fluorescence Minus One (FMO) control: This control includes all antibodies in your panel except for the one being tested. This is crucial for accurately setting gates for positive populations in multicolor flow cytometry.
-
Positive and negative control cells: Use a cell line known to express IL-23R as a positive control and a cell line known to be negative for IL-23R as a negative control.
Troubleshooting Guides
Quantitative Real-Time PCR (qPCR)
| Problem | Possible Cause | Recommended Solution |
| High Cq values (>35) or no amplification | Low IL-23R expression in the sample. | Increase the amount of starting RNA/cDNA. Consider using a pre-amplification step if expression is known to be very low. |
| RNA degradation or contamination. | Assess RNA integrity using a Bioanalyzer or gel electrophoresis. Ensure A260/A280 and A260/A230 ratios are within the optimal range. Use nuclease-free water and reagents. | |
| Inefficient primer/probe design. | Verify primer specificity using BLAST. Design primers to span an exon-exon junction to avoid amplification of genomic DNA. Perform a primer concentration matrix to determine the optimal concentration. | |
| Suboptimal annealing temperature. | Perform a temperature gradient qPCR to determine the optimal annealing temperature for your primers. | |
| Non-specific amplification (multiple peaks in melt curve) | Primer-dimer formation. | Optimize primer concentration. Lower the primer concentration to the lowest effective level. |
| Genomic DNA contamination. | Treat RNA samples with DNase I prior to reverse transcription. Design primers that span an exon-exon junction. | |
| Off-target amplification. | Increase the annealing temperature. Redesign primers to be more specific to the IL-23R sequence. |
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| No band or weak signal | Low IL-23R protein expression. | Increase the amount of protein loaded onto the gel. Consider enriching for membrane proteins. |
| Inefficient protein extraction. | Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors. | |
| Primary antibody not working. | Validate the antibody using a positive control (e.g., cell line overexpressing IL-23R). Test different antibody concentrations. | |
| Inefficient protein transfer. | Optimize transfer time and voltage. Check the integrity of the transfer sandwich. Use a PVDF membrane for better protein retention. | |
| High background | Primary antibody concentration too high. | Titrate the primary antibody to determine the optimal concentration. |
| Insufficient blocking. | Increase the blocking time and/or use a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST). | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Non-specific bands | Primary antibody is not specific. | Use a different, validated antibody. Perform a BLAST search of the immunogen sequence to check for potential cross-reactivity. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Flow Cytometry
| Problem | Possible Cause | Recommended Solution |
| High background staining | Non-specific antibody binding (Fc receptors). | Block Fc receptors with an Fc blocking reagent before adding the primary antibody. |
| Isotype control not appropriate. | Ensure the isotype control has the same concentration and fluorochrome conjugation as the primary antibody. | |
| Dead cells binding antibody non-specifically. | Use a viability dye to exclude dead cells from the analysis. | |
| Low or no positive signal | Low IL-23R expression on the cell surface. | Use a brighter fluorochrome-conjugated antibody. Consider using an amplification step (e.g., biotinylated primary antibody followed by streptavidin-fluorochrome). |
| Antibody not suitable for flow cytometry. | Ensure the antibody has been validated for flow cytometry applications. | |
| Gating strategy is incorrect. | Use FMO controls to set accurate gates for the positive population. |
Experimental Protocols
IL-23R mRNA Expression Analysis by qPCR
-
RNA Extraction: Isolate total RNA from target cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
DNase Treatment: Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform qPCR using a validated primer set for IL-23R and a suitable reference gene (e.g., GAPDH, ACTB). A typical reaction setup is as follows:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA
-
6 µL Nuclease-free water
-
-
Data Analysis: Calculate the relative expression of IL-23R mRNA using the ΔΔCq method.
IL-23R Protein Expression Analysis by Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-IL-23R primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
IL-23R Surface Expression Analysis by Flow Cytometry
-
Cell Preparation: Harvest cells and wash them with FACS buffer (PBS containing 2% FBS).
-
Fc Receptor Blocking: Block Fc receptors by incubating the cells with an Fc blocking reagent for 10 minutes at 4°C.
-
Antibody Staining: Stain the cells with a fluorochrome-conjugated anti-IL-23R antibody and corresponding isotype control for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Viability Staining: Stain the cells with a viability dye to exclude dead cells.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software. Gate on the live, single-cell population and determine the percentage of IL-23R positive cells.
Signaling Pathways and Workflows
Caption: IL-23 signaling pathway initiated by ligand binding.
Caption: A typical workflow for Western blot analysis.
Caption: Workflow for flow cytometry analysis of IL-23R.
Technical Support Center: Controlling Batch-to-Batch Variability of Synthetic Peptides
Welcome to the Technical Support Center for synthetic peptides. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and control for batch-to-batch variability in their synthetic peptide experiments, ensuring the reliability and reproducibility of results.
Troubleshooting Guide
This guide addresses specific issues that may arise due to batch-to-batch variability of synthetic peptides.
Q1: I'm observing inconsistent results in my biological assay with a new batch of the same peptide. What should I do first?
A1: When encountering inconsistent results between batches, a systematic approach to quality control for each new batch is essential.[1] The first step is to verify the identity and purity of each batch to ensure they meet the required specifications.[2]
Initial Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Compare the purity (by HPLC), mass (by Mass Spectrometry), and any other data provided by the manufacturer for each batch.[3]
-
Perform In-House Quality Control: It is highly recommended to conduct your own analytical verification of each new batch.[3] Key tests include identity and purity analysis.
-
Standardize Handling and Reconstitution: Ensure you are using the exact same protocol for dissolving, aliquoting, and storing every batch to minimize variability introduced in the lab.[3]
Q2: My new peptide batch has the correct mass according to MS, but the purity by HPLC is lower than specified. What are the implications?
A2: While the correct mass confirms the presence of the target peptide, lower purity indicates a higher percentage of impurities. These impurities can include truncated sequences, deletion sequences, or products of side reactions from the synthesis process.[4][5] Such impurities can lead to:
-
Altered Biological Activity: Impurities may bind to the target receptor or enzyme, potentially acting as antagonists or agonists, or have no activity, which effectively lowers the concentration of the active peptide.[6][7]
-
Inaccurate Quantification: The presence of impurities means the actual concentration of the active peptide is lower than what is calculated based on the total weight of the lyophilized powder.[3]
-
Lack of Reproducibility: Difficulty in replicating results between different batches or laboratories.[8]
It is crucial to use peptides with a purity level appropriate for your application.
Q3: I've confirmed the purity and identity of two different batches, but they still produce different results in my cell-based assay. What other factors could be at play?
A3: If identity and purity are confirmed, other factors can contribute to variability:
-
Net Peptide Content (NPC): Lyophilized peptide powder contains not only the peptide but also counterions (like TFA from the purification process) and residual water.[3] Variations in NPC between batches will alter the final concentration when the peptide is reconstituted.[3] It is advisable to determine the NPC for accurate concentration calculations, ideally through amino acid analysis.[3]
-
Presence of Unwanted Modifications: Post-synthesis modifications like oxidation or deamidation can occur during storage and handling, which may not be easily detected by standard HPLC and MS but can alter biological activity.[3]
-
Endotoxin (B1171834) Contamination: For immunological assays or cell-based experiments, endotoxin contamination can cause significant, unwanted biological responses.[9] If suspected, an endotoxin test should be performed.
Q4: My peptide, which was previously soluble, is now difficult to dissolve with a new batch. Why is this happening and how can I fix it?
A4: Solubility issues with a new batch can be due to subtle differences in the lyophilization process or the presence of different impurities.
Troubleshooting Solubility:
-
Verify Dissolution Protocol: Ensure you are using the recommended solvent and procedure. Always start with a small aliquot for testing.[10]
-
Assess Peptide Characteristics: The amino acid composition determines the peptide's charge and hydrophobicity, which dictates the best solvent.
-
Basic peptides (net positive charge) often dissolve in acidic solutions (e.g., 10% acetic acid).[11][12]
-
Acidic peptides (net negative charge) are more soluble in basic solutions (e.g., 1% ammonium (B1175870) bicarbonate).[11]
-
Neutral or hydrophobic peptides may require organic solvents like DMSO or DMF, followed by slow dilution into an aqueous buffer.[12][13]
-
-
Use Sonication: A bath sonicator can help break up aggregates and improve dissolution.[10]
Frequently Asked Questions (FAQs)
What are the primary sources of batch-to-batch variability in synthetic peptides?
Batch-to-batch variability in synthetic peptides can originate from several stages of the manufacturing and handling process.[2]
| Source of Variability | Description | Recommended Controls |
| Raw Materials | Variations in the quality and purity of amino acid derivatives and reagents used in solid-phase peptide synthesis (SPPS).[2] | Use high-quality, well-characterized raw materials. |
| Synthesis Process | Incomplete coupling or deprotection steps during SPPS can lead to deletion or truncated peptide sequences.[2] | Optimize and monitor the synthesis process; use predictive tools for difficult sequences.[14] |
| Cleavage & Deprotection | Incomplete removal of protecting groups from the peptide sequence.[2] | Ensure complete cleavage and deprotection reactions. |
| Purification | Differences in the efficiency of purification methods like HPLC can result in varying levels of process-related impurities.[2] | Standardize and validate purification protocols. |
| Lyophilization & Handling | Variations in the final lyophilization process can affect water content and peptide stability.[2] Inconsistent handling and storage can lead to degradation.[2] | Control the lyophilization process and adhere to strict handling and storage protocols. |
What level of peptide purity do I need for my experiment?
The required peptide purity depends on the intended application. Using a peptide with a purity level lower than recommended can lead to unreliable and irreproducible results.[6]
| Purity Level | Recommended Applications |
| Crude (>50%) | Initial screening, non-quantitative applications.[7][8] |
| Desalted (>70-85%) | Non-quantitative antibody production, epitope mapping.[7][8] |
| >90% | In vitro assays, semi-quantitative studies.[7] |
| >95% | In vivo studies, cell-based assays, quantitative receptor-ligand interaction studies, clinical trials.[6][8] |
| >98% | Pharmaceutical/clinical grade, crystallography, NMR studies.[6][7] |
How should I properly store and handle my synthetic peptides to minimize variability?
Proper storage and handling are critical for maintaining peptide integrity and ensuring consistent experimental outcomes.
-
Lyophilized Peptides: For long-term storage, keep peptides in their lyophilized form at -20°C or colder, away from light.[15] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation, as peptides can be hygroscopic.[11][15]
-
Peptides in Solution: Peptide solutions are much less stable.[11] It is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide.[11][16] Peptides containing Cys, Met, Trp, Asn, or Gln are particularly unstable in solution.[15][16]
What is the difference between peptide purity and net peptide content?
-
Peptide Purity: This is determined by HPLC and represents the percentage of the target peptide sequence relative to other peptidic impurities (e.g., truncated or deletion sequences).[4][9]
-
Net Peptide Content (NPC): This refers to the actual percentage of peptide by weight in the lyophilized powder. The remaining mass consists of counterions (e.g., TFA) and residual water.[3] NPC is typically in the range of 70-90% and is best determined by amino acid analysis.[1] For quantitative experiments, it is crucial to use the NPC to calculate the peptide concentration accurately.[9]
Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of a synthetic peptide by separating it from synthesis-related impurities.[17]
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).[18]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[17]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[17]
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.[17]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[17]
-
Detection: UV absorbance at 220 nm (for the peptide backbone).[17]
-
Column Temperature: 30-40 °C to improve peak shape.[17]
-
Injection Volume: 10-20 µL.[17]
-
Gradient: A typical starting gradient is a linear increase from 5% to 95% Mobile Phase B over 30 minutes. This should be optimized for the specific peptide.[17]
-
-
Data Analysis: Peptide purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.[4][19]
Protocol 2: Identity Verification by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthetic peptide, thereby verifying its identity.
Methodology:
-
Ionization Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[2]
-
Sample Preparation:
-
For ESI-MS: Reconstitute a small amount of the peptide in a suitable volatile solvent (e.g., 0.1% formic acid in a water/acetonitrile mixture).[2]
-
For MALDI-MS: Co-crystallize a small amount of the peptide with an appropriate matrix on a target plate.
-
-
Analysis: Analyze the sample on the mass spectrometer to obtain the mass-to-charge (m/z) ratio.[20]
-
Data Interpretation: Compare the observed molecular weight with the theoretical molecular weight of the peptide sequence. The values should match to confirm the peptide's identity.[21]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Why Peptide Purity Matters in Laboratory Research | by My Peptides | Nov, 2025 | Medium [medium.com]
- 5. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 6. treasurecoastpeptides.com [treasurecoastpeptides.com]
- 7. gencefebio.com [gencefebio.com]
- 8. qinglishangmao.com [qinglishangmao.com]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
- 11. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 12. biocat.com [biocat.com]
- 13. lifetein.com [lifetein.com]
- 14. biotage.com [biotage.com]
- 15. lifetein.com [lifetein.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. hplc.eu [hplc.eu]
- 19. bachem.com [bachem.com]
- 20. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Quality controls - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
Validation & Comparative
A Comparative Guide to IL-23 Pathway Inhibition: IL-23R Inhibitor Peptides vs. Anti-p40 Monoclonal Antibodies
An Objective Comparison for Researchers and Drug Development Professionals
The Interleukin-23 (IL-23) signaling pathway is a cornerstone in the pathogenesis of numerous chronic inflammatory and autoimmune disorders, including psoriasis, inflammatory bowel disease (IBD), and psoriatic arthritis. Its central role has made it a prime target for therapeutic intervention. Two prominent strategies have emerged to disrupt this pathway: broad-spectrum cytokine neutralization via anti-p40 monoclonal antibodies and targeted receptor blockade using IL-23 receptor (IL-23R) inhibitor peptides.
This guide provides a detailed, data-driven comparison of these two approaches, focusing on the IL-23R inhibitor peptide 2305 (teeeqqly) as a representative peptide antagonist, and Ustekinumab as the archetypal anti-p40 monoclonal antibody.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between these two inhibitor classes lies in their molecular targets. Anti-p40 antibodies sequester the cytokine, while IL-23R inhibitor peptides block the receptor, leading to distinct selectivity profiles.
-
Anti-p40 Monoclonal Antibodies (e.g., Ustekinumab): IL-23 is a heterodimeric cytokine composed of a p19 subunit and a p40 subunit. The p40 subunit is also a component of another pro-inflammatory cytokine, Interleukin-12 (B1171171) (IL-12). Anti-p40 antibodies bind with high affinity to this shared p40 subunit.[1][2] This action prevents both IL-23 and IL-12 from engaging with their respective cell surface receptors, thereby simultaneously inhibiting both the Th17 (IL-23-driven) and Th1 (IL-12-driven) inflammatory axes.[2][3][[“]]
-
IL-23R Inhibitor Peptides (e.g., Peptide 2305): This newer class of inhibitors acts more selectively. The functional receptor for IL-23 consists of the IL-23R and IL-12Rβ1 subunits.[5][6] IL-23R inhibitor peptides are designed to specifically bind to the IL-23R subunit. Peptide 2305, for instance, is a noncompetitive antagonist, meaning it binds to an allosteric site on the IL-23R.[7][8] This binding event prevents the conformational change required for receptor activation by IL-23, specifically blocking downstream signaling (like STAT3 phosphorylation) without affecting the IL-12 pathway.[7][9][10]
The following diagram illustrates the distinct intervention points of these two inhibitor classes.
Caption: Inhibition of IL-12/23 vs. IL-23R pathways.
Data Presentation: Head-to-Head Comparison
Quantitative data provides an objective measure of performance. The following tables summarize key in vitro and in vivo parameters for Peptide 2305 and anti-p40 antibodies.
Table 1: Comparative In Vitro Characteristics
| Parameter | IL-23R Inhibitor Peptide (2305) | Anti-p40 Antibody (Ustekinumab) | Reference(s) |
| Target | IL-23 Receptor (IL-23R) | p40 subunit of IL-12 and IL-23 | [7],[1] |
| Binding Affinity (Kd) | ~3 nM (to IL-23R/IL-12Rβ1 cells) | High affinity (pM range typical for mAbs) | [8] |
| Mechanism | Noncompetitive (Allosteric) Antagonist | Competitive Antagonist (Ligand Sequestration) | [7],[3] |
| IL-23 Pathway Inhibition | Yes (Inhibits STAT3 phosphorylation) | Yes | [7],[11] |
| IL-12 Pathway Inhibition | No (Does not inhibit STAT4 phosphorylation) | Yes | [7],[11] |
| Selectivity | IL-23 pathway specific | Dual IL-12 and IL-23 pathway | [7],[2] |
Table 2: Comparative In Vivo Efficacy in Mouse Models
| Animal Model | Key Outcome Measure | IL-23R Inhibitor Peptide (2305) | Anti-p40 Antibody | Outcome | Reference(s) |
| IL-23-Induced Ear Inflammation | Reduction in ear swelling | Effective inhibition | Effective inhibition | Comparable efficacy | [7][9] |
| Anti-CD40 Systemic Inflammation | Reduction of serum IL-6 levels | Effective inhibition | Effective inhibition | Comparable efficacy | [7][9] |
| Collagen-Induced Arthritis (CIA) | Reduction in clinical arthritis score | Significant reduction in disease severity | Significant reduction in disease severity | Peptide 2305 showed selective inhibition of IL-23-induced inflammation. | [7][9] |
Experimental Methodologies
Reproducibility is paramount in scientific research. Below are detailed protocols for key experiments used to characterize and compare these inhibitors.
Protocol 1: STAT3/STAT4 Phosphorylation Assay
This assay determines the inhibitory effect of a compound on the proximal signaling events following receptor activation.
-
Cell Preparation: Mouse spleen cells or human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.
-
Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of the IL-23R inhibitor peptide or anti-p40 antibody for 1-2 hours.
-
Cytokine Stimulation: Recombinant human or mouse IL-23 (for STAT3) or IL-12 (for STAT4) is added to the culture to a final concentration of ~10-50 ng/mL and incubated for 15-30 minutes at 37°C.
-
Cell Lysis: Cells are washed with cold PBS and lysed with a buffer containing phosphatase and protease inhibitors.
-
Western Blotting: Cell lysates are run on an SDS-PAGE gel, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated-STAT3 (p-STAT3) and phosphorylated-STAT4 (p-STAT4). Total STAT3/STAT4 antibodies are used as loading controls.
-
Analysis: Band intensity is quantified using densitometry software (e.g., ImageJ). The ratio of p-STAT to total STAT is calculated to determine the degree of inhibition.
Protocol 2: Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity of the peptide inhibitor to its receptor.
-
Cell Culture: HEK-293 cells stably expressing the IL-23R/IL-12Rβ1 receptor complex are cultured to confluence.
-
Radiolabeling: Peptide 2305 is radiolabeled with Iodine-125 ([¹²⁵I]).
-
Competition Assay: Cells are incubated with a fixed concentration of [¹²⁵I]-labeled Peptide 2305 (e.g., 75 pM) and increasing concentrations of unlabeled ("cold") Peptide 2305.
-
Incubation & Washing: The mixture is incubated for 2 hours to allow binding to reach equilibrium. Unbound peptide is removed by washing the cells with cold binding buffer.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The data are plotted as percent specific binding versus the concentration of the unlabeled competitor. The IC50 (concentration of unlabeled ligand that displaces 50% of the radiolabeled ligand) is calculated and used to determine the inhibition constant (Ki). The study for peptide 2305 revealed a binding affinity of approximately 3 nM.[8]
Protocol 3: In Vivo Collagen-Induced Arthritis (CIA) Model
This is a widely used mouse model of rheumatoid arthritis to assess the in vivo efficacy of anti-inflammatory agents.
-
Induction of Arthritis: DBA/1J mice are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.
-
Treatment: Upon the first signs of arthritis (typically around day 25), mice are randomized into treatment groups. Groups receive daily or otherwise periodic intraperitoneal (IP) or subcutaneous (SC) injections of vehicle control, IL-23R inhibitor peptide, or an anti-p40 antibody.
-
Clinical Scoring: Mice are scored 3-4 times per week for signs of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=joint rigidity). The maximum score per mouse is 16.
-
Histological Analysis: At the end of the study (e.g., day 45), joints are harvested, fixed, and stained with H&E and Safranin O to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Outcome: The reduction in the mean clinical score and histological damage in treated groups is compared to the vehicle control group.
The following diagram outlines a typical experimental workflow for comparing these two classes of inhibitors.
Caption: Workflow for preclinical inhibitor comparison.
Summary and Conclusion
Both anti-p40 monoclonal antibodies and IL-23R inhibitor peptides have demonstrated efficacy in blocking the pro-inflammatory effects of the IL-23 pathway. The choice between them involves a trade-off between established broad-spectrum efficacy and targeted selectivity.
-
Anti-p40 Antibodies (Ustekinumab): This approach is clinically validated with proven efficacy across multiple autoimmune conditions.[12] By neutralizing both IL-12 and IL-23, it potently suppresses both Th1 and Th17-mediated inflammation.[2] However, the blockade of IL-12, which plays a role in host defense, could be a potential long-term disadvantage in certain patient populations.
-
IL-23R Inhibitor Peptides (Peptide 2305): This strategy offers superior specificity by exclusively targeting the IL-23 pathway.[7][9][10] This precision targeting may offer a better safety profile by sparing the IL-12/Th1 axis. Furthermore, peptide-based therapeutics can potentially be developed for alternative delivery routes (e.g., oral formulations for gut-restricted diseases) and may be less costly to produce than monoclonal antibodies.[10][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of action of Ustekinumab? [synapse.patsnap.com]
- 4. consensus.app [consensus.app]
- 5. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin 23 - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Specific targeting of the IL-23 receptor, using a novel small peptide noncompetitive antagonist, decreases the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and mechanism of ustekinumab: A human monoclonal antibody targeting interleukin-12 and interleukin-23 for treatment of immune-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Comparative Analysis of IL-23R Inhibitor Peptide-1 Cross-Reactivity with Other Cytokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of IL-23R inhibitor peptide-1, a selective antagonist of the Interleukin-23 receptor. The data presented herein demonstrates the peptide's high specificity for the IL-23 receptor complex with minimal interaction with other cytokine receptors, particularly the closely related IL-12 receptor.
Executive Summary
This compound, specifically the all-D peptide 2305 (sequence: teeeqqly), demonstrates high affinity and selectivity for the heterodimeric IL-23 receptor (IL-23R/IL-12Rβ1). Experimental data reveals a significant difference in binding affinity of over 500-fold for the IL-23R complex compared to the IL-12Rβ1 subunit alone. Functionally, the peptide effectively inhibits IL-23-induced downstream signaling, such as STAT3 phosphorylation, without impeding IL-12-mediated signaling pathways. This high degree of selectivity is crucial for therapeutic applications, minimizing off-target effects.
Data Presentation
The following table summarizes the quantitative data on the binding affinity of this compound (2305) to relevant cytokine receptor complexes.
| Receptor/Subunit | Ligand | Method | Affinity (Kd/Ki) | Reference |
| IL-23R / IL-12Rβ1 Complex | [¹²⁵I]-2305 | Radioligand Binding Assay | 3 nM | [1][2] |
| IL-12Rβ1 Subunit | [¹²⁵I]-2305 | Radioligand Binding Assay | 1.6 µM | [1] |
| IL-12R / IL-12Rβ2 Complex | 2305 | Functional Assay (Cytokine Expression) | No significant inhibition | [1][3] |
| IL-6R | Peptide X* | Functional Assay (Signaling) | No significant inhibition |
Note: "Peptide X" refers to a potent and selective oral peptide antagonist of IL-23R. While the specific sequence is not disclosed in the source, its selectivity profile is highlighted.
Signaling Pathways and Experimental Workflow
To visually represent the targeted signaling pathway and the experimental approach for assessing cross-reactivity, the following diagrams are provided.
Experimental Protocols
Radioligand Competitive Binding Assay
This protocol is designed to determine the binding affinity of the this compound to various cytokine receptors expressed on host cells.
Materials:
-
HEK-293 cells transfected to express the target cytokine receptor complexes (e.g., IL-23R/IL-12Rβ1, IL-12R/IL-12Rβ2).
-
[¹²⁵I]-labeled this compound.
-
Unlabeled this compound.
-
Binding Buffer (e.g., Tris-HCl, pH 7.4, with 0.1% BSA).
-
Wash Buffer (ice-cold Binding Buffer).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Harvest transfected HEK-293 cells and prepare a cell suspension in Binding Buffer.
-
Assay Setup: In a 96-well filter plate, add a constant concentration of [¹²⁵I]-labeled peptide to each well.
-
Competition: Add increasing concentrations of unlabeled peptide to the wells. For total binding, add buffer only. For non-specific binding, add a high concentration of unlabeled peptide.
-
Incubation: Add the cell suspension to each well and incubate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Wash the wells with ice-cold Wash Buffer and collect the bound radioligand on the filter membrane by vacuum filtration.
-
Measurement: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of the unlabeled peptide and fit the data using a non-linear regression model to determine the Ki value.
Functional Assay: Inhibition of STAT3 Phosphorylation by Western Blot
This protocol assesses the functional consequence of peptide binding by measuring the inhibition of cytokine-induced STAT phosphorylation.
Materials:
-
Spleen cells or cell lines expressing the cytokine receptors of interest.
-
This compound.
-
Recombinant cytokines (e.g., IL-23, IL-12).
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (anti-pSTAT3, anti-pSTAT4, anti-total STAT3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Pre-incubate the cells with varying concentrations of the this compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the respective cytokine (e.g., IL-23 or IL-12) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Cell Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT or a loading control (e.g., β-actin). Calculate the percentage of inhibition at each peptide concentration.
Conclusion
The available data strongly supports the high selectivity of this compound for the IL-23 receptor. The significant difference in binding affinity between the IL-23R complex and the shared IL-12Rβ1 subunit, coupled with the lack of functional inhibition of IL-12 signaling, underscores its specific mechanism of action. This makes this compound a promising candidate for targeted therapies aimed at mitigating IL-23-driven inflammation with a reduced risk of off-target effects on related cytokine pathways. Further studies involving a broader panel of cytokine receptors would provide a more comprehensive cross-reactivity profile.
References
Validating IL-23R Inhibitor Peptide-1: A Comparative Analysis Against Scrambled Peptide Control
A definitive guide for researchers on establishing the specific inhibitory activity of IL-23R inhibitor peptides. This guide provides a comparative analysis, supported by experimental data and detailed protocols, on the validation of IL-23R inhibitor peptide-1 activity using a scrambled peptide as a negative control.
The Interleukin-23 (IL-23) signaling pathway is a critical driver of chronic inflammation and is implicated in a variety of autoimmune disorders, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis. This has led to the development of targeted therapies, such as peptide-based inhibitors of the IL-23 receptor (IL-23R), aimed at disrupting this pro-inflammatory cascade. A crucial step in the preclinical validation of any new peptide inhibitor is to demonstrate that its biological activity is sequence-specific and not a result of non-specific effects. The gold standard for this validation is the use of a scrambled peptide control, which has the same amino acid composition as the active peptide but in a randomized sequence.
This guide focuses on the validation of a specific IL-23R inhibitor, referred to here as Peptide 2305 (sequence: teeeqqly), against its scrambled control (sequence: etqeqely). By comparing the effects of these two peptides, researchers can unequivocally attribute the observed inhibitory activity to the specific amino acid sequence of Peptide 2305.
The IL-23R Signaling Pathway
Interleukin-23 is a heterodimeric cytokine composed of a p19 and a p40 subunit. It elicits its pro-inflammatory effects by binding to a receptor complex on the surface of target immune cells, such as T helper 17 (Th17) cells. This receptor complex consists of the IL-23R and IL-12Rβ1 subunits. The binding of IL-23 initiates a downstream signaling cascade, primarily through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. This leads to the phosphorylation and activation of STAT3, which then translocates to the nucleus to promote the transcription of genes encoding inflammatory cytokines like IL-17 and IL-22.
Figure 1: IL-23R Signaling Pathway and Point of Inhibition.
Comparative Efficacy: IL-23R Inhibitor Peptide vs. Scrambled Control
The cornerstone of validating Peptide 2305 is the direct comparison of its inhibitory effects with those of the scrambled peptide. The data presented below, summarized from key validation experiments, clearly demonstrates the sequence-specific activity of Peptide 2305.
In Vitro Inhibition of IL-23-Induced Signaling and Cytokine Production
Experiments were conducted on isolated mouse spleen cells and Jurkat cells (a human T-cell line) to assess the ability of Peptide 2305 to block IL-23-mediated responses.
| Experiment | Target Cell | Measured Outcome | IL-23R Inhibitor (Peptide 2305) | Scrambled Peptide |
| STAT3 Phosphorylation | Mouse Spleen Cells | Inhibition of IL-23-induced pSTAT3 | Potent Inhibition (IC₅₀ = 1.5 nM) | No significant inhibition |
| Cytokine mRNA Expression | Mouse Spleen Cells | % Inhibition of IL-23-induced IL-17 mRNA | Significant Inhibition | No significant inhibition |
| Cytokine mRNA Expression | Mouse Spleen Cells | % Inhibition of IL-23-induced IL-22 mRNA | Significant Inhibition | No significant inhibition |
| Cytokine mRNA Expression | Jurkat Cells | % Inhibition of IL-23-induced IL-17 mRNA | Significant Inhibition | No significant inhibition |
Table 1: In Vitro Comparison of Peptide 2305 and Scrambled Peptide Activity.
In Vivo Validation in a Mouse Model of Inflammation
To confirm the in vivo efficacy and specificity, Peptide 2305 and the scrambled peptide were tested in a mouse model of IL-23-induced ear inflammation.
| Experiment | Animal Model | Measured Outcome | IL-23R Inhibitor (Peptide 2305) | Scrambled Peptide |
| Ear Edema | IL-23-induced ear inflammation | % Inhibition of ear swelling | ~50% Inhibition | Ineffective |
| Cytokine mRNA Expression | Ear Tissue | % Inhibition of IL-23-induced IL-17 mRNA | Significant Inhibition | No significant inhibition |
| Cytokine mRNA Expression | Ear Tissue | % Inhibition of IL-23-induced TNF-α mRNA | Significant Inhibition | No significant inhibition |
Table 2: In Vivo Comparison of Peptide 2305 and Scrambled Peptide Activity.
Experimental Protocols
Detailed methodologies are provided below for the key experiments used to validate the activity of the IL-23R inhibitor peptide against its scrambled control.
STAT3 Phosphorylation Assay in Mouse Spleen Cells
Objective: To determine the potency of the inhibitor peptide in blocking IL-23-induced STAT3 phosphorylation.
-
Cell Preparation: Isolate spleen cells from mice and culture them in appropriate media.
-
Peptide Incubation: Pre-incubate the spleen cells with varying concentrations of Peptide 2305 or a fixed high concentration of the scrambled peptide for 1 hour.
-
IL-23 Stimulation: Stimulate the cells with recombinant mouse IL-23 (e.g., 10 ng/mL) for 15-30 minutes. A vehicle control (no IL-23) should be included.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated STAT3 (pSTAT3).
-
Subsequently, probe with an antibody for total STAT3 as a loading control.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities for pSTAT3 and total STAT3. Normalize the pSTAT3 signal to the total STAT3 signal. Calculate the percentage inhibition for each concentration of Peptide 2305 and determine the IC₅₀ value. Compare this to the effect of the scrambled peptide.
Cytokine mRNA Quantification by RT-qPCR
Objective: To measure the inhibition of downstream pro-inflammatory cytokine gene expression.
-
Cell Culture and Treatment: Culture mouse spleen cells or Jurkat cells. Pre-incubate with Peptide 2305 or the scrambled peptide (e.g., 1 µM) for 1 hour.
-
IL-23 Stimulation: Stimulate the cells with recombinant IL-23 (e.g., 50 ng/mL) for 4-6 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time qPCR:
-
Perform real-time quantitative PCR using the synthesized cDNA, specific primers for target genes (e.g., IL-17, IL-22), and a housekeeping gene (e.g., 18S or GAPDH) for normalization.
-
Use a SYBR Green or probe-based detection method.
-
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. Determine the percentage inhibition of IL-23-induced gene expression by Peptide 2305 and the scrambled peptide relative to the IL-23 stimulated control.
Figure 2: Workflow for Validating Inhibitor Specificity.
Conclusion
The data conclusively demonstrates that Peptide 2305 is a potent and specific inhibitor of the IL-23 receptor signaling pathway. Its ability to inhibit IL-23-induced STAT3 phosphorylation and downstream cytokine production is directly attributable to its specific amino acid sequence, as the scrambled peptide control with identical composition but a randomized sequence was inactive in all assays. This rigorous validation is a critical step in the preclinical development of peptide-based therapeutics, ensuring that the observed efficacy is due to the intended mechanism of action. Researchers developing novel peptide inhibitors are encouraged to adopt this comparative approach to generate robust and reliable data.
Head-to-Head Comparison of Interleukin-23 Receptor (IL-23R) Inhibitor Peptides
For Researchers, Scientists, and Drug Development Professionals
The Interleukin-23 (IL-23) signaling pathway is a critical driver of inflammation in several autoimmune diseases, making the IL-23 receptor (IL-23R) a prime target for therapeutic intervention. While monoclonal antibodies targeting this pathway have demonstrated clinical success, there is a growing interest in the development of peptide-based inhibitors due to their potential for oral administration and different pharmacological profiles. This guide provides a head-to-head comparison of prominent IL-23R inhibitor peptides based on available preclinical and clinical data.
The IL-23 Signaling Pathway
Interleukin-23, a heterodimeric cytokine composed of p19 and p40 subunits, binds to its receptor complex, which consists of the IL-23R and IL-12Rβ1 subunits. This binding event activates the Janus kinase (JAK) family members, JAK2 and TYK2, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for IL-17A, IL-17F, and IL-22. These cytokines are key mediators of chronic inflammation in diseases such as psoriasis, psoriatic arthritis, and inflammatory bowel disease.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for different IL-23R inhibitor peptides. It is important to note that this data is compiled from various sources and direct head-to-head studies are limited. Experimental conditions may vary between studies.
| Peptide | Target | Binding Affinity (Kd) | IC50 (STAT3 Phosphorylation) | In Vivo Efficacy Models | Key Findings | Reference |
| Icotrokinra (JNJ-77242113/PN-235) | IL-23R | 7.1 pM | 5.6 pM | Rat TNBS-induced colitis, Rat skin inflammation | Potent and selective oral peptide. Showed dose-dependent inhibition of IL-23-stimulated IL-17A production. Phase 3 clinical trials initiated for psoriatic arthritis.[1][2][3][4][5][6][7][8][9] | |
| Peptide 2305 (teeeqqly) | IL-23R | 3 nM (to IL-23R/IL-12Rβ1 complex) | 1.5 nM | Mouse IL-23-induced ear inflammation, Mouse collagen-induced arthritis | All D-amino acid peptide, noncompetitive antagonist. Effectively inhibited inflammation in vivo.[2][10][11][12][13] | |
| PTG-200 | IL-23R | Data not publicly available | Data not publicly available | Rat TNBS-induced colitis | Orally stable, gut-restricted peptide. Showed comparable efficacy to an anti-IL-23p19 mAb in a rat colitis model.[3][10][14][15][16][17] | |
| PN-232 | IL-23R | Data not publicly available | Data not publicly available | Phase 1 in healthy volunteers | Second-generation oral IL-23R antagonist. Development discontinued (B1498344) in favor of PN-235 (icotrokinra) due to superior potency and overall profile.[4][5][18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of IL-23R inhibitor peptides.
IL-23R Binding Assay
This assay quantifies the binding affinity of a peptide to the IL-23 receptor.
Objective: To determine the dissociation constant (Kd) of a peptide inhibitor to the IL-23R.
General Protocol:
-
Receptor Immobilization: Recombinant human IL-23R/Fc chimera is immobilized on a sensor chip (e.g., in a surface plasmon resonance - SPR - instrument) or coated on a microplate.
-
Peptide Interaction: A series of concentrations of the inhibitor peptide are flowed over the sensor chip or added to the microplate wells.
-
Detection: The binding is measured in real-time by detecting changes in the refractive index (SPR) or by a labeled secondary antibody in an ELISA-based format.
-
Data Analysis: The association and dissociation rates are measured to calculate the Kd value. A lower Kd value indicates a higher binding affinity.
IL-23-Induced STAT3 Phosphorylation Assay
This cell-based assay measures the functional inhibition of the IL-23 signaling pathway.
References
- 1. chondrex.com [chondrex.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. protagonist-inc.com [protagonist-inc.com]
- 4. Protagonist Therapeutics Announces Updated Phase 2 Data Supporting Long-Term Efficacy of Rusfertide in Polycythemia Vera - BioSpace [biospace.com]
- 5. Protagonist Therapeutics Announces Advancement of Oral IL-23 Receptor Antagonists Program in Collaboration with Janssen [prnewswire.com]
- 6. J&J’s Oral IL-23R Blocker Sets New Standard in Plaque Psoriasis, Beating BMS’ Sotyktu - BioSpace [biospace.com]
- 7. Regulation of the IL-23 and IL-12 balance by Stat3 signaling in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protagonist Therapeutics Announces the Selection of Oral Peptide PN-235 into Phase 2 Clinical Development Program for Multiple Indications [prnewswire.com]
- 9. JCI Insight - IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]
- 10. academic.oup.com [academic.oup.com]
- 11. protagonist-inc.com [protagonist-inc.com]
- 12. Specific targeting of the IL-23 receptor, using a novel small peptide noncompetitive antagonist, decreases the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protagonist Therapeutics Announces PTG-200 Data Accepted for Oral Presentation at Digestive Diseases Week [prnewswire.com]
- 15. biospace.com [biospace.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Protagonist Therapeutics | Biotechnology | The Pharmaletter | The Pharmaletter [thepharmaletter.com]
- 18. Protagonist Therapeutics Announces First Subject Dosed in Phase 1 Study of Oral IL-23 Receptor Antagonist PN-232 [prnewswire.com]
Unveiling the Selectivity of IL-23R Inhibitor Peptide-1 for IL-23R Over IL-12R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interleukin-23 (IL-23) signaling pathway is a key driver of chronic inflammation in autoimmune diseases such as psoriasis, Crohn's disease, and rheumatoid arthritis. Consequently, inhibiting this pathway presents a promising therapeutic strategy. A significant challenge in developing IL-23 inhibitors is achieving selectivity over the closely related IL-12 receptor (IL-12R), due to the shared p40 subunit between the IL-23 and IL-12 cytokines and the common IL-12Rβ1 receptor subunit. This guide provides a detailed comparison of the selectivity of a specific IL-23R inhibitor, peptide 2305 (teeeqqly), for IL-23R versus IL-12R, supported by experimental data.
Quantitative Assessment of Selectivity
The selectivity of IL-23R inhibitor peptide-1 (peptide 2305) has been demonstrated through rigorous binding affinity and functional inhibition assays. The data clearly indicates a high affinity and potent inhibition of the IL-23 receptor, with negligible activity towards the IL-12 receptor.
Binding Affinity
Radioligand binding assays using HEK-293 cells engineered to express the respective receptor subunits reveal a stark difference in the binding affinity of peptide 2305.
| Target Receptor | Cell Line | Ligand | Binding Affinity (Kd) | Reference |
| IL-23R (IL-23R/IL-12Rβ1) | HEK-293 | [¹²⁵I]-2305 | ~3 nM | [1] |
| IL-12Rβ1 subunit | HEK-293 | [¹²⁵I]-2305 | ~1.6 µM | [1] |
This data highlights that peptide 2305 binds to the complete IL-23 receptor with significantly higher affinity (over 500-fold) compared to the shared IL-12Rβ1 subunit alone, indicating a specific interaction with the heterodimeric IL-23R complex.
Functional Inhibition
Cell-based assays measuring the downstream effects of IL-23 and IL-12 signaling further corroborate the high selectivity of peptide 2305.
| Pathway | Cell Line | Assay | Peptide 2305 Activity | Reference |
| IL-23 Signaling | Mouse Spleen Cells | IL-23-induced STAT3 phosphorylation | Inhibited | [2][3] |
| IL-12 Signaling | IL-12Rβ1/IL-12Rβ2 HEK-293 cells | IL-12-induced cytokine expression | No inhibition observed | [2][3] |
| IL-12 Signaling | Mouse Spleen Cells | IL-12-induced STAT4 phosphorylation | No inhibition observed | [4] |
These findings demonstrate that peptide 2305 effectively blocks IL-23-mediated signaling without interfering with the IL-12 signaling pathway at the tested concentrations.
Understanding the Signaling Pathways
The rationale for requiring high selectivity becomes clear when examining the distinct downstream effects of IL-23 and IL-12 signaling. While both are involved in immune regulation, they promote different T-helper cell differentiation pathways.
Caption: IL-23 and IL-12 signaling pathways with the specific point of inhibition for this compound.
Experimental Methodologies
The following protocols outline the key experiments used to determine the selectivity of this compound.
Radioligand Binding Assay
This assay quantifies the binding affinity of the inhibitor to its target receptor.
Caption: Workflow for a radioligand binding assay to determine binding affinity.
Protocol:
-
Cell Culture: HEK-293 cells are transiently transfected to express the human IL-23R/IL-12Rβ1 or IL-12Rβ1 subunits.
-
Binding Reaction: Transfected cells are incubated with various concentrations of ¹²⁵I-labeled peptide 2305 in a binding buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled peptide.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Detection: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The equilibrium dissociation constant (Kd) is determined by non-linear regression analysis of the saturation binding data.
Cell-Based Functional Assays
These assays assess the inhibitory effect of the peptide on the downstream signaling pathways of IL-23 and IL-12.
STAT Phosphorylation Assay (Western Blot):
Caption: Workflow for assessing STAT phosphorylation via Western Blot.
Protocol:
-
Cell Culture and Treatment: Mouse spleen cells are pre-incubated with varying concentrations of peptide 2305.
-
Cytokine Stimulation: Cells are then stimulated with a fixed concentration of recombinant IL-23 or IL-12.
-
Cell Lysis: After a short incubation period, cells are lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated STAT3 (for IL-23 signaling) or phosphorylated STAT4 (for IL-12 signaling) and total STAT proteins as a loading control.
-
Detection and Analysis: The intensity of the phosphorylated STAT bands is quantified and normalized to the total STAT bands to determine the extent of inhibition.
Cytokine Expression Assay (qRT-PCR):
Protocol:
-
Cell Culture and Treatment: IL-12Rβ1/IL-12Rβ2 expressing HEK-293 cells are pre-treated with peptide 2305.
-
Cytokine Stimulation: Cells are stimulated with IL-12.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse transcribed into cDNA.
-
Quantitative Real-Time PCR: The expression levels of IL-12-induced cytokine genes are measured by qRT-PCR using specific primers.
-
Data Analysis: The relative gene expression is calculated and compared between treated and untreated cells to assess the inhibitory effect of the peptide.
Conclusion
The presented data robustly supports the high selectivity of this compound (peptide 2305) for the IL-23 receptor over the IL-12 receptor. This selectivity is crucial for developing targeted therapies that specifically block the pro-inflammatory effects of the IL-23 pathway while preserving the important immunological functions of the IL-12 pathway. The experimental protocols provided offer a framework for the continued evaluation and development of selective IL-23R inhibitors.
References
Bridging the Gap: A Guide to Validating In Vitro Findings in Relevant In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
The journey from a promising discovery in a petri dish to a life-changing therapeutic is fraught with challenges, none more critical than the successful translation of in vitro findings to in vivo animal models. This guide provides an objective comparison of methodologies and models used to validate laboratory findings in a living system, supported by experimental data and detailed protocols. The significant gap between controlled in vitro environments and the complex biological systems of living organisms necessitates a robust validation process to ensure that only the most promising candidates advance to human trials.[1][2]
The Imperative of In Vivo Validation
In vitro assays are indispensable tools for high-throughput screening and initial mechanism-of-action studies. However, they often lack the physiological complexity of a whole organism, including intricate interactions between organs, tissues, and various physiological factors.[1] This disparity is a major contributor to the high attrition rate of drug candidates in clinical trials. Therefore, rigorous in vivo validation in relevant animal models is paramount to de-risk drug development, providing critical insights into a compound's efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD) in a systemic context.[3][4]
Comparison of In Vivo Animal Models
The selection of an appropriate animal model is a critical decision that can significantly impact the translatability of research findings. The ideal model should mimic the human disease state as closely as possible in terms of physiology, genetics, and pathology.[1] Below is a comparison of commonly used animal models for in vivo validation.
| Animal Model | Key Advantages | Key Disadvantages | Common Applications |
| Mice (Mus musculus) | - Small size, short gestation period, and relatively low cost.- Well-characterized genetics and availability of numerous transgenic and knockout strains.[5][6] | - Significant physiological and metabolic differences from humans.- Immune system differences can impact the study of immunotherapies.[5] | - Initial efficacy and toxicity studies.- Oncology (xenograft and genetically engineered models).[5][6]- Infectious diseases. |
| Rats (Rattus norvegicus) | - Larger size than mice, allowing for easier surgical manipulation and collection of larger sample volumes.- More predictive for certain toxicological studies than mice.[7] | - Fewer genetic manipulation tools are available compared to mice.- Higher housing and maintenance costs than mice. | - Toxicology and safety pharmacology.[7]- Cardiovascular and neurological disease models. |
| Zebrafish (Danio rerio) | - High-throughput screening capabilities due to rapid development and transparent embryos.[2][6]- Easy genetic manipulation. | - As a vertebrate, its physiology differs significantly from mammals.[2]- Not suitable for all disease models, particularly those involving complex mammalian-specific pathways. | - Developmental biology and toxicology.- Early-stage drug screening.[2] |
| Rabbits (Oryctolagus cuniculus) | - Larger size facilitates surgical procedures and repeated blood sampling.- Often used in ophthalmology and dermatology research due to anatomical similarities to humans in these areas. | - More expensive to house and maintain than rodents.- Fewer available genetic models. | - Ocular and dermal toxicity and efficacy studies.- Antibody production. |
| Non-Human Primates (NHPs) | - Highest physiological and genetic similarity to humans.[2] | - Significant ethical concerns, very high cost, and complex housing and handling requirements.[2]- Limited availability. | - Late-stage preclinical safety and efficacy studies for high-risk candidates.- Vaccine and antibody testing.[2]- Complex neurological diseases. |
Experimental Protocols for In Vivo Validation
The successful validation of in vitro findings relies on well-designed and meticulously executed in vivo experiments. Below are detailed methodologies for key experiments.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a test compound that can be administered to an animal without causing unacceptable toxicity.
Methodology:
-
Animal Selection: Select a cohort of healthy animals (e.g., mice or rats) of the same sex and age.
-
Dose Escalation: Administer the test compound at escalating doses to different groups of animals. Include a vehicle control group.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Data Collection: Record body weight, food and water intake, and any observed adverse effects.
-
Endpoint: The MTD is typically defined as the highest dose that does not result in more than a 10-20% loss of body weight or significant clinical signs of distress.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of a test compound.[8]
Methodology:
-
Animal Dosing: Administer the test compound to a cohort of animals at a predetermined dose (often below the MTD).
-
Sample Collection: Collect blood samples at various time points after administration.
-
Bioanalysis: Analyze the concentration of the compound (and any major metabolites) in the plasma samples using a validated analytical method (e.g., LC-MS/MS).[9]
-
Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.
Efficacy Study in a Disease Model
Objective: To evaluate the therapeutic effect of a test compound in a relevant animal model of the disease.
Methodology:
-
Model Induction: Induce the disease in a cohort of animals (e.g., tumor cell implantation for a cancer model, administration of a neurotoxin for a Parkinson's disease model).
-
Treatment Groups: Randomly assign animals to different treatment groups, including a vehicle control and one or more doses of the test compound. A positive control group (a known effective drug) is also recommended.[3]
-
Dosing and Monitoring: Administer the treatments according to a predefined schedule and monitor the animals for disease progression and overall health.
-
Efficacy Endpoints: Measure relevant efficacy endpoints at predetermined time points. These can include tumor volume, behavioral scores, or specific biomarkers.
-
Data Analysis: Statistically compare the efficacy endpoints between the treatment groups to determine the therapeutic effect of the test compound.
Visualizing the Path from In Vitro to In Vivo
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following visualizations were created using Graphviz (DOT language) to depict key concepts in the validation of in vitro findings.
Caption: A typical workflow from initial in vitro screening to preclinical in vivo validation.
A crucial aspect of translating in vitro findings is understanding how a drug interacts with its target within a complex signaling network. The diagram below illustrates a simplified signaling pathway often investigated in cancer research, where a drug developed in vitro is then tested for its ability to modulate this pathway in an in vivo model.
Caption: A simplified signaling pathway illustrating a drug's mechanism of action.
Conclusion
The validation of in vitro findings in relevant in vivo animal models is a cornerstone of successful drug development. It is a complex process that requires careful consideration of the animal model, robust experimental design, and a deep understanding of the biological system under investigation. While challenges in in vitro to in vivo translation persist, a systematic and well-documented approach, as outlined in this guide, can significantly increase the probability of identifying promising therapeutic candidates and ultimately, bringing new medicines to patients in need. The integration of in vitro data with pharmacokinetic and pharmacodynamic modeling is also becoming increasingly important to quantitatively predict in vivo outcomes and refine experimental designs.[2][10][11]
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The translation trap: Overcoming preclinical model challenges for tomorrow's medicines | Drug Discovery News [drugdiscoverynews.com]
- 5. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method Development & Validation - Creative Biolabs [creative-biolabs.com]
- 10. In vitro - Wikipedia [en.wikipedia.org]
- 11. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Oral vs. Injectable Peptide Inhibitors: A Comparative Guide to In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape is increasingly shaped by peptide inhibitors, molecules lauded for their high specificity and potency. Traditionally, the administration of these large molecules has been dominated by injections to bypass the harsh environment of the gastrointestinal (GI) tract. However, the allure of oral administration—offering improved patient compliance and convenience—is driving significant innovation in drug delivery technologies. This guide provides an objective comparison of the in vivo efficacy of oral versus injectable peptide inhibitors, supported by experimental data, to inform preclinical and clinical research decisions.
At a Glance: Oral vs. Injectable Peptide Efficacy
Injectable administration remains the gold standard for peptide delivery, ensuring near-complete bioavailability and consistent therapeutic effects.[1][2] In contrast, oral peptides must overcome significant hurdles, including enzymatic degradation in the stomach and intestines, and poor permeability across the intestinal epithelium, resulting in substantially lower bioavailability, often less than 1-2%.[1][3] Despite these challenges, advancements in formulation strategies are beginning to yield orally available peptide drugs with clinical efficacy comparable to their injectable counterparts in specific cases.
Comparative In Vivo Efficacy Data
Here, we present a summary of quantitative data from studies comparing the in vivo efficacy of oral and injectable formulations of two prominent peptide inhibitors: semaglutide (B3030467), a GLP-1 receptor agonist for type 2 diabetes and obesity, and MK-0616, a PCSK9 inhibitor for hypercholesterolemia.
| Peptide Inhibitor | Target | Administration Route | Efficacy Endpoint | Result | Reference |
| Semaglutide | GLP-1 Receptor | Injectable (Subcutaneous) | HbA1c Reduction | -1.35% from baseline at 6 months | [4][5] |
| Oral | -1.75% from baseline at 6 months | [4][5] | |||
| Injectable (Subcutaneous) | Weight Reduction | -5.26 kg from baseline at 6 months | [4][5] | ||
| Oral | -3.64 kg from baseline at 6 months | [4][5] | |||
| MK-0616 (Oral) vs. Injectable Antibodies | PCSK9 | Oral (MK-0616) | LDL-C Reduction | ~61% reduction from baseline after 14 days (20 mg dose) | [6] |
| Injectable (Alirocumab/Evolocumab) | ~60% reduction from baseline | [7] |
Note: The data for semaglutide is from a real-world retrospective study and may not represent head-to-head clinical trial results under controlled conditions. The comparison for PCSK9 inhibitors is between the oral peptide MK-0616 and injectable monoclonal antibodies, which are a different class of biologics but target the same protein.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by these peptide inhibitors is crucial for interpreting their in vivo effects.
GLP-1 Receptor Signaling Pathway
Semaglutide acts as an agonist for the Glucagon-Like Peptide-1 (GLP-1) receptor, a G-protein coupled receptor. Its activation in pancreatic β-cells initiates a signaling cascade that enhances glucose-dependent insulin (B600854) secretion.
PCSK9 Signaling Pathway and Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of LDL cholesterol levels. It binds to the LDL receptor (LDLR) on the surface of hepatocytes, leading to its degradation. This prevents the LDLR from recycling back to the cell surface to clear more LDL cholesterol from the bloodstream. Peptide inhibitors like MK-0616 block the interaction between PCSK9 and the LDLR, thereby increasing the number of available LDLRs to remove LDL cholesterol.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vivo efficacy studies. Below are generalized protocols for key experiments.
In Vivo Efficacy Testing in a Xenograft Mouse Model
This workflow outlines the key steps for assessing the efficacy of an anticancer peptide inhibitor in a mouse model.
1. Tumor Induction:
-
Cell Culture: Human cancer cells (e.g., MDA-MB-231 for breast cancer) are cultured under standard conditions.
-
Implantation: A suspension of cancer cells (typically 1x10^6 to 1x10^7 cells in a sterile medium like PBS or Matrigel) is injected subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).[8]
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.[9]
2. Dosing:
-
Oral Administration (Gavage): The oral peptide formulation is administered directly into the stomach using a gavage needle. The volume is typically based on the mouse's body weight (e.g., 5-10 mL/kg).[10]
-
Injectable Administration (Subcutaneous): The injectable peptide formulation is administered into the loose skin over the neck or flank using a sterile syringe and needle (e.g., 26-27 gauge).[11][12][13]
-
Dosing Schedule: Dosing frequency and duration depend on the pharmacokinetic properties of the peptide and the study design (e.g., once daily for 21 days).
3. Efficacy Evaluation:
-
Tumor Measurement: Tumor dimensions are measured with calipers 2-3 times per week.
-
Body Weight: Animal body weight is recorded at the same frequency to monitor for toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive morbidity are observed.[14]
-
Data Analysis: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Logical Comparison: Advantages and Disadvantages
Conclusion
The choice between an oral and an injectable peptide inhibitor is a multifaceted decision that balances efficacy, patient convenience, and formulation complexity. While injectable routes currently offer superior bioavailability and more predictable pharmacokinetics, the development of oral peptides is rapidly advancing.[3] For chronic conditions where long-term treatment is necessary, the convenience of an oral formulation can significantly improve patient adherence. As demonstrated by oral semaglutide and the promising data for MK-0616, achieving clinically meaningful efficacy with oral peptides is becoming a reality. Future research will undoubtedly focus on novel formulation technologies to further bridge the efficacy gap between oral and injectable peptide inhibitors, potentially revolutionizing the treatment of a wide range of diseases, including cancer.
References
- 1. New Oral PCSK9 Inhibitor: "MK-0616" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. animalcare.jhu.edu [animalcare.jhu.edu]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Exploring animal models in oral cancer research and clinical intervention: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 14. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
Evaluating the Immunogenicity of IL-23R Inhibitor Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of interleukin-23 receptor (IL-23R) antagonists represents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. As peptide-based inhibitors emerge as a viable alternative to monoclonal antibodies, a thorough evaluation of their immunogenic potential is critical for clinical success. This guide provides a comparative overview of the immunogenicity of investigational IL-23R inhibitor peptides, supported by available clinical and preclinical data, and outlines the key experimental protocols for their assessment.
Comparative Immunogenicity Data
Direct quantitative immunogenicity data for IL-23R inhibitor peptides in the public domain is currently limited. The frontrunner, icotrokinra (JNJ-77242113), has demonstrated a favorable safety profile in clinical trials, with adverse event rates comparable to placebo. However, specific anti-drug antibody (ADA) incidence has not been detailed in publicly available results. For comparative purposes, the table below includes immunogenicity data for approved monoclonal antibodies targeting the IL-23 pathway.
| Therapeutic Agent | Target | Modality | Reported Immunogenicity/Safety Data |
| Icotrokinra (JNJ-77242113) | IL-23R | Oral Peptide | Phase 3 ICONIC-LEAD and Phase 2 FRONTIER 1 trials reported a "favorable safety profile" with adverse events similar to placebo and no new safety signals.[1][2][3][4][5][6] Specific ADA data is not publicly available. |
| Peptide 2305 (teeeqqly) | IL-23R | Peptide | No publicly available immunogenicity data. |
| Guselkumab | IL-23p19 | Monoclonal Antibody | Incidence of anti-drug antibodies (ADAs) ranges from 4.1% to 14.7%.[7][8] |
| Risankizumab | IL-23p19 | Monoclonal Antibody | Incidence of ADAs ranges from 14.1% to 31%.[7][8] |
| Tildrakizumab | IL-23p19 | Monoclonal Antibody | Incidence of ADAs ranges from 6.51% to 18%.[7][8] |
Key Signaling Pathway
The IL-23 receptor plays a crucial role in the differentiation and maintenance of Th17 cells, which are key drivers of inflammation in several autoimmune diseases. Inhibition of this receptor aims to disrupt the downstream inflammatory cascade.
Caption: IL-23 signaling cascade initiated by ligand binding.
Experimental Protocols for Immunogenicity Assessment
A multi-tiered approach is essential for a comprehensive evaluation of the immunogenic potential of therapeutic peptides. This typically involves in silico, in vitro, and in vivo methods.
In Silico T-Cell Epitope Prediction
Objective: To identify potential T-cell epitopes within the peptide sequence that may bind to Major Histocompatibility Complex (MHC) Class II molecules.
Methodology:
-
Algorithm: Utilize T-cell epitope prediction algorithms such as EpiMatrix.[9]
-
Input: The primary amino acid sequence of the IL-23R inhibitor peptide and any known impurities.
-
Analysis: The algorithm screens the sequence for potential HLA DR ligands, which are considered putative T-cell epitopes.[9] Further analysis can be performed with algorithms like JanusMatrix to distinguish between potential inflammatory (T effector) and regulatory (T reg) epitopes.[9]
-
Output: A list of predicted T-cell epitopes and an overall immunogenicity score.
In Vitro HLA Binding Assay
Objective: To experimentally validate the binding of predicted T-cell epitopes to various HLA-DR alleles.
Methodology:
-
Assay Format: Competitive ELISA or fluorescence polarization-based assays.
-
Materials: Synthetic peptides corresponding to the predicted epitopes, purified HLA-DR molecules representing common supertypes, and a high-affinity reference peptide for each allele.
-
Procedure:
-
Immobilize the HLA-DR molecules on a microplate.
-
Add a constant concentration of the labeled reference peptide and varying concentrations of the test peptide.
-
Incubate to allow for competitive binding.
-
Wash to remove unbound peptides.
-
Measure the signal from the bound labeled reference peptide.
-
-
Analysis: Calculate the IC50 value, which is the concentration of the test peptide required to inhibit 50% of the reference peptide binding. Lower IC50 values indicate higher binding affinity.
In Vitro T-Cell Activation Assays
Objective: To determine if the peptide can activate and induce a response in human T-cells.
Methodology:
-
Cell Source: Peripheral Blood Mononuclear Cells (PBMCs) from a panel of healthy donors with diverse HLA types.
-
Assay Formats:
-
ELISpot (Enzyme-Linked Immunospot) Assay: To measure cytokine secretion (e.g., IFN-γ, IL-2) from individual T-cells.
-
Proliferation Assay: To measure T-cell proliferation using methods like CFSE (Carboxyfluorescein succinimidyl ester) dilution measured by flow cytometry.
-
-
Procedure (General):
-
Isolate PBMCs from donor blood.
-
Culture PBMCs in the presence of the test peptide, a negative control (vehicle), and a positive control (e.g., a known immunogenic peptide pool).
-
Incubate for a period of 5 to 7 days to allow for antigen presentation and T-cell activation.
-
Perform the specific assay readout (ELISpot or proliferation analysis).
-
-
Analysis: A significant increase in cytokine-secreting cells or T-cell proliferation in response to the test peptide compared to the negative control indicates a potential for T-cell activation.
Anti-Drug Antibody (ADA) Assay
Objective: To detect and quantify antibodies directed against the therapeutic peptide in preclinical (animal) or clinical (human) samples.
Methodology:
-
Assay Format: Bridging ELISA is a commonly used format for detecting ADAs against therapeutic peptides.[10][11]
-
Materials:
-
Microplate coated with streptavidin.
-
Biotinylated therapeutic peptide.
-
Labeled (e.g., with horseradish peroxidase - HRP or a fluorescent tag) therapeutic peptide.
-
Serum or plasma samples from treated subjects.
-
Positive control (e.g., affinity-purified polyclonal anti-peptide antibodies).
-
Negative control (serum from untreated subjects).
-
-
Procedure:
-
Coat a streptavidin plate with the biotinylated therapeutic peptide.
-
Add the serum/plasma sample. If ADAs are present, they will bind to the captured peptide.
-
Wash to remove unbound components.
-
Add the labeled therapeutic peptide, which will bind to the other arm of the bivalent ADA, forming a "bridge".
-
Wash to remove unbound labeled peptide.
-
Add a substrate for the label (e.g., TMB for HRP) and measure the resulting signal.
-
-
Analysis: A signal significantly above the background (determined from negative controls) indicates the presence of ADAs. The assay should be validated for sensitivity, specificity, and drug tolerance.
Experimental Workflow for Immunogenicity Assessment
The following diagram illustrates a typical workflow for evaluating the immunogenicity of a novel therapeutic peptide.
Caption: A stepwise approach to evaluating peptide immunogenicity.
References
- 1. Positive results from ICONIC-Lead Phase III trial of icotrokinra (JNJ-2113) for moderate to severe plaque psoriasis – Medthority [medthority.com]
- 2. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. physiciansweekly.com [physiciansweekly.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Icotrokinra long-term results affirm promise of targeted oral peptide with high rates of durable skin clearance and favorable safety profile in difficult-to-treat scalp and genital psoriasis | Johnson & Johnson [investor.jnj.com]
- 9. epivax.com [epivax.com]
- 10. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Dose-Response Analysis of IL-23R Inhibitor Peptide-1 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of IL-23R inhibitor peptide-1 and other alternative IL-23 pathway inhibitors. The focus is on their dose-response relationships in key functional assays, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental procedures.
Introduction to IL-23R Inhibition
The Interleukin-23 (IL-23) receptor (IL-23R) is a key component of the IL-23 signaling pathway, which plays a crucial role in the differentiation and maintenance of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like IL-17.[1][2] Dysregulation of the IL-23/IL-17 axis is implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, Crohn's disease, and rheumatoid arthritis.[2][3] Consequently, inhibiting the interaction between IL-23 and its receptor has emerged as a promising therapeutic strategy.[1] This guide evaluates the functional potency of a specific peptide inhibitor, here exemplified by peptide 2305, in comparison to monoclonal antibody-based therapies targeting the IL-23 pathway.
Comparative Dose-Response Data
The following table summarizes the in vitro potency of various IL-23R inhibitors, including a representative peptide inhibitor (peptide 2305) and several monoclonal antibodies. The data is derived from functional assays measuring the inhibition of IL-23-induced STAT3 phosphorylation, a critical downstream event in the IL-23 signaling cascade.
| Inhibitor | Inhibitor Type | Target | Functional Assay | IC50 | Reference |
| Peptide 2305 | Peptide | IL-23R | IL-23-induced STAT3 Phosphorylation | 1.5 nM | [4] |
| Risankizumab | Monoclonal Antibody | IL-23p19 | IL-23-induced STAT3 Signaling | 23 pM | [5] |
| Guselkumab | Monoclonal Antibody | IL-23p19 | IL-23-induced STAT3 Signaling | 59 pM | [5] |
| Tildrakizumab | Monoclonal Antibody | IL-23p19 | IL-23-induced STAT3 Signaling | 203 pM | [5] |
| Ustekinumab | Monoclonal Antibody | IL-12/23p40 | IL-23-induced STAT3 Signaling | 316 pM | [5] |
Note: Another peptide inhibitor, designated "this compound (comp 475)," has been reported with an IC50 of 0.0069 µM, though detailed comparative functional assay data in a peer-reviewed context is limited.[6]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: IL-23 signaling pathway and points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety of IL-12/23 and IL-23 Inhibitors for Crohn’s Disease: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. A non-clinical comparative study of IL-23 antibodies in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Distinguishing Competitive from Noncompetitive Inhibition: A Comparative Guide to Schild Analysis
For researchers, scientists, and drug development professionals, understanding the nature of a molecule's inhibitory action on a receptor is paramount. Schild analysis stands as a cornerstone technique in pharmacology for definitively characterizing the competitive or noncompetitive nature of receptor antagonists. This guide provides a comprehensive comparison of Schild analysis with other methods, supported by experimental data and detailed protocols, to aid in the robust evaluation of antagonist interactions.
Introduction to Schild Analysis
Schild analysis is a powerful pharmacological method used to determine the dissociation constant (KB) of a competitive antagonist and to differentiate between competitive and non-competitive antagonism.[1][2][3] The analysis is based on the principle that a competitive antagonist will cause a parallel rightward shift in the concentration-response curve of an agonist, without affecting the maximum response.[3][4][5] In contrast, a non-competitive antagonist will typically depress the maximum response.[4][6]
The cornerstone of this analysis is the Schild plot, a double logarithmic graph where the x-axis represents the negative logarithm of the antagonist concentration and the y-axis represents the logarithm of (dose ratio - 1).[6][7] The dose ratio (DR) is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist.[8]
For a true competitive antagonist, the Schild plot should yield a straight line with a slope of unity (1).[3][9][10] The x-intercept of this line provides the pA₂, which is the negative logarithm of the antagonist's dissociation constant (KB).[3][6][10] A slope significantly different from 1 suggests a non-competitive or more complex interaction.[9][10]
Comparison with Alternative Methods
While Schild analysis is considered the gold standard, other methods are also employed to characterize antagonist activity. The most common alternatives include the determination of IC₅₀ values from inhibition curves and the Cheng-Prusoff equation.
-
Inhibition Curves (IC₅₀): This method involves determining the concentration of an antagonist that produces 50% inhibition of a response to a fixed concentration of an agonist. While simpler to perform, IC₅₀ values are dependent on the agonist concentration used and do not definitively distinguish between competitive and non-competitive mechanisms.[3]
-
Cheng-Prusoff Equation: This equation is used to calculate the Kᵢ (inhibition constant) from the IC₅₀ value. However, its validity relies on the assumption of a competitive interaction, which needs to be independently verified.
The key advantage of Schild analysis is its ability to provide a functional confirmation of competitive antagonism through the analysis of the slope of the Schild plot, making it a more rigorous and reliable method.[1][2][3]
Data Presentation: Schild Analysis vs. Alternative Methods
The following table summarizes hypothetical data from a study comparing the characterization of three different antagonists using Schild analysis and IC₅₀ determination.
| Antagonist | Schild Analysis | IC₅₀ Determination |
| pA₂ | Schild Slope | |
| Antagonist X | 8.5 | 1.05 ± 0.08 |
| Antagonist Y | - | 0.62 ± 0.05 |
| Antagonist Z | 8.2 | 0.98 ± 0.06 |
Note: The IC₅₀ value for Antagonist Z is higher than for Antagonist X, which could be misinterpreted as lower potency without the context provided by the Schild analysis.
Experimental Protocols
Schild Analysis Protocol
A detailed protocol for performing a Schild analysis is as follows:
-
Agonist Concentration-Response Curve (Control):
-
Prepare a series of dilutions of the agonist.
-
In a suitable in vitro tissue or cell-based assay, measure the response to each agonist concentration.
-
Plot the response against the logarithm of the agonist concentration to generate a control concentration-response curve.
-
Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).
-
-
Agonist Concentration-Response Curves in the Presence of Antagonist:
-
Select a range of fixed concentrations of the antagonist. A minimum of three concentrations is recommended.
-
For each antagonist concentration, repeat the agonist concentration-response curve measurement. The tissue/cells should be pre-incubated with the antagonist for a sufficient time to reach equilibrium.
-
This will generate a family of concentration-response curves shifted to the right for a competitive antagonist.
-
-
Data Analysis:
-
For each antagonist concentration, determine the EC₅₀ of the agonist.
-
Calculate the Dose Ratio (DR) for each antagonist concentration using the formula: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (control).
-
Calculate log(DR-1) for each antagonist concentration.
-
Plot log(DR-1) (y-axis) against the negative logarithm of the antagonist concentration (x-axis). This is the Schild plot.
-
-
Interpretation:
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A simplified signaling pathway of a G-protein coupled receptor (GPCR).
Experimental Workflow Diagram
Caption: The experimental workflow for conducting a Schild analysis.
Logical Relationship Diagram
Caption: Logical flow for interpreting Schild analysis results.
References
- 1. researchgate.net [researchgate.net]
- 2. An alternative method to evaluate the nature of an antagonist and its potency: a theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 5. SPIKESfunc [spikesfunc.github.io]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Schild_regression [bionity.com]
- 8. Schild equation - Wikipedia [en.wikipedia.org]
- 9. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 10. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 11. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling IL-23R Inhibitor Peptide-1
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe and Effective Handling of IL-23R Inhibitor Peptide-1.
This document provides immediate, essential safety protocols, operational plans for handling and disposal, and detailed procedural guidance for this compound (CAS 2894052-23-2). Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.
Immediate Safety and Handling Protocols
Given that comprehensive toxicity data for many novel synthetic peptides are often unavailable, it is imperative to treat this compound as a potentially hazardous substance. The following personal protective equipment (PPE) is mandatory when handling this peptide, particularly in its lyophilized powder form, to minimize exposure risks such as inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | ANSI Z87.1-compliant, offering protection against splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | Chemical-resistant and disposable. Double-gloving is recommended for enhanced protection. |
| Body Protection | Laboratory Coat | To protect skin and clothing from potential contamination. |
| Respiratory Protection | Fume Hood or Respirator | Essential when handling the lyophilized powder to prevent inhalation. |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention. |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Operational Plan: Handling, Storage, and Disposal
Proper handling and storage are vital for maintaining the stability and integrity of this compound.
Reconstitution and Storage
Lyophilized peptides are often hygroscopic and should be handled with care to prevent degradation from moisture.
| Condition | Procedure |
| Reconstitution | Allow the vial to equilibrate to room temperature in a desiccator before opening. Dissolve the peptide in a suitable solvent (e.g., sterile distilled water, dilute acetic acid, DMSO, or DMF). Sonication may aid in dissolution.[1] For sequences containing Cys (C) and Met (M), the use of DMSO should be avoided due to potential instability.[1] |
| Short-Term Storage (Solutions) | Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2] Store solutions at -20°C for up to one month.[2] |
| Long-Term Storage (Lyophilized & Solutions) | Store lyophilized peptide at -20°C or colder, protected from light.[1] For long-term storage of solutions, store at -80°C for up to six months.[2] |
Disposal Plan
All materials that have come into contact with this compound should be considered chemical waste and disposed of in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., pipette tips, gloves, vials) in a clearly labeled, leak-proof hazardous waste container.[3] |
| Liquid Waste | Collect all liquid waste containing the peptide in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[3] |
| Decontamination | For spills or to decontaminate labware, a 10% bleach solution can be effective for degrading the peptide.[4] Allow a contact time of at least 30 minutes.[4] Neutralize the bleach solution if required before disposal as chemical waste. |
Experimental Protocols
The following are representative protocols for key experiments involving an IL-23R inhibitor peptide. These should be optimized based on specific experimental conditions and reagents.
IL-23R Signaling Pathway
The binding of IL-23 to its receptor (IL-23R) activates the JAK-STAT signaling pathway, leading to the transcription of pro-inflammatory cytokines. An inhibitor peptide would block this initial binding step.
Caption: IL-23R Signaling Pathway and Inhibition.
Western Blot Analysis of STAT3 Phosphorylation
This protocol details the steps to assess the inhibitory effect of the peptide on IL-23-induced STAT3 phosphorylation in a suitable cell line.
Caption: Western Blot Experimental Workflow.
Materials:
-
Suitable cell line (e.g., HT-29)
-
Recombinant Human IL-23
-
This compound
-
Primary antibodies: Phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate cells with recombinant human IL-23 (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.[4]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[4]
-
Incubate with primary antibody against p-STAT3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[4]
-
Wash the membrane with TBST.
-
-
Signal Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal.
-
Strip the membrane and re-probe for total STAT3 and the loading control.
-
Quantify band intensities and normalize the p-STAT3 signal to total STAT3 and the loading control.[4]
-
Competitive ELISA for IL-23R Binding
This protocol outlines a competitive ELISA to determine the ability of the peptide to inhibit the binding of IL-23 to its receptor.
Materials:
-
Recombinant Human IL-23R
-
Recombinant Human IL-23 (biotinylated or with a detection tag)
-
This compound
-
High-bind 96-well microplate
-
Coating, blocking, wash, and assay buffers
-
Streptavidin-HRP (if using biotinylated IL-23)
-
TMB substrate and stop solution
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a high-bind 96-well plate with recombinant human IL-23R overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
-
Competitive Binding:
-
Prepare serial dilutions of the this compound.
-
In a separate plate or tubes, pre-incubate the diluted peptide with a constant concentration of biotinylated IL-23 for 30-60 minutes.
-
-
Incubation:
-
Wash the coated and blocked plate.
-
Transfer the peptide/biotinylated IL-23 mixtures to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate for 30-60 minutes at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate until color develops.
-
-
Data Analysis:
-
Stop the reaction with stop solution.
-
Read the absorbance at 450 nm.
-
Generate a dose-response curve and calculate the IC50 value of the inhibitor peptide.
-
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 | 0.0069 µM | MedChemExpress[2] |
| CAS Number | 2894052-23-2 | MedChemExpress[2] |
| Purity | 99.85% | MedChemExpress[5] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
